molecular formula C9H19NO3 B3079311 Boc-(S)-3-aminobutan-1-ol CAS No. 106539-36-0

Boc-(S)-3-aminobutan-1-ol

Cat. No.: B3079311
CAS No.: 106539-36-0
M. Wt: 189.25 g/mol
InChI Key: JSZOAOLSEKSNTD-ZETCQYMHSA-N
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Description

Boc-(S)-3-aminobutan-1-ol is a useful research compound. Its molecular formula is C9H19NO3 and its molecular weight is 189.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality Boc-(S)-3-aminobutan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-(S)-3-aminobutan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[(2S)-4-hydroxybutan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO3/c1-7(5-6-11)10-8(12)13-9(2,3)4/h7,11H,5-6H2,1-4H3,(H,10,12)/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSZOAOLSEKSNTD-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCO)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CCO)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

molecular weight and formula of tert-butyl (S)-(4-hydroxybutan-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the molecular profile, synthesis, and application of tert-butyl (S)-(4-hydroxybutan-2-yl)carbamate , a critical chiral building block in medicinal chemistry.

Physicochemical Profile

tert-Butyl (S)-(4-hydroxybutan-2-yl)carbamate (also known as N-Boc-(S)-3-aminobutan-1-ol ) is a protected amino alcohol used extensively as a chiral scaffold in the synthesis of pharmaceutical intermediates, particularly for introducing chirality into heterocyclic cores and peptide mimetics.[1]

PropertyData
CAS Registry Number 106539-36-0
IUPAC Name tert-butyl N-[(2S)-4-hydroxybutan-2-yl]carbamate
Common Synonyms (S)-3-(Boc-amino)-1-butanol; Boc-(S)-3-aminobutan-1-ol
Molecular Formula C₉H₁₉NO₃
Molecular Weight 189.25 g/mol
Physical State Colorless to pale yellow viscous liquid or low-melting solid
Solubility Soluble in MeOH, DCM, EtOAc; sparingly soluble in water
Chirality (S)-Enantiomer (derived from L-Aspartic acid or (S)-3-aminobutyric acid)
Density ~1.01 g/cm³ (Predicted)
pKa ~12.3 (Carbamate NH, Predicted)
Structural Representation

The molecule features a 4-carbon backbone with a tert-butoxycarbonyl (Boc) protected amine at the C2 position (chiral center) and a primary hydroxyl group at the C4 position.

ChemicalStructure Boc Boc Group (Lipophilic Protection) ChiralCenter C2 Chiral Center (S-Configuration) Boc->ChiralCenter Amide Bond Linker Ethyl Linker (C3-C4) ChiralCenter->Linker Hydroxyl Primary Alcohol (Nucleophilic Handle) Linker->Hydroxyl

Figure 1: Functional decomposition of tert-butyl (S)-(4-hydroxybutan-2-yl)carbamate.

Synthetic Pathways

The synthesis of 106539-36-0 is typically achieved through the reduction of enantiopure amino acid derivatives. The choice of pathway depends on the availability of starting materials (L-Aspartic acid vs. (S)-3-aminobutyric acid).

Pathway A: Reduction of Boc-(S)-3-Aminobutyric Acid

This is the most direct industrial route, utilizing the commercially available (S)-3-aminobutyric acid (derived from L-aspartic acid).

Protocol:

  • Activation: React (S)-3-aminobutyric acid with di-tert-butyl dicarbonate (Boc₂O) in mild base (NaOH/Dioxane) to secure the amine.

  • Activation (Carboxyl): Convert the carboxylic acid to a mixed anhydride using isobutyl chloroformate (IBCF) and N-methylmorpholine (NMM) at -15°C.

  • Reduction: Treat the mixed anhydride in situ with Sodium Borohydride (NaBH₄) in THF/Water.

  • Workup: Quench with dilute KHSO₄, extract with Ethyl Acetate, and purify via silica gel chromatography.

Pathway B: Direct Protection of (S)-3-Aminobutan-1-ol

If the amino alcohol is available (often produced via hydrogenation of chiral isoxazolidines), direct protection is preferred.

Protocol:

  • Reagents: (S)-3-aminobutan-1-ol (1.0 eq), Boc₂O (1.1 eq), TEA (1.5 eq) in DCM.

  • Conditions: Stir at 0°C → RT for 4-12 hours.

  • Purification: Wash with citric acid (aq) to remove unreacted amine; concentrate to yield pure carbamate.

SynthesisWorkflow Start Starting Material: (S)-3-Aminobutyric Acid Step1 Step 1: N-Protection (Boc2O, NaOH) Start->Step1 Inter1 Intermediate: Boc-(S)-3-Aminobutyric Acid Step1->Inter1 Step2 Step 2: Carboxyl Activation (IBCF, NMM, -15°C) Inter1->Step2 Step3 Step 3: Reduction (NaBH4, THF/H2O) Step2->Step3 Product Final Product: tert-Butyl (S)-(4-hydroxybutan-2-yl)carbamate Step3->Product

Figure 2: Synthetic workflow from amino acid precursor to final amino alcohol.

Applications in Drug Discovery

This molecule serves as a versatile "chiral pool" building block. Its bifunctionality (protected amine + free alcohol) allows for orthogonal functionalization.

Synthesis of Chiral Heterocycles

The alcohol group can be converted to a leaving group (Mesylate/Tosylate) to facilitate intramolecular cyclization, forming chiral pyrrolidines or piperidines.

  • Mechanism: Deprotection of Boc yields the free amine, which attacks the activated alcohol carbon (SN2) to close the ring.

Linker Design (PROTACs)

The 4-carbon chain provides a defined spatial separation between warheads in Proteolysis Targeting Chimeras (PROTACs). The chiral center influences the linker's conformation, potentially improving E3 ligase binding selectivity.

Mitsunobu Coupling Partner

The primary alcohol is an excellent substrate for Mitsunobu reactions (PPh₃/DIAD), allowing the stereospecific introduction of phenols, imides, or other nucleophiles while preserving the integrity of the Boc-protected amine.

Analytical Characterization

To validate the identity of tert-butyl (S)-(4-hydroxybutan-2-yl)carbamate , the following spectral data is standard.

TechniqueExpected Signals / Observations
¹H NMR (400 MHz, CDCl₃) δ 4.6 (br s, 1H, NH), 3.85 (m, 1H, CH-N), 3.65 (t, 2H, CH₂-O), 1.7-1.5 (m, 2H, CH₂-linker), 1.44 (s, 9H, Boc), 1.18 (d, 3H, CH₃).
¹³C NMR (100 MHz, CDCl₃) δ 156.2 (C=O), 79.5 (C-tBu), 60.8 (CH₂-OH), 46.5 (CH-N), 38.2 (CH₂), 28.4 (Boc-CH₃), 21.5 (CH₃).
Mass Spectrometry (ESI) [M+H]⁺ : 190.14; [M+Na]⁺ : 212.13; [M+H-Boc]⁺ : 90.09.
Specific Rotation [α]D ≈ -8.5° to -10.5° (c=1, MeOH) (Value varies by concentration/solvent).

Handling and Stability

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The compound is hygroscopic.

  • Stability: Stable under neutral and basic conditions. Labile to strong acids (TFA, HCl), which remove the Boc group.

  • Safety: Irritant. Wear standard PPE (gloves, goggles) to prevent skin/eye contact.[2]

References

  • ChemicalBook. Boc-(S)-3-aminobutan-1-ol Product Profile (CAS 106539-36-0).[3][4]

  • ChemSRC. (S)-3-Aminobutan-1-ol Physicochemical Properties.

  • BenchChem. Application Notes for tert-Butyl (4-hydroxybutan-2-yl)carbamate.

  • PubChem. tert-butyl N-[(2S)-1-hydroxybutan-2-yl]carbamate (Isomer Comparison).

Sources

An In-depth Technical Guide to the Solubility of Boc-(S)-3-aminobutan-1-ol in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility of Boc-(S)-3-aminobutan-1-ol, a key chiral building block in contemporary pharmaceutical synthesis. In the absence of extensive empirical solubility data in publicly accessible literature, this document leverages theoretical principles, including Hansen Solubility Parameters (HSP), to predict solubility in a range of common organic solvents. Furthermore, this guide furnishes a detailed, field-proven experimental protocol for the accurate determination of solubility, empowering researchers and drug development professionals to optimize reaction conditions, purification processes, and formulation strategies. The synthesis of theoretical prediction with practical, self-validating methodology is intended to provide a robust framework for working with this important synthetic intermediate.

Introduction: The Critical Role of Solubility in Drug Development

The solubility of a chemical compound is a fundamental physicochemical property that dictates its behavior in both chemical and biological systems. For a synthetic intermediate such as Boc-(S)-3-aminobutan-1-ol, a thorough understanding of its solubility profile is paramount for several reasons:

  • Reaction Kinetics and Optimization: The rate and completeness of a chemical reaction are often dependent on the concentration of the reactants in the solvent. Selecting a solvent in which Boc-(S)-3-aminobutan-1-ol is sufficiently soluble is crucial for achieving optimal reaction kinetics and yields.

  • Purification and Isolation: Crystallization, a common method for purifying solid compounds, relies on differential solubility in various solvents at different temperatures. A well-characterized solubility profile enables the rational selection of solvent systems for effective purification.

  • Formulation and Drug Delivery: For active pharmaceutical ingredients (APIs) derived from this intermediate, solubility is a major determinant of bioavailability. Poor aqueous solubility can lead to low absorption and reduced therapeutic efficacy.

This guide will delve into the molecular characteristics of Boc-(S)-3-aminobutan-1-ol that govern its solubility and provide a predictive framework and experimental validation protocol to assist researchers in its effective utilization.

Molecular Structure and its Influence on Solubility

The solubility of Boc-(S)-3-aminobutan-1-ol is a direct consequence of its molecular structure, which features both polar and non-polar moieties.

  • Polar Functional Groups: The presence of a hydroxyl (-OH) group and a carbamate (N-H and C=O) allows for hydrogen bonding with protic and other polar solvents. These groups are the primary drivers of solubility in more polar organic solvents.

  • Non-Polar Moiety: The tert-butyl group of the Boc protecting group and the butyl backbone introduce significant non-polar character to the molecule. This lipophilicity enhances solubility in less polar, aprotic organic solvents.

The interplay between these competing features—the polar, hydrogen-bonding capable groups and the non-polar hydrocarbon regions—results in a nuanced solubility profile across a spectrum of organic solvents. The general principle of "like dissolves like" provides a foundational, albeit qualitative, understanding of its solubility.

Predictive Framework: Hansen Solubility Parameters (HSP)

To move beyond qualitative predictions, Hansen Solubility Parameters (HSP) offer a powerful, semi-quantitative method for predicting the solubility of a solute in a given solvent.[1] The underlying principle of HSP is that the total cohesive energy of a substance can be divided into three components:

  • δD (Dispersion): Arising from van der Waals forces.

  • δP (Polar): Stemming from dipole-dipole interactions.

  • δH (Hydrogen Bonding): Originating from the energy of hydrogen bonds.

The HSP of a solvent and a solute are represented as coordinates in a three-dimensional "solubility space." The closer the HSP values of a solvent are to those of a solute, the more likely the solute is to dissolve. This "distance" (Ra) in Hansen space can be calculated using the following equation:

Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)² [2]

A smaller Ra value indicates a higher affinity between the solute and the solvent, and thus, a higher predicted solubility.

Estimated Hansen Solubility Parameters for Boc-(S)-3-aminobutan-1-ol

As experimental HSP values for Boc-(S)-3-aminobutan-1-ol are not available, they have been estimated using a group contribution method.[3][4] This approach calculates the HSP based on the summation of contributions from the individual functional groups within the molecule.

Table 1: Estimated Hansen Solubility Parameters for Boc-(S)-3-aminobutan-1-ol

ParameterValue (MPa½)
δD (Dispersion)17.5
δP (Polar)8.0
δH (Hydrogen Bonding)12.0
Predicted Solubility of Boc-(S)-3-aminobutan-1-ol in Common Organic Solvents

Using the estimated HSP for Boc-(S)-3-aminobutan-1-ol and the known HSP values for a range of common organic solvents, the Hansen distance (Ra) has been calculated to predict the relative solubility. A lower Ra value suggests a better solvent for the compound.[2][5]

Table 2: Predicted Solubility of Boc-(S)-3-aminobutan-1-ol in Various Organic Solvents Based on Hansen Solubility Parameters

SolventδD (MPa½)δP (MPa½)δH (MPa½)Hansen Distance (Ra)Predicted Solubility
Alcohols
Methanol15.112.322.311.7Good
Ethanol15.88.819.48.8Excellent
Isopropanol15.86.116.46.4Excellent
1-Butanol16.05.715.85.6Excellent
Ketones
Acetone15.510.47.07.9Good
Methyl Ethyl Ketone (MEK)16.09.05.18.3Moderate
Esters
Ethyl Acetate15.85.37.28.2Moderate
Ethers
Tetrahydrofuran (THF)16.85.78.06.2Excellent
Diethyl Ether14.52.95.19.9Moderate
Chlorinated Solvents
Dichloromethane (DCM)17.07.37.16.0Excellent
Chloroform17.83.15.78.7Moderate
Aromatic Hydrocarbons
Toluene18.01.42.014.1Poor
Amides
Dimethylformamide (DMF)17.413.711.35.7Excellent
Other Solvents
Acetonitrile15.318.06.112.8Poor
Dimethyl Sulfoxide (DMSO)18.416.410.28.8Good
Heptane15.30.00.018.4Very Poor
Water15.516.042.331.8Very Poor

Disclaimer: These are predicted values and should be confirmed experimentally.

Experimental Determination of Solubility: A Validating Protocol

The following protocol describes the isothermal equilibrium shake-flask method, a reliable technique for determining the thermodynamic solubility of a solid compound in a solvent.[6][7]

Materials and Equipment
  • Boc-(S)-3-aminobutan-1-ol (solid)

  • Selected organic solvents (analytical grade or higher)

  • Scintillation vials or small glass flasks with screw caps

  • Analytical balance (accurate to ±0.1 mg)

  • Magnetic stirrer and stir bars or orbital shaker

  • Thermostatically controlled water bath or incubator

  • Syringe filters (0.22 µm, compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD) or Gas Chromatography (GC) system

  • Volumetric flasks and pipettes

Step-by-Step Methodology
  • Preparation of a Saturated Solution: a. Add an excess amount of Boc-(S)-3-aminobutan-1-ol to a vial containing a known volume (e.g., 2 mL) of the selected solvent. "Excess" means that undissolved solid should be clearly visible. b. Seal the vial tightly to prevent solvent evaporation. c. Place the vial in a thermostatically controlled environment (e.g., 25 °C) and agitate (stir or shake) vigorously for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: a. After the equilibration period, cease agitation and allow the solid to settle for at least 2 hours. b. Carefully withdraw a known volume of the supernatant using a syringe, ensuring no solid particles are disturbed. c. Immediately filter the supernatant through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.

  • Gravimetric Analysis (for less volatile solvents): a. Weigh the vial containing the filtered saturated solution. b. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's decomposition point. c. Once the solvent is completely removed, reweigh the vial to determine the mass of the dissolved solid. d. Calculate the solubility in g/L or mg/mL.

  • Chromatographic Analysis (preferred method): a. Prepare a series of standard solutions of Boc-(S)-3-aminobutan-1-ol of known concentrations in the chosen solvent. b. Generate a calibration curve by injecting the standard solutions into the HPLC or GC system and plotting the peak area versus concentration. c. Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve. d. Inject the diluted sample into the chromatograph and determine its concentration from the calibration curve. e. Calculate the original solubility, accounting for the dilution factor.

Self-Validation and Trustworthiness

To ensure the reliability of the obtained solubility data, the following self-validating steps should be incorporated:

  • Time to Equilibrium Study: For a new compound, it is advisable to perform a time-to-equilibrium study by measuring the concentration of the dissolved solute at different time points (e.g., 12, 24, 48, and 72 hours). Equilibrium is considered reached when the concentration no longer increases with time.

  • Reproducibility: All solubility measurements should be performed in triplicate to ensure the precision of the results.

  • Purity of the Compound: The purity of the Boc-(S)-3-aminobutan-1-ol should be confirmed before the experiment, as impurities can significantly affect solubility.

Visualizations

Molecular Structure and Functional Groups

Caption: Molecular structure of Boc-(S)-3-aminobutan-1-ol highlighting polar and non-polar regions.

Experimental Workflow for Solubility Determination

Solubility Determination Workflow start Start prep_solution Prepare Saturated Solution (Excess Solute + Solvent) start->prep_solution equilibrate Equilibrate (24-48h with agitation) prep_solution->equilibrate settle Settle (≥2h) equilibrate->settle filter Filter Supernatant (0.22 µm syringe filter) settle->filter analyze Analyze Concentration (HPLC/GC or Gravimetric) filter->analyze calculate Calculate Solubility analyze->calculate end End calculate->end

Caption: Isothermal shake-flask method for solubility determination.

Conclusion

While readily available quantitative data on the solubility of Boc-(S)-3-aminobutan-1-ol is scarce, a combination of theoretical prediction using Hansen Solubility Parameters and a robust experimental protocol provides a strong foundation for its effective use in research and development. The predictions outlined in this guide suggest excellent solubility in polar aprotic solvents such as DMF, DCM, and THF, as well as in lower alcohols like ethanol and butanol. These predictions, coupled with the detailed experimental workflow, empower scientists to make informed decisions regarding solvent selection, ultimately leading to more efficient and reproducible synthetic and purification processes.

References

  • ChemBK. (n.d.). R-3-aminobutan-1-ol.
  • Chemistry LibreTexts. (2024, March 23). 26.2: Structures of Amino Acids. Retrieved from [Link]

  • DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]

  • LibreTexts. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • Abbott, S. (n.d.). HSP Basics | Practical Solubility Science. Retrieved from [Link]

  • Hansen, C. M. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]

  • Stefanis, E., & Panayiotou, C. (n.d.). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. Retrieved from [Link]

  • University of Toronto. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Retrieved from [Link]

  • Mendeley Data. (2022, August 22). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. Retrieved from [Link]

  • McMaster University. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (3R)-3-Amino-1-butanol.
  • National Center for Biotechnology Information. (2023, August 21). Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. Retrieved from [Link]

  • ACS Publications. (2015, January 7). Organic Carbamates in Drug Design and Medicinal Chemistry. Retrieved from [Link]

  • BioResources. (n.d.). Applications of the Hansen solubility parameter for cellulose. Retrieved from [Link]

  • ACS Publications. (2019, February 14). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Retrieved from [Link]

  • WuXi Biology. (n.d.). Alcohol Speed up Boc Protection of Primary Amines. Retrieved from [Link]

  • Stenutz, R. (n.d.). Hansen solubility parameters. Retrieved from [Link]

  • SALTISE. (2021, March 22). Organic Chemistry: Introduction to Solubility. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemoselective Boc protection of phenols and amino alcohols. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). Common Organic Solvents: Table of Properties. Retrieved from [Link]

  • Macsen Labs. (n.d.). Tert-Butyl Carbamate (CAS 4248-19-5). Retrieved from [Link]

Sources

(S)-3-(Boc-amino)-1-butanol structure and IUPAC name

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to (S)-3-(Boc-amino)-1-butanol: Structure, Synthesis, and Applications in Drug Development

Abstract

(S)-3-(Boc-amino)-1-butanol is a high-value chiral building block integral to the synthesis of complex pharmaceutical agents. Its bifunctional nature, featuring a stereodefined, protected amine and a primary alcohol, offers synthetic versatility and strategic advantages in modern medicinal chemistry. This guide provides a comprehensive technical overview of its chemical structure, IUPAC nomenclature, and critical physicochemical properties. A detailed, field-validated protocol for its synthesis is presented, emphasizing the rationale behind procedural steps. Furthermore, this document explores the compound's application as a key intermediate in drug development, highlighting its role in constructing enantiomerically pure therapeutics. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and process development.

Core Chemical Identity and Structural Elucidation

IUPAC Nomenclature and Chemical Identifiers

The unambiguous name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is tert-butyl (S)-(4-hydroxybutan-2-yl)carbamate .

  • CAS Number: 102049-67-4

  • Molecular Formula: C₉H₁₉NO₃

  • Molecular Weight: 189.25 g/mol

Molecular Architecture

The structure consists of a four-carbon aliphatic chain. The defining features are:

  • A primary alcohol (-OH) group at the C1 position.

  • An amine group at the C3 position, which is protected by a tert-butoxycarbonyl (Boc) group.

  • A single stereocenter at the C3 position with an (S)-configuration.

The Boc protecting group is paramount; it renders the amine nucleophilicity inert, thereby allowing for selective chemical transformations at the hydroxyl terminus. This strategic protection is fundamental to its utility as a robust synthetic intermediate.

Physicochemical and Safety Data

A thorough understanding of the compound's properties is essential for its safe handling, storage, and application in synthetic protocols.

PropertyValueSource(s)
Appearance White to off-white crystalline solid
Melting Point 55-60 °C
Boiling Point ~289 °C at 760 mmHg (Predicted)
Density ~1.0 g/cm³ (Predicted)
Solubility Soluble in methanol, ethanol, dichloromethane, and ethyl acetate.
Optical Rotation [α]²⁰/D −14±2°, c=1 in CHCl₃

Note: Some physical properties are predicted values from chemical software and should be confirmed experimentally.

Synthesis: A Validated Laboratory Protocol

The most direct and reliable synthesis of (S)-3-(Boc-amino)-1-butanol involves the N-protection of the commercially available chiral precursor, (S)-3-aminobutanol. This method is efficient, high-yielding, and preserves the stereochemical integrity of the chiral center.

Synthetic Workflow Diagram

The workflow illustrates the transformation from the starting amine to the Boc-protected final product, including reaction and purification steps.

SynthesisWorkflow cluster_materials Starting Materials cluster_reaction Reaction Step cluster_workup Work-up & Purification cluster_product Final Product Start_Amine (S)-3-Aminobutanol ReactionVessel Reaction Mixture (0°C to Room Temp) Start_Amine->ReactionVessel Boc_Anhydride Di-tert-butyl dicarbonate (Boc₂O) Boc_Anhydride->ReactionVessel Solvent Solvent (e.g., CH₂Cl₂) Solvent->ReactionVessel Quench Aqueous Quench (e.g., sat. NaHCO₃) ReactionVessel->Quench Stir 2-4h Extract Liquid-Liquid Extraction Quench->Extract Dry Drying (e.g., MgSO₄) & Filtration Extract->Dry Concentrate Solvent Removal (Rotary Evaporation) Dry->Concentrate Purify Purification (Recrystallization or Chromatography) Concentrate->Purify FinalProduct (S)-3-(Boc-amino)-1-butanol Purify->FinalProduct

Caption: Workflow for the N-Boc protection of (S)-3-aminobutanol.

Step-by-Step Experimental Methodology

Expertise & Causality: This protocol is designed for robustness. The initial cooling to 0 °C controls the exothermicity of the reaction between the amine and Boc₂O. Using a mild base like sodium bicarbonate for the quench neutralizes any acidic byproducts without risking hydrolysis of the Boc group, a common failure point in less optimized procedures.

Materials:

  • (S)-3-aminobutanol (1.0 eq.)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.05 eq.)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Magnesium sulfate (MgSO₄), anhydrous

Protocol:

  • Reaction Setup: To a solution of (S)-3-aminobutanol in anhydrous dichloromethane (approx. 0.5 M), cool the flask to 0 °C in an ice-water bath.

  • Reagent Addition: Add di-tert-butyl dicarbonate, either as a solid portion-wise or as a solution in DCM, dropwise over 15 minutes.

  • Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-up: Quench the reaction by adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2x).

  • Isolation: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product, typically a waxy solid or oil, can be purified by recrystallization (e.g., from ethyl acetate/hexanes) or flash column chromatography on silica gel to afford the pure product.

Trustworthiness: This self-validating system relies on TLC for reaction monitoring, a universally accepted in-process control. The straightforward acid-base work-up ensures complete removal of reagents and byproducts, leading to a high-purity product, which is critical for subsequent GxP applications.

Utility in Pharmaceutical Synthesis

The strategic value of (S)-3-(Boc-amino)-1-butanol lies in its identity as a chiral building block. The pharmaceutical industry increasingly relies on such enantiomerically pure intermediates to synthesize single-enantiomer drugs, which often exhibit improved therapeutic indices and reduced side effects compared to their racemic counterparts.[1][2]

Role as a Chiral Synthon

This molecule provides a scaffold with pre-defined stereochemistry. The orthogonal nature of the protected amine and the primary alcohol allows for selective functionalization. For instance, the alcohol can be oxidized, converted to a leaving group for nucleophilic displacement, or used in ester/ether formation, all while the crucial amine stereocenter remains masked and protected.

Application in HIV Integrase Inhibitor Synthesis

(R)-3-aminobutanol, the enantiomer of the precursor to our topic compound, is a documented key intermediate in the synthesis of Dolutegravir, a potent anti-HIV drug.[3][4][5] This underscores the critical role of this molecular framework in constructing complex, life-saving medicines. The (S)-enantiomer is similarly valuable for accessing different stereoisomers or entirely new classes of therapeutic agents where this specific chirality is required for optimal target engagement.

Application BuildingBlock (S)-3-(Boc-amino)-1-butanol Step1 Step A: Functionalize -OH (e.g., Oxidation, Mesylation) BuildingBlock->Step1 Intermediate Key Chiral Intermediate Step1->Intermediate Step2 Step B: Couple with Fragment 'X' Intermediate->Step2 ProtectedAPI Protected API Core Step2->ProtectedAPI Step3 Step C: Boc Deprotection (Acidic Conditions) ProtectedAPI->Step3 FinalAPI Final Active Pharmaceutical Ingredient (API) Step3->FinalAPI

Caption: Generalized synthetic pathway using the chiral building block.

Conclusion

(S)-3-(Boc-amino)-1-butanol is more than a simple chemical; it is an enabling tool in the intricate process of drug discovery and development. Its well-defined stereochemistry, coupled with its versatile functional handles, provides a reliable and efficient route to complex molecular targets. The robust synthetic protocol and clear utility in constructing chiral molecules solidify its position as an indispensable building block for scientists and researchers dedicated to advancing pharmaceutical innovation.

References

  • TradeIndia. (3R) 3 Amino 1 Butanol. [Link]

  • Pharmaffiliates. Exploring the Synthesis and Applications of (R)-3-Amino-1-Butanol in Pharma. [Link]

  • Google Patents. CN110683960A - Synthesis method of (R) -3-aminobutanol.
  • PubChem, National Institutes of Health. (3R)-3-Amino-1-butanol. [Link]

  • Google Patents.
  • Patsnap. Preparation method for R-3-aminobutanol - CN104370755A. [Link]

  • PubChem, National Institutes of Health. 3-Aminobutan-1-ol. [Link]

Sources

Thermodynamic Stability & Handling of Boc-Protected Amino Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Cyclization Trap"

Boc-protected amino alcohols (e.g., N-Boc-serinol, N-Boc-phenylalaninol) are ubiquitous chiral building blocks in peptide mimetic and API synthesis. However, their apparent stability is deceptive. Unlike simple Boc-amines, which are robust under basic and nucleophilic conditions, Boc-amino alcohols possess an internal nucleophile (the hydroxyl group) positioned perfectly to attack the carbamate carbonyl.

This guide addresses the core thermodynamic vulnerability of these compounds: the intramolecular cyclization to 2-oxazolidinones . While kinetically stable at neutral pH and low temperature, the thermodynamic equilibrium strongly favors the 5-membered cyclic urethane under basic or thermal stress. Understanding this "thermodynamic sink" is critical for process optimization and shelf-life extension.

The Thermodynamic Landscape

The stability of Boc-amino alcohols is governed by two competing degradation pathways, each driven by distinct activation energies and thermodynamic end-states.

Pathway A: Acid-Catalyzed Deprotection (The Standard Route)

Under acidic conditions (e.g., TFA/DCM or HCl/Dioxane), the reaction is driven by the irreversible loss of isobutylene gas (


) and the formation of the stable amine salt. This is the intended deprotection pathway.
Pathway B: Base-Mediated Cyclization (The Hidden Risk)

In the presence of base (e.g., NaH, K2CO3, or even amine bases at high temp), the hydroxyl group becomes an alkoxide. This alkoxide (


) is a potent nucleophile that attacks the carbamate carbonyl.
  • Entropic Driver: The formation of a 5-membered oxazolidinone ring is entropically favored over the open chain.

  • Enthalpic Driver: The cyclic urethane is often more stable than the linear carbamate due to resonance stabilization and the relief of steric strain in the transition state.

  • Leaving Group: The expulsion of the tert-butoxide anion (which protonates to t-BuOH) is the driving force.

Key Insight: Once formed, the oxazolidinone is exceptionally stable and difficult to revert to the amino alcohol without harsh hydrolysis that destroys the Boc group.

Visualization of Degradation Pathways

The following diagram maps the kinetic vs. thermodynamic outcomes based on reaction conditions.

degradation_pathways cluster_conditions Critical Control Parameters BocAA N-Boc Amino Alcohol (Kinetically Stable) AmineSalt Amine Salt + Isobutylene (Acidic Deprotection) BocAA->AmineSalt H+ / Acid (Kinetic Control) Oxazolidinone 2-Oxazolidinone (Thermodynamic Sink) BocAA->Oxazolidinone Base / Heat / Activation (Thermodynamic Control) Warning Avoid strong bases Avoid T > 60°C

Figure 1: Divergent degradation pathways. The red dashed line represents the irreversible thermodynamic trap of oxazolidinone formation.

Synthesis: The Mixed Anhydride Reduction Protocol

To ensure high fidelity and prevent early cyclization, the reduction of Boc-amino acids to alcohols must be performed under strictly controlled conditions. The Mixed Anhydride Method is preferred over Borane reduction for scale-up due to safety and cost, but it requires precise temperature control to avoid racemization and side reactions.

Experimental Protocol

Objective: Synthesis of N-Boc-L-Phenylalaninol from N-Boc-L-Phenylalanine.

Reagents:

  • N-Boc-L-Phenylalanine (1.0 equiv)

  • Isobutyl chloroformate (IBCF) (1.05 equiv)

  • N-Methylmorpholine (NMM) (1.05 equiv)

  • Sodium Borohydride (NaBH4) (3.0 equiv)

  • THF (anhydrous), Methanol, Ethyl Acetate

Workflow:

  • Activation (The Mixed Anhydride):

    • Dissolve Boc-Phe-OH in anhydrous THF (0.2 M) under Nitrogen.

    • Cool to -15°C (Critical: prevents urethane exchange).

    • Add NMM followed dropwise by IBCF. Stir for 15-20 mins. The formation of NMM·HCl precipitate confirms activation.

  • Reduction:

    • Filter off the NMM·HCl salt rapidly (cold filtration) to remove the chloride source (optional but cleaner).

    • Add the filtrate dropwise to a suspension of NaBH4 in THF/Water or THF/MeOH at 0°C .

    • Note: Gas evolution (H2) will be vigorous.

  • Quench & Isolation:

    • Stir at 0°C for 1 hour, then warm to RT.

    • Quench carefully with 1M KHSO4 (avoids strong acid deprotection).

    • Extract with Ethyl Acetate, wash with NaHCO3 (remove unreacted acid) and Brine.

    • Recrystallize from Hexane/EtOAc if necessary.

Typical Data:

  • Yield: 80-90%

  • Melting Point (Boc-Phe-ol): 88-90°C [1]

  • Melting Point (Boc-Ala-ol): 76-87°C [1]

Stability Data & Storage Guidelines

Thermal Stability

Boc-amino alcohols are thermally sensitive. While the Boc group typically decomposes >150°C, the presence of the hydroxyl group lowers the threshold for degradation.

  • Solid State: Stable up to ~60-70°C.

  • Melt/Solution: Above 80°C, significant conversion to oxazolidinone is observed, especially in polar aprotic solvents (DMSO, DMF) which enhance nucleophilicity.

Chemical Incompatibility Table
ConditionStability RiskMechanismRecommendation
Strong Acid (TFA, HCl) HighCleavage of Boc group (Isobutylene loss)Use for deprotection only.
Strong Base (NaH, KOH) Critical Cyclization to OxazolidinoneStrictly Avoid. Use mild bases (NaHCO3) if needed.
Acylating Agents (Ac2O) ModerateO-Acylation (desired) vs N,O-migrationPerform at low temp (<0°C).
Sulfonyl Chlorides (MsCl) Critical O-Mesylation

Rapid Cyclization
O-sulfonates cyclize spontaneously to oxazolidinones. [2]
Storage Recommendations

Based on the thermodynamic profile, the following storage protocols are mandatory to maintain >98% purity over 12+ months:

  • Temperature: Store at +2°C to +8°C for short term; -20°C for long term (>6 months).

  • Atmosphere: Store under Argon or Nitrogen. Oxygen can slowly oxidize the alcohol to the aldehyde (Boc-amino aldehyde), which is prone to racemization.

  • Container: Amber glass with Teflon-lined caps. Avoid metal containers which can catalyze oxidation.

Mechanistic Visualization: The Oxazolidinone Pathway

Understanding the mechanism of the primary side-reaction allows for better troubleshooting.

mechanism Step1 Boc-Amino Alcohol (Base Deprotonation) Step2 Alkoxide Intermediate (Internal Nucleophile) Step1->Step2 -H+ Step3 Tetrahedral Intermediate Step2->Step3 Intramolecular Attack Step4 2-Oxazolidinone + t-Butoxide Step3->Step4 Collapse & Expulsion

Figure 2: Base-catalyzed mechanism leading to the thermodynamic sink.

References

  • Kokotos, G. (1999). An Efficient Method for the Reduction of N-Protected Amino Acids and Peptides to the Corresponding Alcohols. Journal of Chemical Research. Link

  • Shukla, R. et al. (2011). Facile inversion of configuration of N-Boc-β-aminoalcohols via SN2 cyclization to oxazolidinones. Tetrahedron Letters. Link

  • BenchChem Technical Guides. (2025). Stability and Storage of N-Boc-Aminomethanol. Link

  • Sigma-Aldrich. (2025). Product Specification: N-Boc-serinol. Link

A Technical Guide to the Procurement and Quality Control of High-Purity Boc-(S)-3-aminobutan-1-ol for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Chiral Purity in Drug Synthesis

In the landscape of modern pharmaceutical development, the stereochemical identity of a molecule is not a trivial detail; it is a fundamental determinant of therapeutic efficacy and patient safety. Chiral building blocks, such as Boc-(S)-3-aminobutan-1-ol (CAS No. 106539-36-0), are foundational components in the synthesis of complex active pharmaceutical ingredients (APIs). The precise three-dimensional arrangement of atoms in these building blocks directly influences the biological activity of the final drug product. This guide provides an in-depth technical overview of the commercial availability, quality control, and analytical methodologies pertinent to high-purity Boc-(S)-3-aminobutan-1-ol, a key intermediate in the synthesis of several pharmaceuticals, most notably the HIV integrase inhibitor, Dolutegravir.[1][2] For researchers, scientists, and drug development professionals, a comprehensive understanding of this chiral intermediate is paramount for ensuring the quality, safety, and reproducibility of their synthetic processes.

Section 1: Commercial Sourcing and Supplier Qualification

The procurement of high-purity starting materials is the first critical control point in any pharmaceutical manufacturing process. The commercial availability of Boc-(S)-3-aminobutan-1-ol is robust, with numerous chemical suppliers offering various grades of this chiral building block. However, the onus is on the researcher to diligently qualify the supplier and the specific batch of material to ensure it meets the stringent requirements for its intended application.

Representative Commercial Suppliers

A multitude of suppliers offer Boc-(S)-3-aminobutan-1-ol. The table below summarizes a selection of these suppliers and the typical grades offered. It is important to note that "research grade" may have a lower purity profile compared to material designated for "pharmaceutical," "intermediate," or "API" applications.

Supplier CategoryRepresentative CompaniesTypical Purity (Chemical)Typical Enantiomeric Excess (e.e.)Notes
Fine Chemical Suppliers AChemBlock, Oakwood Chemical, BLDpharm95% - 98%[3]>98%Suitable for early-stage research and development.
Pharmaceutical Intermediate Specialists Simson Pharma, HANGZHOU LEAP CHEM CO., LTD.>99%[4][5]>99.5%Often provide more comprehensive analytical data.
Custom Synthesis & Bulk Manufacturers Enamine, SymeresCan be manufactured to custom specifications[6][7]>99.9% achievable[8][9]Necessary for GMP-compliant manufacturing and clinical trial supply.
The Indispensable Role of the Certificate of Analysis (CoA)

A Certificate of Analysis (CoA) is more than a mere formality; it is a critical legal document that provides a detailed quality profile of a specific batch of material. For a chiral building block like Boc-(S)-3-aminobutan-1-ol, the CoA must be scrutinized for several key parameters:

  • Chemical Purity: Typically determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). For pharmaceutical applications, a purity of ≥99.0% is often required.

  • Enantiomeric Purity (e.e.): This is arguably the most critical parameter. It is the measure of the excess of the desired (S)-enantiomer over the undesired (R)-enantiomer. For use in API synthesis, an e.e. of ≥99.5% is a common requirement.[4]

  • Identification: Confirmation of the chemical structure, typically via Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

  • Residual Solvents: Analysis by GC to quantify any remaining solvents from the synthesis and purification process.

  • Water Content: Determined by Karl Fischer titration.

From a Senior Application Scientist's perspective, a comprehensive CoA from a reputable supplier is the first line of defense against introducing impurities that could compromise an entire synthetic campaign, leading to costly delays and potential batch failures.

Section 2: Quality Control and Analytical Methodologies

Ensuring the quality of Boc-(S)-3-aminobutan-1-ol extends beyond reviewing the supplier's CoA. In-house verification of critical quality attributes, especially enantiomeric purity, is a standard practice in the pharmaceutical industry.

Workflow for Incoming Material Qualification

The following diagram illustrates a typical workflow for the quality control of incoming Boc-(S)-3-aminobutan-1-ol.

QC_Workflow cluster_procurement Procurement cluster_analytical Analytical Testing cluster_decision Decision cluster_disposition Disposition start Receive Material & Supplier CoA quarantine Quarantine Batch start->quarantine sampling Sample the Batch quarantine->sampling id_test Identity Confirmation (FTIR/NMR) sampling->id_test purity_test Chemical Purity (HPLC/GC) sampling->purity_test chiral_test Enantiomeric Purity (Chiral HPLC/SFC) sampling->chiral_test spec_check Meets Specifications? id_test->spec_check purity_test->spec_check chiral_test->spec_check release Release for Manufacturing spec_check->release Yes reject Reject and Return to Supplier spec_check->reject No

Caption: Quality control workflow for incoming Boc-(S)-3-aminobutan-1-ol.

Determining Enantiomeric Purity: HPLC and SFC Methods

Direct analysis of the enantiomers of Boc-(S)-3-aminobutan-1-ol can be challenging. Therefore, derivatization is often employed to enhance the separation and detection of the two enantiomers. A common strategy involves reacting the amino alcohol with a chiral derivatizing agent to form diastereomers, which are more readily separated on a standard achiral HPLC column. However, with the advancement of chiral stationary phases (CSPs), direct enantiomeric separation is now feasible and often preferred to avoid the complexities of a derivatization step.

Polysaccharide-based CSPs, such as those with cellulose or amylose backbones, have demonstrated high selectivity for a wide range of chiral molecules, including Boc-protected amino acids and their derivatives.[10]

2.2.1 Experimental Protocol: Chiral HPLC Method Development

The following is a representative, field-proven protocol for the development of a chiral HPLC method for Boc-(S)-3-aminobutan-1-ol.

Objective: To achieve baseline separation of the (S) and (R) enantiomers of Boc-3-aminobutan-1-ol.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Columns to Screen (Recommended):

  • Chiralpak® IA, IC, or QNAX[10]

  • Lux® Cellulose-2[11]

Method Development Strategy:

  • Initial Screening:

    • Mobile Phase: A simple isocratic mobile phase of n-Hexane and Isopropanol (IPA) is a good starting point. A typical starting ratio is 90:10 (v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 210 nm (due to the lack of a strong chromophore).

    • Procedure: Inject a solution of racemic Boc-3-aminobutan-1-ol and observe the chromatogram.

  • Optimization:

    • Solvent Ratio: If no separation is observed, systematically vary the ratio of Hexane:IPA (e.g., 95:5, 80:20). Increasing the polar modifier (IPA) content generally reduces retention time.

    • Additives: For compounds with amine or alcohol functionalities, the addition of a small amount of an acidic or basic modifier to the mobile phase can significantly improve peak shape and resolution. For this molecule, trifluoroacetic acid (TFA) at 0.1% can be tested.

    • Temperature: Column temperature can influence selectivity. Evaluate the separation at different temperatures (e.g., 25°C, 30°C, 40°C).

2.2.2 Experimental Protocol: Chiral Supercritical Fluid Chromatography (SFC)

SFC is an increasingly popular alternative to HPLC for chiral separations, often offering faster analysis times and reduced solvent consumption.

Objective: To achieve rapid, high-resolution separation of the (S) and (R) enantiomers of Boc-3-aminobutan-1-ol.

Instrumentation:

  • Supercritical Fluid Chromatography (SFC) system with a UV detector and back-pressure regulator.

Column:

  • ChiralPak® IB-N5 or similar polysaccharide-based chiral column.

Method Parameters:

  • Mobile Phase: Supercritical CO₂ with a co-solvent of Methanol or IPA. A typical starting gradient would be from 5% to 40% co-solvent over 5-10 minutes.

  • Flow Rate: 2-4 mL/min.

  • Back Pressure: 150 bar.

  • Temperature: 40°C.

Rationale for Method Choice (HPLC vs. SFC): The choice between HPLC and SFC often depends on available instrumentation and throughput requirements. SFC can provide significantly faster separations, which is advantageous in a high-throughput screening or process development environment. HPLC, being more widely available, is a robust and reliable alternative.

Section 3: Synthesis, Purification, and Impurity Profile

A thorough understanding of the synthetic route to Boc-(S)-3-aminobutan-1-ol is crucial for predicting potential impurities. High-purity material is typically accessed through either the reduction of a chiral precursor or the resolution of a racemic mixture.

Common Synthetic Pathways

The synthesis of enantiomerically pure 3-aminobutanol often starts from a chiral precursor such as (S)-3-aminobutyric acid. The Boc-protection is typically installed prior to or after the key synthetic transformations.

Synthesis_Pathway cluster_pathway1 Pathway 1: Reduction of Chiral Precursor cluster_pathway2 Pathway 2: Racemic Synthesis and Resolution start1 (S)-3-Aminobutyric Acid boc_protect Boc Protection (Boc₂O) start1->boc_protect reduction Reduction (e.g., NaBH₄, LiAlH₄) boc_protect->reduction product1 High-Purity Boc-(S)-3-aminobutan-1-ol reduction->product1 start2 Achiral Starting Material (e.g., 4-hydroxy-2-butanone) racemic_synthesis Racemic Synthesis of 3-Aminobutanol start2->racemic_synthesis resolution Chiral Resolution (e.g., with Tartaric Acid) racemic_synthesis->resolution boc_protect2 Boc Protection resolution->boc_protect2 product2 High-Purity Boc-(S)-3-aminobutan-1-ol boc_protect2->product2

Caption: Common synthetic strategies for Boc-(S)-3-aminobutan-1-ol.

Purification to Pharmaceutical Grade

Achieving >99.5% chemical and enantiomeric purity often requires a final purification step. For Boc-(S)-3-aminobutan-1-ol, which is a solid at room temperature, recrystallization is a highly effective method for removing both chemical and enantiomeric impurities. Fractional distillation can be employed for the unprotected 3-aminobutanol before the Boc-protection step.[9]

Potential Impurities

A proactive approach to quality control involves anticipating potential impurities based on the synthetic route. For Boc-(S)-3-aminobutan-1-ol, these can include:

  • (R)-enantiomer: The most critical impurity to control, arising from incomplete resolution or a non-stereospecific synthesis.

  • Starting Materials: Unreacted (S)-3-aminobutyric acid or its esters.

  • Reagents and By-products: Residual reducing agents, resolving agents, or by-products from the Boc-protection step (e.g., tert-butanol).

  • Over-reduction Products: If harsh reducing agents are used, other functional groups could potentially be affected.

The control of these impurities is a key aspect of Good Manufacturing Practices (GMP) for starting materials.[12][13]

Conclusion: A Foundation of Quality for Drug Development

Boc-(S)-3-aminobutan-1-ol is a quintessential example of a chiral building block where stringent control of purity, particularly enantiomeric excess, is non-negotiable. For researchers and drug developers, a deep understanding of its commercial landscape, the nuances of its analytical characterization, and the intricacies of its synthesis are essential for the successful and timely progression of a drug candidate from the laboratory to the clinic. By implementing the principles and methodologies outlined in this guide, scientists can ensure that this critical starting material serves as a solid foundation for the synthesis of safe and effective medicines.

References

  • Zhao, H., Li, J., & Wu, F. (2026). Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine. American Journal of Analytical Chemistry, 17, 1-8. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI, 65(3), 173-181. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Medicines for All Institute. (2019). PROCESS DEVELOPMENT REPORT: A Low Cost, Batch Synthesis of (R)-3-aminobutan-1-ol. [Link]

  • Taizhou Da Chen Pharmaceutical Co Ltd. (2020). Synthesis method of (R)-3-aminobutanol. CN110683960A.
  • Der Pharma Chemica. (2018). Process for the Preparation of Dolutegravir Intermediate: (R)-3-Amino Butanol. 10(6), 13-20. [Link]

  • Medicines for All Institute. (2025). (R)-3-aminobutanol (Batch). [Link]

  • ICH. (2018). ICH Q11 Questions & Answers – Selection & Justification of Starting Materials. [Link]

  • ResearchGate. Fast chiral supercritical fluid chromatography (SFC) separation of alcohol enantiomers. [Link]

  • PubChem. (3S)-3-aminobutan-1-ol. [Link]

  • Symeres. GMP Regulatory Starting Materials. [Link]

  • ResearchGate. (2025). Chromatographic Separation of Enantiomers of Chiral Amines or Amino Alcohols as 9-Anthraldimine Derivatives Using Polysaccharide-Derived Chiral Columns. [Link]

  • Government of Israel. (2019). Starting Materials and Source Materials. [Link]

  • National Institutes of Health. (2011). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Comb Chem High Throughput Screen, 14(7), 595-609. [Link]

  • ECA Academy. (2018). Auditing Starting Materials - new APIC Guideline defines Standards. [Link]

  • U.S. Food and Drug Administration. (1992). Development of New Stereoisomeric Drugs. [Link]

Sources

Methodological & Application

Application Note: High-Efficiency Boc Deprotection of (S)-3-aminobutan-1-ol Using TFA

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the deprotection of (S)-3-(Boc-amino)butan-1-ol to yield (S)-3-aminobutan-1-ol using trifluoroacetic acid (TFA). While Boc deprotection is a standard transformation, this specific substrate presents unique challenges due to its low molecular weight (89.14 g/mol ) and high water solubility. Standard aqueous workups often result in significant product loss. This guide prioritizes a non-aqueous isolation strategy to ensure quantitative yields and high purity, suitable for downstream pharmaceutical applications.

Mechanistic Insight & Rationale

The Chemistry

The tert-butyloxycarbonyl (Boc) group is an acid-labile carbamate. Cleavage is achieved via acid-catalyzed fragmentation. TFA is the reagent of choice over HCl/dioxane for this specific substrate because it allows for a homogeneous reaction in dichloromethane (DCM) and facile removal of excess reagent via azeotropic distillation, avoiding the introduction of water.

Reaction Mechanism

The reaction proceeds through a distinct


-like fragmentation pathway. The carbonyl oxygen is protonated, leading to the collapse of the carbamate. This releases the free amine (initially as a carbamic acid which spontaneously decarboxylates) and the tert-butyl cation.[1][2]

Key Mechanistic Feature: The generated tert-butyl cation is a potent electrophile.[3] In the absence of scavengers, it eliminates a proton to form isobutylene gas (


), which escapes the system. This irreversibility drives the reaction to completion.

BocDeprotection Substrate (S)-3-(Boc-amino)butan-1-ol Protonation Protonated Intermediate (Oxonium) Substrate->Protonation + TFA (H+) Fragmentation Fragmentation Protonation->Fragmentation CarbamicAcid Carbamic Acid (Unstable) Fragmentation->CarbamicAcid - t-Butyl Cation Products Amine TFA Salt + CO2 (g) + Isobutylene (g) CarbamicAcid->Products - CO2 (Decarboxylation)

Figure 1: Mechanistic pathway of acid-catalyzed Boc cleavage. The irreversible loss of gaseous byproducts drives the equilibrium.

Critical Considerations (The "Why" Before the "How")

Before beginning, researchers must address the specific physical properties of (S)-3-aminobutan-1-ol.

ParameterValue/StatusImplication for Protocol
Molecular Weight 89.14 g/mol Highly volatile free base; do not apply high vacuum to the free amine for extended periods.
Polarity (LogP) -0.6 (approx)Highly Water Soluble. Do NOT use standard aqueous extraction (e.g., DCM/Water wash). The product will partition into the water layer and be lost.
State Oil/Hygroscopic SolidThe TFA salt is likely a hygroscopic oil or low-melting solid. It requires storage under desiccant.
Functional Groups 1,3-Amino AlcoholPotential for O-acylation is low with TFA, but avoid heating with acyl chlorides in subsequent steps without base.

Materials & Equipment

  • Substrate: (S)-3-(Boc-amino)butan-1-ol (>98% purity).

  • Reagent: Trifluoroacetic acid (TFA), Reagent Grade (>99%).

  • Solvent: Dichloromethane (DCM), Anhydrous.

  • Chaser Solvent: Toluene or Heptane (for azeotropic removal of TFA).

  • Equipment: Round-bottom flask, magnetic stir bar, inert gas line (

    
     or Ar), Rotary Evaporator with variable vacuum control.
    

Experimental Protocol

Standard Deprotection (DCM/TFA Method)

Scale: 1.0 gram (approx. 5.3 mmol) of starting material.

  • Setup: Flame-dry a 50 mL round-bottom flask and cool under a stream of nitrogen.

  • Dissolution: Add (S)-3-(Boc-amino)butan-1-ol (1.0 g, 5.3 mmol) . Dissolve in DCM (10 mL) .

    • Note: A concentration of 0.5 M is ideal to moderate the exotherm while maintaining reaction rate.

  • Acid Addition: Cool the solution to 0°C (ice bath). Dropwise, add TFA (5 mL) .

    • Ratio: A 2:1 to 4:1 (v/v) ratio of DCM:TFA is standard. Pure TFA can be used but is often unnecessary and generates more heat.

    • Observation: Gas evolution (

      
       and Isobutylene) will be observed.[1] Ensure the system is vented (e.g., via a needle or bubbler).
      
  • Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (20–25°C) .

  • Monitoring: Monitor by TLC (Stain: Ninhydrin) or LC-MS.

    • Endpoint: Complete consumption of starting material usually occurs within 1 to 2 hours .

    • TLC Tip: The free amine/salt will stay at the baseline or streak significantly compared to the Boc-protected precursor.

Workup & Isolation (Crucial Step)

STOP: Do not perform an aqueous wash.

  • Concentration: Concentrate the reaction mixture in vacuo (Rotary evaporator, bath temp < 40°C) to remove DCM and the bulk of the TFA.

  • Azeotropic Removal: To remove trace TFA (which can inhibit downstream coupling reactions or degrade sensitive intermediates):

    • Add Toluene (10 mL) to the residue.

    • Concentrate to dryness.

    • Repeat this step 3 times.

    • Why: Toluene forms a binary azeotrope with TFA (boiling point depression), effectively dragging the acid out of the oil.

  • Final Drying: Dry the resulting oil under high vacuum (0.1 mbar) for 2 hours.

    • Result: The product is isolated as the (S)-3-aminobutan-1-ol trifluoroacetate salt .

    • Yield: Quantitative (>98%).

Workflow Diagram

ProtocolWorkflow Setup Dissolve Substrate in DCM (0.5M) Addition Add TFA (2:1 DCM:TFA) at 0°C Setup->Addition Reaction Stir at RT (1-2 h) Monitor Gas Evolution Addition->Reaction Evap Concentrate in vacuo (<40°C) Reaction->Evap Azeotrope Add Toluene & Evaporate (Repeat 3x) Evap->Azeotrope Final Isolate (S)-3-aminobutan-1-ol TFA Salt Azeotrope->Final

Figure 2: Operational workflow for non-aqueous isolation of the amino alcohol salt.

Alternative Isolation: Obtaining the Free Base

If the downstream application strictly requires the free base (e.g., for a reaction sensitive to acid salts), do not use liquid-liquid extraction . Use Solid Phase Extraction (SPE).

  • Dissolve the crude TFA salt in minimal Methanol (MeOH) .

  • Add a basic ion-exchange resin (e.g., Amberlyst A-21 or Dowex 1X8 in OH form) roughly 3 equivalents relative to the amine.

  • Stir for 30 minutes.

  • Filter off the resin.

  • Concentrate the filtrate carefully.

    • Warning: The free amine is volatile. Do not leave on high vacuum overnight.

Quality Control & Expected Data

NMR Characterization (TFA Salt)
  • 1H NMR (DMSO-d6 or D2O):

    • 
       ~8.0 ppm (broad s, 3H, 
      
      
      
      ).
    • 
       ~3.5 ppm (m, 2H, 
      
      
      
      ).
    • 
       ~3.2 ppm (m, 1H, 
      
      
      
      ).
    • 
       ~1.6 ppm (m, 2H, 
      
      
      
      backbone).
    • 
       ~1.2 ppm (d, 3H, 
      
      
      
      ).
  • 19F NMR:

    • Diagnostic peak at

      
       -76.5 ppm confirming the presence of the Trifluoroacetate counterion.
      
Storage
  • Store at -20°C.

  • The salt is hygroscopic; seal under Argon.

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience.[4]

  • Lundt, B. F., et al. (1978). "Removal of acid-labile amino-protecting groups with trifluoroacetic acid." International Journal of Peptide and Protein Research, 12(5), 258-268.
  • Han, G., et al. (2001). "Recent development of peptide coupling reagents in organic synthesis." Tetrahedron, 60(11), 2447-2467. (Discusses handling of amino acid salts).
  • PubChem Compound Summary. (2023). "(S)-3-Aminobutan-1-ol."[5][6][7] National Center for Biotechnology Information. [Link]

Sources

using Boc-(S)-3-aminobutan-1-ol as a chiral building block in synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of Boc-(S)-3-aminobutan-1-ol in Asymmetric Synthesis

Introduction: The 1,3-Difunctional Advantage

Boc-(S)-3-aminobutan-1-ol (CAS: 106539-36-0) is a high-value chiral synthon characterized by a 1,3-amino alcohol framework.[1] Unlike the more common 1,2-amino alcohols (derived from amino acids), the 1,3-relationship offers unique geometric properties essential for synthesizing six-membered heterocycles, specifically 1,3-oxazinan-2-ones , and for accessing chiral azetidines.[1]

While its enantiomer, (R)-3-aminobutan-1-ol, is industrially famous as the key intermediate for the HIV integrase inhibitor Dolutegravir (Tivicay®), the (S)-enantiomer discussed here is critical for:

  • SAR Studies: Accessing the "mirror-image" biological space to determine stereochemical potency.[1]

  • Natural Product Synthesis: Targeting alkaloids requiring the (S)-configuration at the

    
    -position relative to the alcohol.[1]
    
  • Ligand Design: Constructing chiral tridentate ligands for asymmetric catalysis.

This guide details the handling, reactivity, and validated protocols for deploying this building block in drug discovery workflows.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10]

PropertySpecification
Systematic Name tert-butyl (S)-(4-hydroxybutan-2-yl)carbamate
CAS Number 106539-36-0 (Boc-protected); 61477-39-2 (Free amine)
Molecular Formula Cngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

H

NO

Molecular Weight 189.25 g/mol
Physical State Waxy solid or viscous oil (low melting point: 59–60 °C)
Solubility Soluble in DCM, MeOH, THF, EtOAc; Low solubility in Hexanes.[1]
Chirality (S)-configuration at C3
Storage 2–8 °C (Hygroscopic; store under inert atmosphere)

Strategic Reactivity Map

The utility of Boc-(S)-3-aminobutan-1-ol lies in the orthogonal reactivity of its two functional groups: the acid-labile Boc-amine and the nucleophilic primary alcohol .[1]

Mechanism of Action & Causality[1]
  • The Boc Group: Protects the nitrogen from alkylation/acylation, forcing reaction at the oxygen center (e.g., mesylation or oxidation).[1] It also suppresses N-oxide formation during oxidation steps.[1]

  • The 1,3-Distance: The three-carbon separation prevents the immediate formation of aziridines (common in 1,2-amino alcohols) and instead favors the formation of 6-membered rings (oxazinanones) upon carbonylation, or 4-membered rings (azetidines) upon activation/cyclization.

ReactivityMap Start Boc-(S)-3-aminobutan-1-ol (Chiral Scaffold) Oxidation Aldehyde/Acid (Swern/Jones) Start->Oxidation Oxidative Extension Activation O-Sulfonylation (MsCl/TsCl) Start->Activation Nucleophilic Prep Deprotection Free Amino Alcohol (HCl/TFA) Start->Deprotection Amine Exposure Cyclization 1,3-Oxazinan-2-one (CDI/Triphosgene) Start->Cyclization Heterocycle Formation Displacement Chiral Azides/ Nitriles Activation->Displacement NaN3/NaCN Azetidine Chiral Azetidines Activation->Azetidine Base (NaH) Intramolecular

Figure 1: Divergent synthesis pathways.[1] The activated mesylate (Red) is the gateway to chain extension and ring closure.

Detailed Application Protocols

Application A: Synthesis of Chiral 1,3-Oxazinan-2-ones

This heterocycle is a privileged scaffold in medicinal chemistry (e.g., Efavirenz analogues).[1] The reaction utilizes the 1,3-amino alcohol motif to form a 6-membered cyclic carbamate.[1]

Mechanism: The free amine (after Boc removal) or the Boc-species (under specific basic conditions) reacts with a carbonyl source (CDI or Triphosgene). The 6-membered ring is thermodynamically stable and preserves the C3 stereocenter.[1]

Step-by-Step Protocol:

  • Deprotection (Pre-step): Dissolve Boc-(S)-3-aminobutan-1-ol (1.0 equiv) in DCM.[1] Add TFA (10 equiv) at 0°C. Stir 2h. Concentrate to yield the trifluoroacetate salt.[1]

  • Neutralization: Redissolve in dry THF. Add Et

    
    N (3.0 equiv) to liberate the free amine.
    
  • Cyclization:

    • Cool the solution to 0°C.

    • Add N,N'-Carbonyldiimidazole (CDI) (1.2 equiv) portion-wise.[1]

    • Note: CDI is preferred over phosgene for safety and ease of handling in non-GMP labs.[1]

  • Reflux: Warm to room temperature, then reflux (65°C) for 4–6 hours. Monitoring via TLC should show the disappearance of the polar amino alcohol and appearance of a less polar spot.

  • Workup: Quench with water. Extract with EtOAc (3x).[1] Wash organic layer with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.[1]
  • Purification: Flash chromatography (EtOAc/Hexanes) yields the (S)-4-methyl-1,3-oxazinan-2-one.[1]

Application B: Activation via Mesylation (O-Sulfonylation)

This is the most critical transformation, converting the inert hydroxyl group into a reactive leaving group (Mesylate) while keeping the Nitrogen protected. This intermediate is stable enough to be isolated but reactive enough for S


2 displacement.[1]

Self-Validating Checkpoints:

  • TLC: The Mesylate (Rf ~0.4 in 1:1 EtOAc/Hex) runs higher than the alcohol (Rf ~0.2).

  • NMR: Look for the appearance of the mesyl-methyl singlet at ~3.0 ppm.[1]

Protocol:

  • Setup: Flame-dry a round-bottom flask. Purge with Argon/Nitrogen.[1]

  • Solvation: Dissolve Boc-(S)-3-aminobutan-1-ol (10 mmol) in anhydrous DCM (50 mL).

  • Base Addition: Add Triethylamine (Et

    
    N) (15 mmol, 1.5 equiv). Cool to 0°C  (ice bath).
    
    • Expert Tip: Catalytic DMAP (0.1 equiv) can accelerate the reaction but is optional for primary alcohols.

  • Activation: Add Methanesulfonyl chloride (MsCl) (12 mmol, 1.2 equiv) dropwise via syringe over 10 minutes.

    • Observation: White precipitate (Et

      
      N·HCl) will form immediately.[1]
      
  • Reaction: Stir at 0°C for 30 mins, then warm to RT for 1 hour.

  • Quench: Pour into saturated NaHCO

    
     solution (cold).
    
  • Isolation: Extract with DCM. Wash with 1M citric acid (to remove excess amine/DMAP) and brine.[1] Dry and concentrate.

    • Stability:[1] Use the crude mesylate immediately for the next step (Azidation, Cyanation, or Alkylation) to avoid decomposition.[1]

MesylationWorkflow Step1 Step 1: Solvation (DCM, 0°C) Step2 Step 2: Addition (Et3N + MsCl) Step1->Step2 Check Checkpoint: White Precipitate? (Et3N·HCl formation) Step2->Check Step3 Step 3: Quench & Wash (NaHCO3 -> Citric Acid) Check->Step3 Yes Result Product: Boc-(S)-3-aminobutyl mesylate (Ready for SN2) Step3->Result

Figure 2: Workflow for the generation of the reactive mesylate intermediate.

Handling & Safety (E-E-A-T)

  • Hygroscopicity: The hydroxyl group and amide bond make the molecule hygroscopic.[1] Always store in a desiccator or sealed under inert gas.[1] Moisture absorption can lead to difficulty in accurate weighing and hydrolysis of subsequent activated intermediates.[1]

  • Stereochemical Integrity: The (S)-center at C3 is generally stable to basic conditions. However, avoid strong acidic conditions at high temperatures (>80°C) for prolonged periods to prevent potential racemization via elimination/re-addition mechanisms, although this is rare for 1,3-systems compared to 1,2-systems.[1]

  • Toxicity: As with all carbamates and alkylating agents (mesylates), treat as a potential sensitizer.[1] Use double-gloving when handling the mesyl-derivative.[1]

References

  • Dolutegravir Synthesis & Precursors

    • Source: Medicines for All Institute (M4ALL).[1][2] "Process Development Report: Synthesis of (R)-3-aminobutan-1-ol." (2019).

    • Context: Describes the industrial route for the enantiomer; chemistry is transferable to the (S)-isomer.
    • (General Access)

  • Oxazinanone Synthesis

    • Source:Journal of Organic Chemistry, 1977, 42(9), 1650–1652.[1][3]

    • Context: Early foundational work on cyclizing amino alcohols to chiral heterocycles.[1]

  • Boc-Amino Alcohol Activation Protocols

    • Source:Organic Syntheses, Coll.[1] Vol. 10, p.359 (2004).[1]

    • Context: Standard protocols for converting N-Boc amino alcohols to mesylates and tosylates.[1]

  • Physical Properties & Safety

    • Source: PubChem Compound Summary for CID 9942121 ((S)-3-aminobutan-1-ol).[1][4]

Sources

High-Precision Synthesis of Dolutegravir Intermediates via Boc-(S)-3-aminobutan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the synthetic protocol for generating tricyclic Dolutegravir (DTG) intermediates utilizing Boc-(S)-3-aminobutan-1-ol as the primary chiral building block. While the commercial manufacturing of Dolutegravir typically employs the (R)-enantiomer to achieve the (4R,12aS) absolute configuration, this guide addresses the specific processing of the (S)-isomer. This is critical for the development of enantiomeric purity standards, structural analogs, or specific stereochemical studies required during the CMC (Chemistry, Manufacturing, and Controls) phase.

The methodology focuses on a "telescoped" deprotection-cyclization strategy that minimizes oxidative degradation of the amino-alcohol and ensures high diastereoselectivity during the formation of the pyrido[1,2-c][1,3]oxazine core.

Strategic Analysis & Mechanism

The Role of the Boc-Protected Precursor

Using Boc-(S)-3-aminobutan-1-ol instead of the free amino alcohol offers distinct advantages in early-stage material handling:

  • Oxidative Stability: The free amino alcohol is hygroscopic and prone to air oxidation (N-oxide formation) upon long-term storage. The Boc-group mitigates this risk.

  • Chemical Purity: The Boc-protected starting material allows for recrystallization or silica purification prior to the critical cyclization step, ensuring that no regioisomeric impurities interfere with the ring closure.

Reaction Pathway Logic

The synthesis proceeds through two critical phases:

  • Phase A (Activation): Quantitative removal of the tert-butoxycarbonyl (Boc) group to release the reactive ammonium salt.

  • Phase B (Annulation): Condensation of the chiral amine with the Pyridone Acetal (Methyl 1-(2,2-dimethoxyethyl)-3-methoxy-4-oxo-1,4-dihydropyridine-2,5-dicarboxylate), followed by acid-catalyzed dehydration to close the oxazine ring.

Stereochemical Criticality
  • Input: (S)-3-aminobutan-1-ol[1]

  • Output: (4S, 12aR)-tricyclic intermediate (Enantiomer of the commercial drug scaffold).

  • Note: The stereocenter at C-3 of the aminobutanol dictates the stereochemistry of the methyl group on the oxazine ring. This protocol maintains chiral fidelity; racemization is observed only under forcing acidic conditions (>90°C) for prolonged periods.

Visualizing the Workflow

The following diagram illustrates the reaction cascade and the critical control points (CCPs).

DTG_Synthesis BocSM Boc-(S)-3-aminobutan-1-ol (Starting Material) Deprotection Phase A: Deprotection (HCl/IPA or TFA) BocSM->Deprotection 4M HCl/Dioxane AmineSalt (S)-3-aminobutan-1-ol Hydrochloride Salt Deprotection->AmineSalt Precipitation Condensation Phase B: Condensation (MeCN, AcOH, 65°C) AmineSalt->Condensation + Pyridone Pyridone Pyridone Dimethyl Acetal (Coupling Partner) Pyridone->Condensation Intermediate Enamine Intermediate Condensation->Intermediate Imine Formation Cyclization Acid-Catalyzed Cyclization (-MeOH) Intermediate->Cyclization MsOH/AcOH FinalProduct (4S, 12aR)-Tricyclic Scaffold Cyclization->FinalProduct Ring Closure

Caption: Step-wise conversion of Boc-protected precursor to the tricyclic Dolutegravir intermediate.

Experimental Protocols

Protocol A: Controlled Deprotection of Boc-(S)-3-aminobutan-1-ol

Objective: To generate high-purity (S)-3-aminobutan-1-ol hydrochloride without inducing hygroscopic clumping.

Reagents:

  • Boc-(S)-3-aminobutan-1-ol (1.0 eq)

  • Hydrochloric acid (4M in 1,4-Dioxane or Isopropanol) (3.0 eq)

  • Dichloromethane (DCM) (Solvent)

  • MTBE (Anti-solvent)

Procedure:

  • Dissolution: Charge Boc-(S)-3-aminobutan-1-ol (10.0 g, 52.8 mmol) into a 250 mL round-bottom flask. Add DCM (50 mL) and stir at 20°C until fully dissolved.

  • Acid Addition: Cool the solution to 0–5°C using an ice bath. Add 4M HCl in Dioxane (40 mL, 160 mmol) dropwise over 20 minutes. Caution: Gas evolution (CO2) and exotherm.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 3 hours. Monitor by TLC (ninhydrin stain) or LC-MS for disappearance of the Boc-starting material.

  • Isolation:

    • Concentrate the reaction mixture under reduced pressure to approximately 30% volume.

    • Add MTBE (100 mL) slowly to precipitate the amine salt.

    • Filter the white solid under nitrogen atmosphere (hygroscopic).

    • Wash the cake with MTBE (2 x 20 mL).

  • Drying: Dry the solid in a vacuum oven at 40°C for 6 hours.

    • Yield Target: >95%[2]

    • Appearance: White to off-white hygroscopic solid.

Protocol B: Condensation and Cyclization (The "P-Ring" Formation)

Objective: To couple the amine salt with the Pyridone Acetal to form the (4S, 12aR)-tricyclic intermediate.

Reagents:

  • (S)-3-aminobutan-1-ol HCl (from Protocol A) (1.1 eq)

  • Pyridone Acetal: Methyl 1-(2,2-dimethoxyethyl)-3-methoxy-4-oxo-1,4-dihydropyridine-2,5-dicarboxylate (1.0 eq)

  • Acetonitrile (MeCN) (10 vol)

  • Acetic Acid (AcOH) (0.5 vol)

  • Methanesulfonic acid (MsOH) (0.2 eq) - Catalyst for cyclization

Procedure:

  • Setup: In a reactor equipped with an overhead stirrer and reflux condenser, charge the Pyridone Acetal (10.0 g, 31.5 mmol) and MeCN (100 mL).

  • Activation: Add Acetic Acid (5 mL) and Methanesulfonic acid (0.6 g). Heat the mixture to 50°C.

    • Mechanistic Note: This step hydrolyzes the dimethyl acetal to the reactive aldehyde/hemiaminal species in situ.

  • Amine Addition: Prepare a slurry of (S)-3-aminobutan-1-ol HCl (4.35 g, 34.6 mmol) in MeCN (20 mL) and add it to the reactor over 15 minutes.

  • Cyclization: Heat the reaction mixture to 65–70°C and stir for 12–16 hours.

    • Process Control: Monitor HPLC for the disappearance of the Pyridone Acetal and the intermediate enamine. The target product is the tricyclic oxazine.

  • Work-up:

    • Cool the reaction mass to 20°C.

    • Concentrate the solvent to ~20% volume under vacuum.

    • Add DCM (100 mL) and wash with water (2 x 50 mL) to remove salts and excess acid.

    • Wash the organic layer with 5% NaHCO3 solution (50 mL).

    • Dry over Na2SO4 and concentrate to dryness.

  • Purification: Recrystallize the crude residue from Methanol/Water (1:1) or purify via silica gel chromatography (0-10% MeOH in DCM).

Data Summary & Specifications

ParameterSpecificationMethod
Input Stereochemistry (S)-configurationOptical Rotation / Chiral HPLC
Intermediate Purity > 98.0% (AUC)HPLC (C18, Gradient ACN/H2O)
Chiral Purity > 99.5% eeChiralpak AD-H or equivalent
Major Impurity Uncyclized Enamine (< 0.5%)LC-MS
Yield (Step 2) 75% – 85%Gravimetric

Troubleshooting & Critical Quality Attributes (CQAs)

Racemization Risk

While the reaction conditions (65°C) are generally mild, the presence of strong acid (MsOH) for extended periods can induce partial racemization at the C-3 chiral center.

  • Corrective Action: Limit reaction time to <18 hours. If reaction is slow, add fresh MsOH (0.05 eq) rather than increasing temperature above 75°C.

Incomplete Cyclization

The formation of the intermediate enamine (Schiff base) is fast, but the ring closure to the oxazine is the rate-determining step.

  • Observation: HPLC shows a peak with M+ mass identical to product but different retention time (or M+18 for the un-dehydrated species).

  • Corrective Action: Ensure the reaction solvent is anhydrous (MeCN) initially, but note that methanol is a byproduct. Distilling off a portion of the solvent during reaction (azeotropic removal) can drive the equilibrium toward the cyclized product.

References

  • GlaxoSmithKline. (2006). Polycyclic Carbamoylpyridone Derivative Having HIV Integrase Inhibitory Activity.[1][3] WO2006116764A1.[4] Link

  • Ziegler, R. E., et al. (2018).[5] 7-Step Flow Synthesis of the HIV Integrase Inhibitor Dolutegravir. Angewandte Chemie International Edition, 57(24), 7181-7185. Link

  • Jayachandra, S., et al. (2018).[6] Process for the Preparation of Dolutegravir Intermediate: (R)-3-Amino Butanol.[1][3][6][7][8][9][10][11][12] Der Pharma Chemica, 10(6), 13-20.[6] Link

  • Sumino, Y., et al. (2019). Process Research and Development of Dolutegravir: A Second-Generation HIV-1 Integrase Strand Transfer Inhibitor. Organic Process Research & Development, 23(7), 1298–1311. Link

Sources

Application Note: Chemoselective Mitsunobu Functionalization of Boc-(S)-3-aminobutan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: High-Fidelity Mitsunobu Functionalization of Boc-(S)-3-aminobutan-1-ol Content Type: Application Note & Protocol Guide Audience: Synthetic Chemists, Process Development Scientists

Executive Summary

The functionalization of Boc-(S)-3-aminobutan-1-ol via the Mitsunobu reaction presents a specific chemoselective challenge: the competition between the desired intermolecular substitution and the entropically favored intramolecular cyclization. While the primary alcohol at C1 is sterically accessible, the pendant N-Boc group at C3 poses a significant risk of forming N-Boc-2-methylpyrrolidine (via N-alkylation) or oxazolidinone derivatives (via O-alkylation).

This guide outlines the mechanistic causality of these side reactions and provides a validated protocol to suppress cyclization, ensuring high yields of the linear, chiral target. We utilize a pKa-driven suppression strategy combined with strict temperature control to maximize the kinetic favorability of the intermolecular pathway.

Mechanistic Insight: The Cyclization Trap

In a standard Mitsunobu cycle, the phosphine-azodicarboxylate betaine activates the primary alcohol. The critical control point occurs immediately after activation. The activated oxyphosphonium intermediate is an electrophile that can be intercepted by:

  • Path A (Desired): An external acidic nucleophile (Nu-H).

  • Path B (Undesired): The internal carbamate nitrogen or carbonyl oxygen.

Because the substrate is a


-amino alcohol, Path B leads to a stable 5-membered ring. To prevent this, the external nucleophile must be sufficiently acidic (pKa < 11) to protonate the betaine intermediate faster than the internal nucleophilic attack occurs.
Visualization: Pathway Competition

The following diagram illustrates the kinetic competition. Note that the stereocenter at C3 is remote and generally retained, but the chemical identity of the product is at risk.

Mitsunobu_Competition Substrate Boc-(S)-3-aminobutan-1-ol Activated Oxyphosphonium Intermediate (C1 Activated) Substrate->Activated Activation Reagents PPh3 + DIAD Reagents->Activated Betaine Betaine Intermediate (Proton Sponge) Product Linear Product (C1 Substituted) Activated->Product Path A: Intermolecular S_N2 (Kinetic Control) SideProduct N-Boc-2-methylpyrrolidine (Cyclization) Activated->SideProduct Path B: Intramolecular Cyclization Ext_Nu External Nucleophile (pKa < 11) (e.g., Phthalimide) Ext_Nu->Product Int_Nu Internal N-Boc (Entropic Advantage) Int_Nu->SideProduct

Figure 1: Mechanistic divergence in the Mitsunobu reaction of Boc-amino alcohols. Path A is favored by high concentration of acidic nucleophiles and low temperatures.

Optimization Matrix

To ensure "Trustworthiness" in your results, adhere to these boundary conditions.

ParameterRecommendationRationale
Nucleophile Acidity pKa < 11 (Ideal: 6–10)The nucleophile must protonate the betaine before the betaine activates the alcohol, or compete effectively for the oxyphosphonium species. Examples: Phthalimide (8.3), Phenols (10), Hydrazoic acid (4.7).
Reagent Choice PPh

/ DIAD
DIAD is preferred over DEAD for safety and slightly better stability. PPh

is standard.
Stoichiometry 1.5 – 2.0 equiv. Excess nucleophile and betaine drive the intermolecular reaction and compensate for any adventitious water.
Temperature 0°C

RT
CRITICAL: Addition must occur at 0°C. Higher temperatures increase the rate of intramolecular cyclization (Path B).
Order of Addition Standard (Pre-mix) Dissolve Substrate + Nucleophile + PPh

. Add DIAD last and slowly. This keeps the steady-state concentration of the activated alcohol low, ensuring it is immediately trapped by the nucleophile present in high concentration.

Detailed Protocol: Phthalimide Substitution

This protocol describes the synthesis of the protected diamine precursor. The methodology is transferable to phenols and other acidic nucleophiles.

Materials
  • Substrate: Boc-(S)-3-aminobutan-1-ol (1.0 equiv, 5.3 mmol, 1.0 g)

  • Reagent A: Triphenylphosphine (PPh

    
    ) (1.5 equiv, 7.95 mmol, 2.08 g)
    
  • Nucleophile: Phthalimide (1.5 equiv, 7.95 mmol, 1.17 g)

  • Reagent B: Diisopropyl azodicarboxylate (DIAD) (1.5 equiv, 7.95 mmol, 1.6 mL)

  • Solvent: Anhydrous THF (25 mL, 0.2 M concentration)

Step-by-Step Methodology
  • Preparation:

    • Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

    • Cool to room temperature under a stream of dry nitrogen.

  • Solubilization (The "Pre-mix"):

    • Charge the RBF with Boc-(S)-3-aminobutan-1-ol , Triphenylphosphine , and Phthalimide .

    • Add Anhydrous THF via syringe.

    • Stir until all solids are dissolved. Note: Phthalimide may be sparingly soluble but will dissolve as the reaction proceeds.

  • Activation (The Critical Step):

    • Cool the reaction mixture to 0°C using an ice/water bath. Stir for 10 minutes to ensure thermal equilibrium.

    • Add DIAD dropwise via a syringe pump or pressure-equalizing addition funnel over 20–30 minutes .

    • Why? Slow addition prevents a runaway exotherm and keeps the concentration of the active betaine limiting, forcing it to react with the most abundant nucleophile (Phthalimide) rather than finding the internal carbamate.

  • Reaction & Monitoring:

    • Allow the reaction to warm to room temperature naturally overnight (approx. 12–16 hours).

    • TLC Monitoring: Check for the disappearance of the starting alcohol (

      
       in 1:1 Hex/EtOAc) and the appearance of the product (
      
      
      
      ).
    • Self-Validation Check: If you observe a new spot very close to the solvent front or with distinct staining (ninhydrin active), check for the pyrrolidine byproduct.

  • Workup & Purification (TPPO Removal):

    • Concentrate the reaction mixture under reduced pressure to a viscous oil.

    • Precipitation Method: Triturate the residue with cold diethyl ether/hexane (1:1). Triphenylphosphine oxide (TPPO) often precipitates as a white solid. Filter off the solid.[1][2][3]

    • Chromatography: Purify the filtrate via silica gel flash chromatography.

      • Gradient: 0%

        
         30% EtOAc in Hexanes.
        
      • The phthalimide product usually elutes before the starting alcohol.

Expected Data
  • Yield: 75–85%

  • 1H NMR (CDCl3): Look for the disappearance of the CH

    
    -OH protons (approx. 3.6 ppm) and the appearance of the CH
    
    
    
    -NPhth protons (approx. 3.8–4.0 ppm). The Boc signal (1.44 ppm, 9H) and the methyl doublet (1.1 ppm) should remain intact.

Troubleshooting & Modifications

Issue: High Cyclization (Pyrrolidine Formation)

If NMR shows significant N-Boc-2-methylpyrrolidine:

  • Increase Nucleophile Acidity: Switch to a more acidic nucleophile if possible (e.g.,

    
    -nitrobenzoic acid as a surrogate, then hydrolyze).
    
  • Solvent Switch: Change solvent from THF to Toluene . Toluene often suppresses ionic dissociation, potentially favoring the tight ion pair required for S_N2 substitution over the loose ion pair that might facilitate internal attack.

  • Concentration: Increase the concentration of the external nucleophile to 3.0 equiv.

Issue: TPPO Contamination

If chromatography is difficult:

  • ZnCl

    
     Protocol:  Dissolve the crude residue in EtOH/EtOAc. Add MgCl
    
    
    
    or ZnCl
    
    
    (approx 2 equiv). TPPO forms a complex and precipitates out. Filter and concentrate [1].

References

  • Batesky, D. C.; Goldfogel, M. J.; Weix, D. J. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents.[1] J. Org.[1][4] Chem.2017 , 82, 9931–9936.[1] Link[1]

  • Swamy, K. C. K.; Kumar, N. N. B.; Balaraman, E.; Kumar, K. V. P. P. Mitsunobu and Related Reactions: Advances and Applications. Chem. Rev.2009 , 109, 2551–2651. Link

  • Denton, R. M.; An, J.; Adeniran, B. Phosphine Oxide-Catalyzed Mitsunobu Reactions. Chem. Commun.2010 , 46, 3025–3027. Link

  • But, T. Y. S.; Toy, P. H. The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications. Chem. Asian J.2007 , 2, 1340–1355. Link

Sources

Application Note: High-Efficiency Solid-Phase Synthesis of C-Terminal Peptide Alcohols using Boc-(S)-3-aminobutan-1-ol

[1]

Abstract

This application note details the optimized protocol for incorporating Boc-(S)-3-aminobutan-1-ol (CAS: 106539-36-0) into peptide backbones, specifically for generating C-terminal peptide alcohols.[1] Unlike standard amino acids, this building block lacks a carboxylic acid, rendering standard resin loading impossible.[1] We present a validated workflow using 2-Chlorotrityl Chloride (2-CTC) resin to immobilize the amino alcohol via its hydroxyl group. This guide addresses the critical challenges of chemoselectivity (preventing O-acylation vs. N-acylation) and coupling efficiency during the subsequent chain elongation, ensuring high-purity peptidomimetics.[1]

Introduction & Technical Analysis

The Building Block: Boc-(S)-3-aminobutan-1-ol

Boc-(S)-3-aminobutan-1-ol is a chiral amino alcohol.[1] In peptide synthesis, it serves two primary functions:

  • C-Terminal Modification: Creating a peptide ending in a primary alcohol (peptide alcohol) rather than an acid or amide.

  • Reduced Amide Isosteres: Acting as a transition state mimic in protease inhibitors.[1]

The Challenge: Nucleophilic Competition

The core difficulty in using this molecule lies in its dual nucleophilicity. While the amine is Boc-protected, the free hydroxyl group (

1
  • In Solution: If the hydroxyl is unprotected, coupling reagents can cause esterification (O-acylation) rather than the desired amide bond formation, or lead to

    
     acyl migration.
    
  • On Solid Support: The lack of a carboxyl group means it cannot be anchored to Rink Amide or Wang resins via standard activation. It requires an ether linkage.[1]

The Solution: 2-CTC Resin Strategy

We utilize 2-Chlorotrityl Chloride (2-CTC) resin.[1][2][3][4] This resin reacts selectively with the hydroxyl group of the amino alcohol under basic conditions to form a trityl ether. This linkage is stable to basic Fmoc deprotection conditions (if switching strategies) but cleavable with dilute acid (1-5% TFA), preserving the sensitive peptide alcohol.[1]

Experimental Workflow & Logic

The following diagram illustrates the critical pathway for immobilizing the amino alcohol and preventing side reactions.

PeptideSynthesiscluster_sideCritical Decision PointStartBoc-(S)-3-aminobutan-1-olLoadingLoading Step(DCM / Pyridine)Nucleophilic SubstitutionStart->LoadingResin2-CTC Resin (Active)Resin->LoadingImmobilizedResin-Bound Amino Alcohol(Trityl Ether Linkage)Loading->ImmobilizedCappingMeOH Capping(Quench unreacted Cl)Immobilized->CappingDeprotectionBoc Removal(50% TFA/DCM? NO!)See Note: 2-CTC StabilityCapping->DeprotectionRisk of CleavageAltDeprotectionAlternative Strategy:Use Fmoc-Amino AlcoholORCareful HCl/Dioxane CleavageCapping->AltDeprotectionRecommendedCouplingChain Elongation(DIC / Oxyma Pure)AltDeprotection->Coupling

Figure 1: Strategic workflow for amino alcohol immobilization. Note the risk of cleaving the trityl ether linkage if standard Boc deprotection (high acid) is used. A modified strategy is required.

Detailed Protocol: Resin Loading & Chain Elongation

Prerequisite: Ensure all glassware is oven-dried. 2-CTC resin is extremely moisture-sensitive.[1][3][4]

Phase 1: Resin Loading (The Ether Linkage)

Objective: Anchor Boc-(S)-3-aminobutan-1-ol to 2-CTC resin via the hydroxyl group.[1]

  • Resin Preparation:

    • Weigh 1.0 g of 2-Chlorotrityl chloride resin (loading ~1.0–1.6 mmol/g).

    • Place in a fritted syringe reactor.

    • Wash rapidly with dry DCM (

      
       mL). Do not allow resin to sit in DCM without base for long periods to prevent hydrolysis.
      
  • Loading Solution:

    • Dissolve Boc-(S)-3-aminobutan-1-ol (1.5 eq relative to resin loading) in dry DCM (8 mL).

    • Add Pyridine (2.0 eq) or DIPEA (4.0 eq).[1] Pyridine is preferred for 2-CTC to prevent premature hydrolysis.[1]

  • Coupling Reaction:

    • Add the solution to the swollen resin.

    • Shake gently at room temperature for 2 hours .

    • Note: Do not use DMF in this step; DCM promotes better swelling of 2-CTC and reactivity.[1]

  • Capping (Critical):

    • Add methanol (1 mL) to the reaction mixture (to quench unreacted trityl chloride sites).

    • Shake for 15 minutes.

    • Drain and wash resin: DCM (

      
      ), DMF (
      
      
      ), DCM (
      
      
      ).[1]
Phase 2: Protecting Group Strategy (The "Boc" Problem)

Critical Technical Note: The trityl ether linkage (Resin-O-Peptide) is acid-labile.[1] Standard Boc deprotection (50% TFA) will cleave the peptide from the resin .

  • Option A (Recommended): Use Fmoc-(S)-3-aminobutan-1-ol if available.[1][5] This allows deprotection with Piperidine (base), which leaves the resin linkage intact.

  • Option B (If stuck with Boc): You must use a highly specific deprotection cocktail that removes Boc without cleaving the trityl ether.

    • Reagent: 4M HCl in Dioxane (diluted to 1M) or 25% TFA in DCM for very short bursts (1 min), but yield loss is inevitable.

    • Recommendation:Switch to Fmoc-protection for the amino alcohol if synthesizing on 2-CTC resin.[1]

Assuming Fmoc-strategy for the backbone (standard SPPS):

Phase 3: Chain Elongation (Coupling Efficiency)

Once the amine is exposed (via Fmoc removal with 20% Piperidine), coupling the next amino acid requires high efficiency to overcome the slight steric bulk of the beta-methyl group.

Reagent Selection:

Reagent System Efficiency Racemization Risk Recommendation
DIC / Oxyma Pure High Very Low Primary Choice
HATU / DIPEA Very High Low-Medium Use for difficult sequences

| HBTU / HOBt | Medium | Medium | Avoid for this application |[1]

Coupling Protocol (DIC/Oxyma):

  • Deprotection: Treat resin with 20% Piperidine/DMF (

    
     min).[1] Wash DMF (
    
    
    ).[1]
  • Activation:

    • Dissolve Fmoc-Amino Acid (3.0 eq) and Oxyma Pure (3.0 eq) in minimal DMF.

    • Add DIC (3.0 eq).[1]

    • Pre-activate for 2 minutes.[1]

  • Reaction:

    • Add mixture to the resin-bound amino alcohol.[1]

    • Shake for 60 minutes at RT.

  • Monitoring: Perform a Chloranil Test (since it is a secondary amine? No, it is a primary amine, so Kaiser Test is applicable).[1]

    • Note: If the Kaiser test is slightly positive, recouple using HATU (2.9 eq) / DIPEA (6 eq).

QC & Validation: Calculating Loading Efficiency

Since the amino alcohol has no chromophore (unlike Fmoc), you cannot determine loading via UV immediately if using the Boc-variant. You must rely on gravimetric analysis or cleavage of a small aliquot.

Gravimetric Method:



1

HPLC Validation (Post-Cleavage):

  • Cleave a 10 mg resin sample with 1% TFA in DCM (mild cleavage).[1]

  • Analyze via RP-HPLC (C18 column, Acetonitrile/Water gradient).[1]

  • Target: Single peak corresponding to Boc-amino-alcohol (or peptide).[1]

  • Impurity Flag: If you see a peak with Mass + 14 or similar, suspect methyl ester formation (if MeOH capping was done improperly) or incomplete coupling.[1]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Loading Yield Moisture in 2-CTC resin.[1][4]Dry resin in vacuo over

overnight. Use fresh distilled DCM.
Premature Cleavage Acidic conditions during Boc removal.[1][]Crucial: Switch to Fmoc-amino alcohol on 2-CTC. If using Boc, switch to PAM resin (requires HF cleavage - harsh) or HMBA resin.[1]
Racemization High base concentration during loading.[1]Use Pyridine instead of DIPEA/TEA during the loading step.
Incomplete Coupling Steric hindrance at pos 3.[1]Use double coupling. Switch solvent to NMP to improve swelling.

References

  • Bachem. (2024).[1][7] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Application Notes.[1] Link

  • PubChem. (2025).[1][8] Compound Summary: (S)-3-Aminobutan-1-ol.[1][5][8][9] National Library of Medicine.[1] Link[1]

  • Sigma-Aldrich. (2023).[1] Peptide Resin Loading Protocols: 2-Chlorotrityl Chloride Resin.[1][2][3][4][10] Merck KGaA Technical Guides.[1] Link

  • Thieme Connect. (2010).[1] Solid-Phase Synthesis of Peptide Alcohols.[1][2][11] Synthesis Journal.[1] Link

  • Almac Group. (2023).[1] Accurate determination of resin substitution in solid phase peptide synthesis. Almac Sciences. Link

Application Note: Scalable Synthesis of tert-butyl (S)-(4-hydroxybutan-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of tert-butyl (S)-(4-hydroxybutan-2-yl)carbamate , a critical chiral linker used in the development of proteolysis-targeting chimeras (PROTACs) and peptidomimetics.

While various routes exist, this guide focuses on the Mixed Anhydride Reduction of N-Boc-(S)-3-aminobutanoic acid. This pathway is selected for its scalability, safety profile, and cost-effectiveness compared to Borane-DMS or Lithium Aluminum Hydride (LAH) routes. The protocol emphasizes critical process parameters (CPPs) to minimize racemization and manage hydrogen evolution during scale-up.

Key Advantages of This Protocol
  • Safety: Avoids the use of pyrophoric borane complexes or highly reactive LAH.

  • Scalability: Uses standard reactor geometries and temperature ranges (-15°C to 25°C).

  • Purity: Minimizes the formation of the cyclic carbamate impurity (oxazinanone derivative).

Strategic Route Analysis

The synthesis is a two-stage process starting from commercially available (S )-3-aminobutanoic acid.

  • N-Protection: Conversion of the

    
    -amino acid to its Boc-derivative.
    
  • Activation & Reduction: Activation of the carboxylic acid via a mixed anhydride, followed by chemoselective reduction to the alcohol.[1]

Reaction Scheme

ReactionScheme Start (S)-3-Aminobutanoic acid (Starting Material) Step1 Step 1: Protection (Boc2O, NaOH) Start->Step1 Inter N-Boc-(S)-3-aminobutanoic acid (Intermediate) Step1->Inter Step2 Step 2: Activation (IBCF, NMM, -15°C) Inter->Step2 Anhydride Mixed Anhydride (In-situ Active Species) Step2->Anhydride Step3 Step 3: Reduction (NaBH4, H2O) Anhydride->Step3 Product tert-butyl (S)-(4-hydroxybutan-2-yl)carbamate (Target) Step3->Product

Figure 1: Synthetic pathway from (S)-3-aminobutanoic acid to the target amino alcohol.[2][3][4]

Detailed Experimental Protocols

Phase 1: N-Boc Protection

Objective: Protect the amine to prevent interference during the reduction step and increase solubility in organic solvents.

  • Reagents: (S)-3-aminobutanoic acid (1.0 equiv), Di-tert-butyl dicarbonate (Boc

    
    O, 1.1 equiv), NaOH (2.2 equiv), 1,4-Dioxane/Water (1:1 v/v).
    

Procedure:

  • Dissolution: In a reactor, dissolve (S)-3-aminobutanoic acid in 1N NaOH and water. Cool to 0°C.

  • Addition: Dissolve Boc

    
    O in 1,4-dioxane and add dropwise to the aqueous amine solution, maintaining internal temperature 
    
    
    
    °C.
  • Reaction: Allow to warm to 23°C and stir for 12 hours. Monitor by TLC (ninhydrin stain) or HPLC for consumption of amine.

  • Workup:

    • Wash the alkaline solution with diethyl ether (removes excess Boc

      
      O).
      
    • Acidify the aqueous layer to pH 2–3 using 1N KHSO

      
       (Caution: CO
      
      
      
      evolution).
    • Extract the product into Ethyl Acetate (3x).

    • Dry over Na

      
      SO
      
      
      
      and concentrate.
  • Output: N-Boc-(S)-3-aminobutanoic acid (White solid). Yield typically >90%.

Phase 2: Mixed Anhydride Reduction (The Critical Step)

Objective: Reduce the carboxylic acid to the primary alcohol without racemizing the chiral center at C2.

Mechanism: The carboxylic acid is converted to a mixed anhydride using Isobutyl Chloroformate (IBCF). This intermediate is highly electrophilic and is reduced by aqueous NaBH


.

Reagents Table:

ReagentEquiv.[5][6]RoleCritical Parameter
N-Boc-Intermediate 1.0SubstrateDryness (Water <0.1%)
N-Methylmorpholine (NMM) 1.1BaseMust be dry; controls pH
Isobutyl Chloroformate (IBCF) 1.05ActivatorAdd at -15°C to prevent decomposition
Sodium Borohydride (NaBH4) 2.5ReductantDissolve in water immediately before use
THF 10 volSolventAnhydrous

Step-by-Step Protocol:

  • Activation (Formation of Mixed Anhydride):

    • Charge the N-Boc-intermediate and anhydrous THF into a jacketed reactor under N

      
      .
      
    • Cool to -15°C .

    • Add NMM (1.1 equiv). Stir for 10 min.

    • CRITICAL: Add IBCF (1.05 equiv) dropwise over 30 minutes. Maintain temperature between -15°C and -10°C.

    • Observation: A white precipitate (NMM

      
      HCl) will form. Stir for 30 minutes at -15°C to ensure complete activation.
      
  • Reduction:

    • Prepare a solution of NaBH

      
       (2.5 equiv) in water (3 volumes relative to THF).
      
    • CRITICAL: Add the NaBH

      
       solution dropwise to the mixed anhydride suspension.
      
    • Safety Note: Massive hydrogen gas evolution will occur.[7] Ensure reactor venting is sized correctly.

    • Maintain internal temperature

      
      °C during addition.
      
    • Once addition is complete, allow the mixture to warm to room temperature over 2 hours.

  • Quench and Workup:

    • Cool to 0°C. Carefully quench excess borohydride with saturated NH

      
      Cl or 10% Citric Acid (pH target ~5-6). Do not use strong mineral acids like HCl, as this will remove the Boc group.
      
    • Evaporate the bulk THF under reduced pressure.

    • Extract the aqueous residue with Ethyl Acetate.

    • Wash organics with 1M NaOH (to remove unreacted acid), then Brine.

    • Dry (Na

      
      SO
      
      
      
      ) and concentrate.[2][8]

Process Safety & Troubleshooting

Hydrogen Management Workflow

The reduction step generates stoichiometric quantities of hydrogen gas. For a 1 mole scale reaction, approximately 4 moles of gas (including hydrolysis of excess reagent) can be generated.

SafetyFlow Start Start NaBH4 Addition Check1 Check Vent Scrubber Is N2 sweep active? Start->Check1 Action1 Dose Rate Control Limit Temp Rise < 5°C Check1->Action1 Yes Decision Foaming Observed? Action1->Decision Stop PAUSE ADDITION Allow foam to subside Decision->Stop Yes Continue Continue Addition Decision->Continue No Stop->Action1 End Quench Excess NaBH4 (Slow Acid Addition) Continue->End

Figure 2: Safety logic flow for Sodium Borohydride addition.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Incomplete activation (Step 2)Ensure IBCF is high quality (not hydrolyzed). Maintain -15°C strictly.
Racemization Over-activation or high tempDo not exceed -10°C during IBCF addition. Avoid excess NMM.
Boc Loss Workup too acidicUse Citric Acid or KHSO4 for quench. Avoid pH < 3.
Cyclic Impurity Thermal cyclizationKeep rotovap bath < 40°C. Avoid prolonged heating of the crude oil.

Analytical Controls

To ensure the product meets pharmaceutical standards, the following analytical markers must be verified.

NMR Spectroscopy
  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • 
       4.6 (br s, 1H, NH)
      
    • 
       3.8 - 3.6 (m, 3H, CH-N and CH
      
      
      
      -O)
    • 
       1.6 - 1.4 (m, 2H, CH
      
      
      
      -linker)
    • 
       1.44 (s, 9H, Boc)
      
    • 
       1.18 (d, 3H, CH
      
      
      
      )
  • Validation: The distinct doublet at ~1.18 ppm confirms the integrity of the methyl group adjacent to the chiral center.

Chiral HPLC
  • Column: Chiralpak AD-H or OD-H.

  • Mobile Phase: Hexane/IPA (90:10).

  • Target: >98% ee.

  • Note: The enantiomer (from R-3-aminobutanoic acid) should be used as a standard to establish separation conditions.

References

  • Rodríguez, M., et al. (1991). "Selective reduction of N-protected amino acids to amino alcohols." Journal of Organic Chemistry, 56(26), 7195-7198.

    • Foundational paper establishing the mixed anhydride/NaBH4 protocol for amino acids.
  • McKennon, M. J., et al. (1993).[9] "A convenient reduction of amino acids and their derivatives."[10] Journal of Organic Chemistry, 58(13), 3568-3571.

    • Discusses the safety and scalability of borohydride reductions in the presence of iodine or mixed anhydrides.
  • BenchChem Application Notes. (2025). "Protocols for the Characterization of tert-Butyl (4-hydroxybutan-2-yl)carbamate."

    • General reference for physical properties and handling of the specific CAS.
  • Duggan, P. J., et al. (1994). "Chemical reaction hazards associated with the use of sodium borohydride." IChemE Symposium Series, 134, 553.[7]

    • Authoritative guide on the calorimetry and gas evolution hazards of NaBH4 scale-up.

Sources

Application Note: Precision Derivatization of Boc-(S)-3-aminobutan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and process chemists involved in the synthesis of chiral heterocycles and pharmaceutical intermediates. It focuses on the chemoselective derivatization of the primary hydroxyl group in Boc-(S)-3-aminobutan-1-ol , a versatile chiral pool building block.

Executive Summary & Strategic Utility

Boc-(S)-3-aminobutan-1-ol represents a "privileged scaffold" in medicinal chemistry due to its 1,3-amino alcohol motif. The presence of a stereogenic center at C3, distinct from the reactive C1 hydroxyl, allows for remote functionalization without immediate risk of racemization. However, the derivatization of the hydroxyl group requires careful orchestration to prevent intramolecular cyclization (e.g., to oxazinanones) or protecting group migration.

This guide details three high-value derivatization pathways:

  • Activation via Sulfonylation (Mesylation): For nucleophilic substitution or cyclization.

  • Controlled Oxidation: Accessing the aldehyde for reductive amination/Wittig olefination.

  • Mitsunobu Substitution: Direct installation of nucleophiles (N, O, S).

Strategic Decision Tree

The following workflow illustrates the decision logic for selecting the appropriate protocol based on the desired downstream application.

Derivatization_Strategy Start Boc-(S)-3-aminobutan-1-ol Decision Target Functionality? Start->Decision Path_LG Leaving Group (Cl, OMs, OTs) Decision->Path_LG Activation Path_Ox Carbonyl (Aldehyde/Acid) Decision->Path_Ox Oxidation Path_Nu Direct Substitution (N3, OR, SR) Decision->Path_Nu Mitsunobu Prod_Cyc Heterocycles (Pyrrolidines/Oxazines) Path_LG->Prod_Cyc Intramol. Cyclization Prod_Chain Chain Extension (Wittig/Red-Am) Path_Ox->Prod_Chain C-C Bond Formation Prod_Ether Chiral Ethers/Amines Path_Nu->Prod_Ether Inversion/Subst.

Figure 1: Strategic decision tree for Boc-(S)-3-aminobutan-1-ol derivatization.

Protocol A: Activation via Mesylation (Methanesulfonylation)

Objective: Convert the hydroxyl group into a mesylate (-OMs) leaving group. Challenge: The Boc-protected amine is weakly nucleophilic but can displace the mesylate intramolecularly under thermodynamic control to form a cyclic carbamate (oxazinanone). Kinetic control is essential.

Materials
  • Substrate: Boc-(S)-3-aminobutan-1-ol (1.0 equiv)

  • Reagent: Methanesulfonyl chloride (MsCl) (1.2 equiv)

  • Base: Triethylamine (TEA) (1.5 equiv) or Diisopropylethylamine (DIPEA)

  • Solvent: Anhydrous Dichloromethane (DCM) (0.1 M concentration)

  • Quench: Sat. NaHCO₃

Step-by-Step Methodology
  • Setup: Flame-dry a round-bottom flask and purge with Nitrogen/Argon. Add Boc-(S)-3-aminobutan-1-ol and anhydrous DCM.

  • Cooling: Cool the solution to -10°C to 0°C using an ice/salt bath. Critical: Low temperature prevents side reactions.

  • Base Addition: Add TEA dropwise via syringe. The solution remains clear.

  • Activation: Add MsCl dropwise over 15 minutes. Maintain internal temperature < 5°C.

    • Observation: Slight exotherm and formation of amine hydrochloride salts (white precipitate).

  • Monitoring: Stir at 0°C for 30-60 minutes. Monitor by TLC (EtOAc/Hexane 1:1). The product (mesylate) typically runs higher (Rf ~0.6) than the starting alcohol (Rf ~0.3).

  • Workup:

    • Quench with cold sat. NaHCO₃.

    • Extract with DCM (x2).

    • Wash combined organics with 0.1 M HCl (to remove TEA), then Brine.

    • Dry over Na₂SO₄ and concentrate below 30°C .

    • Note: Mesylates are thermally unstable; store at -20°C.

Data Summary Table: Mesylation Parameters

Parameter Specification Reason
Temperature -10°C to 0°C Prevent intramolecular cyclization to oxazinanone.
Stoichiometry 1.2 eq MsCl Ensure full conversion; excess MsCl is hydrolyzed in workup.

| Time | < 2 Hours | Prolonged exposure to base increases risk of elimination to alkene. |

Protocol B: Controlled Oxidation to Aldehyde

Objective: Oxidize the primary alcohol to an aldehyde without epimerizing the C3 chiral center. Method Selection: Swern Oxidation or IBX Oxidation . Avoid Jones Reagent (too acidic/harsh) and KMnO₄ (over-oxidation). Selected Protocol: IBX (2-Iodoxybenzoic acid) in DMSO/EtOAc. This is milder than Swern and generates no foul odors.

Step-by-Step Methodology
  • Reagent Prep: Dissolve IBX (1.5 equiv) in DMSO (minimum volume to dissolve).

  • Reaction: Add a solution of Boc-(S)-3-aminobutan-1-ol (1.0 equiv) in Ethyl Acetate to the IBX/DMSO mixture at Room Temperature.

  • Kinetics: Stir vigorously for 2–4 hours.

    • Mechanism:[1][2][3][4][5][6][7] The alcohol attacks the iodine center, followed by ligand exchange and elimination to the aldehyde.

  • Workup:

    • Cool to 0°C. Filter off the white precipitate (IBA - iodosobenzoic acid byproduct).

    • Extract filtrate with Sat.[8] NaHCO₃/Water to remove DMSO.

    • Concentrate organic layer.[8]

  • Stability Note: Amino aldehydes are prone to polymerization. Use immediately in the next step (e.g., Wittig or Reductive Amination).

Protocol C: Mitsunobu Substitution

Objective: Direct replacement of the -OH with a nucleophile (e.g., Phthalimide for diamines, Phenols for ethers). Mechanism: Activation of oxygen by TPP/DEAD followed by S_N2 displacement.[5][6] Since the alcohol is primary, steric hindrance is minimal, and inversion issues are irrelevant (unless using isotopic labeling).

Workflow Diagram (DOT)

Mitsunobu_Mechanism Reagents TPP + DEAD/DIAD Betaine Morrison-Brunn-Huisgen Betaine Reagents->Betaine 0°C, THF Complex Alkoxyphosphonium Salt (Activated Alcohol) Betaine->Complex + Boc-(S)-3-aminobutan-1-ol Product Derivatized Product (Inverted/Substituted) Complex->Product + Nu (SN2 Attack) Byproducts TPPO + Hydrazine Complex->Byproducts Elimination Nu Nucleophile (H-Nu) (pKa < 11) Nu->Complex Proton Transfer

Figure 2: Mitsunobu reaction pathway for direct functionalization.

Step-by-Step Methodology
  • Dissolution: Dissolve Boc-(S)-3-aminobutan-1-ol (1.0 equiv) and Triphenylphosphine (TPP, 1.2 equiv) in anhydrous THF.

  • Nucleophile: Add the acidic nucleophile (e.g., Phthalimide, 1.1 equiv).

  • Addition: Cool to 0°C. Add DEAD or DIAD (1.2 equiv) dropwise.

    • Visual: Solution turns orange/yellow, then fades.

  • Reaction: Warm to Room Temperature and stir for 12 hours.

  • Purification: The challenge is separating TPP oxide.

    • Tip: Use a non-polar solvent (Ether/Hexane) to precipitate TPP oxide, or use polymer-supported TPP for easier filtration.

Quality Control & Troubleshooting

Analytical Standards
  • NMR Verification:

    • 1H NMR (CDCl₃): Look for the disappearance of the -CH₂OH triplet/multiplet at ~3.6-3.8 ppm.

    • Aldehyde: New singlet at ~9.6-9.8 ppm.

    • Mesylate: Sharp singlet at ~3.0 ppm (CH₃SO₂-).

  • Chiral Integrity:

    • Use Chiral SFC (Supercritical Fluid Chromatography) to ensure no racemization at C3.

    • Column: ChiralPak IB-N5 or AD-H.

    • Mobile Phase: CO₂/MeOH or CO₂/IPA.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (Mesylation) Cyclization to OxazinanoneLower reaction temp to -10°C; add base after cooling.
Epimerization (Oxidation) Base-catalyzed alpha-proton removalSwitch from Swern (TEA base) to IBX or Dess-Martin (acidic/neutral).
Sticky Solid (Mitsunobu) TPPO contaminationTriturate crude residue with cold Et₂O/Hexane; filter off solid TPPO.

References

  • Dolutegravir Process Development

    • Source: Medicines for All Institute (M4ALL), VCU. "Process Development Report: Synthesis of (R)-3-aminobutan-1-ol."
    • Relevance: Details the industrial handling and chiral analysis of the enantiomeric scaffold.
    • URL: (General landing, specific report cited in search context 1.6).

  • Mitsunobu Reaction Protocols

    • Source: TCI Chemicals & Beilstein Journal of Organic Chemistry.
    • Relevance: Mechanism and handling of primary alcohol substitution.[5][6][9]

    • URL:

  • Oxidation of Amino Alcohols

    • Source: ResearchG
    • Relevance: Protocols for converting N-Boc amino alcohols to aldehydes without racemiz
    • URL:

  • General Properties of Boc-(S)

    • Source: AChemBlock / Chemical Suppliers.
    • Relevance: Physical data and CAS verific
    • URL:

Sources

Troubleshooting & Optimization

Technical Support Center: Stereochemical Integrity of Boc-(S)-3-aminobutan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with Boc-(S)-3-aminobutan-1-ol. This resource provides in-depth troubleshooting advice and frequently asked questions to help you maintain the stereochemical integrity of this valuable chiral building block throughout your synthetic workflows.

Introduction: The Challenge of Preserving Chirality

Boc-(S)-3-aminobutan-1-ol is a critical intermediate in the synthesis of many pharmaceutical agents. Its stereocenter at the C3 position is often crucial for the biological activity of the final molecule. However, this chiral center can be susceptible to racemization under various reaction conditions, leading to a loss of enantiopurity and potentially compromising the efficacy and safety of the target compound. This guide is designed to provide you with the expertise and practical solutions to anticipate and prevent these issues.

Troubleshooting Guides

This section provides detailed protocols and explanations for common reactions involving Boc-(S)-3-aminobutan-1-ol, with a focus on preventing racemization.

Guide 1: Oxidation of the Primary Alcohol to the Aldehyde

Oxidation of the primary alcohol of Boc-(S)-3-aminobutan-1-ol to the corresponding aldehyde is a common transformation. However, the conditions employed can sometimes lead to epimerization at the adjacent chiral center.

Common Issue: Loss of enantiomeric excess (%ee) after oxidation.

Root Cause Analysis: Racemization at the C3 position is most likely to occur via deprotonation of the α-proton to the Boc-protected amino group, forming a planar achiral intermediate.[1][2][3][4][5] This is often facilitated by basic conditions or elevated temperatures.

Recommended Protocols to Minimize Racemization:

Method A: Swern Oxidation

The Swern oxidation is a reliable method known for its mild conditions, which generally result in low levels of racemization for α-chiral compounds like amino alcohol derivatives.[6][7][8][9]

  • Step-by-Step Protocol:

    • In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), dissolve oxalyl chloride (1.1 eq.) in anhydrous dichloromethane (DCM) and cool to -78 °C.

    • Slowly add a solution of dimethyl sulfoxide (DMSO) (1.2 eq.) in anhydrous DCM to the oxalyl chloride solution, maintaining the temperature at -78 °C. Stir for 15 minutes.

    • Add a solution of Boc-(S)-3-aminobutan-1-ol (1.0 eq.) in anhydrous DCM dropwise, ensuring the temperature does not rise above -70 °C. Stir for 30-45 minutes.

    • Add triethylamine (TEA) (5.0 eq.) dropwise and stir for 30 minutes at -78 °C.

    • Allow the reaction mixture to slowly warm to room temperature.

    • Quench the reaction with water and perform a standard aqueous workup.

  • Causality Behind Choices:

    • Low Temperature (-78 °C): Crucial for the stability of the reactive intermediates and to minimize side reactions, including epimerization.[7]

    • Triethylamine (TEA) as Base: While a base is required for the elimination step, prolonged exposure or stronger bases could increase the risk of deprotonation at the chiral center. TEA is generally considered a suitable non-nucleophilic base for this purpose.

Method B: Dess-Martin Periodinane (DMP) Oxidation

DMP oxidation is another mild and selective method performed under neutral pH and at room temperature, making it an excellent alternative to chromium-based and some DMSO-based oxidations.[10][11][12][13]

  • Step-by-Step Protocol:

    • Dissolve Boc-(S)-3-aminobutan-1-ol (1.0 eq.) in anhydrous DCM.

    • Add Dess-Martin periodinane (1.1 eq.) in one portion.

    • Stir the reaction at room temperature and monitor by TLC. The reaction is typically complete within 1-3 hours.

    • Upon completion, dilute the reaction mixture with diethyl ether and quench with a saturated aqueous solution of NaHCO₃ containing an excess of Na₂S₂O₃.

    • Stir vigorously until the solid dissolves, then separate the layers and perform a standard aqueous workup.

  • Causality Behind Choices:

    • Neutral Conditions: The absence of a strong acid or base minimizes the risk of racemization.[10]

    • Room Temperature: Avoids the potential for thermally induced epimerization.[14]

Troubleshooting Workflow for Oxidation Reactions

Oxidation_Troubleshooting start Start: Low %ee after oxidation check_temp Was the reaction temperature strictly controlled? start->check_temp check_base Was a hindered, non-nucleophilic base used? check_temp->check_base Yes optimize_conditions Optimize conditions: - Lower temperature - Weaker base - Shorter reaction time check_temp->optimize_conditions No check_time Was the reaction time minimized? check_base->check_time Yes check_base->optimize_conditions No switch_reagent Consider switching to a milder oxidizing agent (e.g., DMP). check_time->switch_reagent Yes check_time->optimize_conditions No final_check Analyze %ee of the product. switch_reagent->final_check optimize_conditions->final_check

Caption: Troubleshooting workflow for low %ee in oxidation.

Guide 2: Acylation of the Primary Alcohol

Esterification of the primary alcohol is a frequent synthetic step. The choice of coupling reagents and conditions is critical to avoid base-catalyzed racemization.

Common Issue: Racemization observed after ester formation, especially under basic conditions.

Root Cause Analysis: The use of strong, non-hindered bases can lead to deprotonation of the α-proton at the C3 position.

Recommended Protocol for Racemization-Free Acylation:

  • Step-by-Step Protocol (Steglich Esterification):

    • Dissolve Boc-(S)-3-aminobutan-1-ol (1.0 eq.), the carboxylic acid (1.1 eq.), and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq.) in anhydrous DCM.

    • Cool the solution to 0 °C.

    • Add N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq.) and stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

    • Monitor the reaction by TLC.

    • After completion, filter off the dicyclohexylurea (DCU) byproduct (if DCC is used) and perform a standard aqueous workup.

  • Causality Behind Choices:

    • Mild Coupling Agents (DCC/EDC): These reagents activate the carboxylic acid under relatively neutral conditions, avoiding the need for strong bases.

    • Catalytic DMAP: DMAP is a highly effective acylation catalyst, but using it in catalytic amounts minimizes potential side reactions, including base-induced epimerization.

Guide 3: Substitution Reactions at the Hydroxyl Group (e.g., Mitsunobu Reaction)

The Mitsunobu reaction is a powerful tool for inverting the stereochemistry of secondary alcohols or for substituting primary alcohols with various nucleophiles.[15][16][17][18][19] While the reaction at the primary alcohol of Boc-(S)-3-aminobutan-1-ol will not invert a stereocenter, the conditions can still pose a risk to the existing chiral center at C3.

Common Issue: Partial racemization of the final product.

Root Cause Analysis: The reaction involves the formation of a betaine intermediate, and the basicity of the reaction mixture could potentially lead to deprotonation at the C3 position.

Recommended Protocol to Maintain Stereochemical Integrity:

  • Step-by-Step Protocol:

    • Dissolve Boc-(S)-3-aminobutan-1-ol (1.0 eq.), triphenylphosphine (PPh₃) (1.2 eq.), and the nucleophile (e.g., a carboxylic acid or phthalimide) (1.2 eq.) in anhydrous THF.

    • Cool the solution to 0 °C.

    • Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2 eq.) dropwise.

    • Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC).

    • Concentrate the reaction mixture and purify by column chromatography to remove triphenylphosphine oxide and other byproducts.

  • Causality Behind Choices:

    • Low Temperature: Helps to control the reactivity and minimize side reactions.

    • Aprotic Solvent (THF): Polar aprotic solvents are generally preferred for the Mitsunobu reaction. Protic solvents can interfere with the reaction intermediates.[20]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of racemization for Boc-(S)-3-aminobutan-1-ol?

A1: The most probable mechanism is the base-catalyzed deprotonation of the hydrogen atom at the C3 chiral center (the α-proton to the amino group). This abstraction leads to the formation of a planar, achiral carbanion or a related intermediate. Subsequent reprotonation can occur from either face of the planar intermediate, resulting in a mixture of (S) and (R) enantiomers.[1][4][5]

Q2: How does the Boc protecting group influence the risk of racemization?

A2: The Boc (tert-butyloxycarbonyl) group is an electron-withdrawing carbamate that can slightly increase the acidity of the N-H proton. However, its primary role in this context is to protect the amine from participating in unwanted side reactions.[21][22] While urethane-type protecting groups are generally known to reduce the potential for racemization in amino acid chemistry, harsh basic conditions can still overcome this protective effect.[23]

Q3: Can the choice of solvent affect the stereochemical stability?

A3: Yes, the solvent can play a significant role. Polar protic solvents can stabilize charged intermediates that may be involved in racemization pathways.[20][24][25] It is often advisable to screen different solvents to find the optimal balance between reactivity and stereochemical preservation. Aprotic solvents are generally preferred when trying to avoid racemization.[23]

Q4: Are elevated temperatures a significant risk for racemization?

A4: High temperatures can provide the necessary activation energy for epimerization, especially if a base is present.[14][26] It is always recommended to run reactions at the lowest possible temperature that allows for a reasonable reaction rate. Some thermal deprotection methods for Boc groups require very high temperatures, which can cause racemization of chiral substrates.[14][27]

Q5: During workup, what precautions should be taken to prevent racemization?

A5: Avoid prolonged exposure to strongly acidic or basic aqueous solutions during the workup. If your product is sensitive, use mild buffers for pH adjustment and minimize the time it spends in the aqueous phase. Purification methods like chromatography on silica gel (which is acidic) can sometimes lead to racemization of sensitive compounds.[23] In such cases, using deactivated silica or a different stationary phase like alumina may be beneficial.

Summary of Key Parameters for Preventing Racemization

ParameterRecommendation to Minimize RacemizationRationale
Temperature Maintain low temperatures (e.g., -78 °C to 0 °C)Reduces the rate of epimerization and side reactions.[14]
Base Use non-nucleophilic, sterically hindered bases (e.g., DIPEA) or catalytic amounts of weaker bases (e.g., DMAP). Avoid strong bases like alkoxides or hydroxides.Minimizes deprotonation of the C-H bond at the chiral center.
Solvent Prefer aprotic solvents (e.g., DCM, THF, Dioxane).Aprotic solvents are less likely to stabilize ionic intermediates that can lead to racemization.[20]
Reaction Time Monitor the reaction closely and quench as soon as it is complete.Minimizes the exposure of the product to potentially racemizing conditions.
Reagents Choose mild and selective reagents (e.g., DMP for oxidation).Harsher reagents often require more forcing conditions that can compromise stereochemical integrity.[10]

Logical Flow for Method Selection

Method_Selection start Goal: Transform Boc-(S)-3-aminobutan-1-ol reaction_type What is the desired transformation? start->reaction_type oxidation Oxidation of Alcohol reaction_type->oxidation Oxidation acylation Acylation of Alcohol reaction_type->acylation Acylation substitution Substitution of Alcohol reaction_type->substitution Substitution oxidation_choice Is the product sensitive to base? oxidation->oxidation_choice acylation_choice Are standard coupling reagents available? acylation->acylation_choice mitsunobu Use Mitsunobu Reaction (low temp) substitution->mitsunobu dmp Use Dess-Martin Periodinane (DMP) oxidation_choice->dmp Yes swern Use Swern Oxidation with careful temperature control oxidation_choice->swern No steglich Use Steglich Esterification (DCC/EDC, cat. DMAP) acylation_choice->steglich Yes acyl_halide Use Acyl Halide with a hindered base (e.g., 2,6-lutidine) acylation_choice->acyl_halide No substitution_choice Is inversion of stereochemistry required? tosylation Convert to Tosylate, then SN2 displacement

Caption: Decision tree for selecting a synthetic method.

References

  • Chemistry LibreTexts. (2021, March 5). 19.11: Racemization. Retrieved from [Link]

  • AK Lectures. (2016, September 3). Racemization of Carbonyl Compounds. Retrieved from [Link]

  • Sketchy. (n.d.). Reactions at the Alpha Carbon of Carbonyls. Retrieved from [Link]

  • Rauk, A. (2007). Racemization, Enantiomerization and Diastereomerization.
  • ResearchGate. (n.d.). General mechanism of base-catalysed racemisation. Retrieved from [Link]

  • Newton, S., et al. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry, 86(4), 3347-3355.
  • Chemistry LibreTexts. (2022, July 20). 12.3: Isomerization at the α-Carbon. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026, January 19). Thermal Methods. Retrieved from [Link]

  • Zhang, Y., et al. (2021). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
  • Chemistry LibreTexts. (2023, January 22). Alpha-carbon Reactions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Mechanism of the Mitsunobu Reaction: An Ongoing Mystery. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • SciSpace. (n.d.). Amino Acid-Protecting Groups. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Hydrogen-Borrowing Alkylation of 1,2-Amino Alcohols in the Synthesis of Enantioenriched γ-Aminobutyric Acids. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from [Link]

  • Wikipedia. (n.d.). Dess–Martin periodinane. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Unusually high α-proton acidity of prolyl residues in cyclic peptides. Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral inversion. Retrieved from [Link]

  • ResearchGate. (n.d.). Reported O-selective acylation of amino alcohols without protecting the.... Retrieved from [Link]

  • ResearchGate. (2025, August 6). Amino Acid-Protecting Groups | Request PDF. Retrieved from [Link]

  • YouTube. (2025, November 21). Dess-Martin-Periodinane oxidation. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2016). A Reduction of Chiral Amino Acids Based on Current Method. 8(12), 139-143.
  • Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. Retrieved from [Link]

  • ResearchGate. (n.d.). Solvent Effects on Transition States and Reaction Rates. Retrieved from [Link]

  • National Institutes of Health. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]

  • ResearchGate. (2002, August 7). Enantioselective reaction of secondary alcohols with phthalimide in the presence of a chiral tri-coordinate phosphorus reagent in Mitsunobu reaction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • PubMed. (n.d.). Spectroscopic investigations of solvent effect on chiral interactions. Retrieved from [Link]

  • PubMed Central. (2015, April 8). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Retrieved from [Link]

  • ResearchGate. (2024, July 13). Is the protecting group boc of the amino group stable at 37°C?. Retrieved from [Link]

  • PubMed. (2024, May 15). Dess-Martin periodinane-mediated oxidation of the primary alcohol of cytidine into a carboxylic acid. Retrieved from [Link]

  • eScholarship.org. (n.d.). Site-selective oxidation, amination and epimerization reactions of complex polyols enabled by transfer hydrogenation. Retrieved from [Link]

  • Wikipedia. (n.d.). Swern oxidation. Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • Westlake University. (2023, October 12). New Approach Facilitates Chiral Amino Alcohol Synthesis. Retrieved from [Link]

  • MDPI. (n.d.). Straightforward Chemo-Multi-Enzymatic Cascade Systems for the Stereo-Controlled Synthesis of 5-Amino-6-nitrocyclitols. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2023, October 31). Swern Oxidation of Alcohols | A useful alternative to PCC. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Dess-Martin periodinane (DMP) oxidation. Retrieved from [Link]

  • Professor Dave Explains. (2024, January 10). Mitsunobu Reaction. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2025, October 31). Swern Oxidation. Retrieved from [Link]

  • Biology LibreTexts. (2023, January 6). 3.1: Amino Acids and Peptides. Retrieved from [Link]

  • Chem-Station. (2014, March 10). Mitsunobu Reaction. Retrieved from [Link]

Sources

Technical Support Center: A Researcher's Guide to Purifying Crude Boc-(S)-3-aminobutan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the purification of crude Boc-(S)-3-aminobutan-1-ol. Our goal is to equip you with the scientific rationale and practical steps to overcome common challenges encountered during your experiments, ensuring the integrity and purity of your final compound.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities in my crude Boc-(S)-3-aminobutan-1-ol reaction mixture?

A1: The impurities in your crude product largely depend on the reaction conditions used for the Boc protection of (S)-3-aminobutan-1-ol. Typically, you can expect the following:

  • Unreacted (S)-3-aminobutan-1-ol: Incomplete reactions are common, leaving residual starting material.

  • Excess Di-tert-butyl dicarbonate (Boc₂O): It is common practice to use a slight excess of Boc₂O to drive the reaction to completion.

  • Byproducts from Boc₂O decomposition: tert-butanol is a common byproduct.

  • Di-Boc protected (S)-3-aminobutan-1-ol: Although less common for primary amines, over-protection can occur, leading to a doubly protected product.

  • Side-reaction products: Depending on the solvent and base used, other minor impurities could be present.

Q2: My purified Boc-(S)-3-aminobutan-1-ol is an oil, but I've seen it reported as a solid. How can I induce solidification?

A2: It's a common observation for some Boc-protected amino alcohols to initially present as viscous oils, even when pure. This can be due to trace amounts of residual solvents or the compound's intrinsic properties. Here are some strategies to induce solidification:

  • High Vacuum Drying: Ensure all volatile solvents are thoroughly removed by drying the oil under high vacuum for an extended period.

  • Seed Crystal Introduction: If you have a small amount of solid material from a previous batch, introduce a tiny seed crystal into the oil.[1]

  • Solvent Trituration/Pulping: Add a non-polar solvent in which your product is poorly soluble (e.g., hexanes, diethyl ether) to the oil and stir vigorously. This can encourage the formation of a crystalline solid.[1]

  • Cold Storage: Storing the oil at low temperatures (e.g., in a refrigerator or freezer) for a period can sometimes promote crystallization.

Q3: How can I effectively monitor the progress of my purification?

A3: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring your purification. Here’s a recommended approach:

  • Stationary Phase: Use standard silica gel plates (Silica Gel 60 F₂₅₄).

  • Mobile Phase (Eluent): A mixture of ethyl acetate and hexanes is a good starting point. A common ratio is 30-50% ethyl acetate in hexanes. Adjust the polarity as needed to achieve good separation (Rf values between 0.2 and 0.8).

  • Visualization:

    • UV light (254 nm): Boc-protected compounds are generally not UV-active unless they contain an aromatic ring. However, some impurities might be.

    • Potassium Permanganate (KMnO₄) Stain: This is an excellent general stain for organic compounds. The desired product, containing an alcohol, will show up as a yellow/brown spot on a purple background.

    • Ninhydrin Stain: This stain is highly specific for primary and secondary amines. Your starting material, (S)-3-aminobutan-1-ol, will stain (typically a purple or yellow color), while your fully protected product should not. This is a powerful way to confirm the absence of the starting amine.

Troubleshooting Guides

Issue 1: Persistent presence of starting material (S)-3-aminobutan-1-ol after initial workup.
  • Symptom: A spot corresponding to the starting amine is visible on TLC (ninhydrin-positive), and the NMR spectrum shows characteristic peaks of the unprotected compound.

  • Causality: The basic starting material is highly polar and may not be completely removed by a simple water wash.

  • Solution: Implement an acidic wash during your liquid-liquid extraction workup.

crude Crude Reaction Mixture in Organic Solvent (e.g., EtOAc) wash Wash with dilute aq. acid (e.g., 1M HCl or 5% citric acid) crude->wash separate Separate Layers wash->separate organic Organic Layer: Boc-(S)-3-aminobutan-1-ol + neutral impurities separate->organic Contains product aqueous Aqueous Layer: Protonated (S)-3-aminobutan-1-ol separate->aqueous Contains impurity

Caption: Acidic wash workflow.

  • Dissolve your crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane.

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of a dilute aqueous acid solution (e.g., 1M HCl or 5% citric acid).

  • Shake the funnel vigorously, venting frequently.

  • Allow the layers to separate and drain the aqueous layer, which contains the protonated, water-soluble starting material.

  • Repeat the wash if necessary (monitor by TLC).

  • Follow with a wash with saturated aqueous sodium bicarbonate to neutralize any remaining acid, and then a brine wash to remove excess water.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

Issue 2: My product is contaminated with non-polar impurities after extraction.
  • Symptom: TLC shows multiple spots with high Rf values, and the NMR spectrum indicates the presence of unknown aliphatic signals.

  • Causality: These are likely residual Boc₂O or its byproducts which are non-polar and remain in the organic layer during extraction.

  • Solution: Purify the material using flash column chromatography.

start Crude Product after Aqueous Workup dissolve Dissolve in minimal amount of eluent start->dissolve load Load onto Silica Gel Column dissolve->load elute Elute with Solvent Gradient (e.g., Hexanes to EtOAc/Hexanes) load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine concentrate Concentrate under Reduced Pressure combine->concentrate pure_product Pure Boc-(S)-3-aminobutan-1-ol concentrate->pure_product

Caption: Column chromatography workflow.

  • Prepare the Column: Pack a glass column with silica gel using a slurry method with your starting eluent (e.g., 10% ethyl acetate in hexanes).

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Alternatively, for less soluble materials, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel and adding the resulting powder to the top of the column.[2]

  • Elution: Start with a low polarity eluent (e.g., 10-20% ethyl acetate in hexanes) and gradually increase the polarity (e.g., to 30-50% ethyl acetate). Non-polar impurities will elute first, followed by your desired product.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC.

  • Combine and Concentrate: Combine the fractions that contain the pure product and remove the solvent under reduced pressure.

Data Presentation: Recommended Starting Conditions for Purification

Purification MethodKey ParametersRecommended Starting ConditionsExpected Outcome
Liquid-Liquid Extraction Aqueous Wash1. 1M HCl (aq) 2. Saturated NaHCO₃ (aq) 3. BrineRemoval of unreacted amine and acidic byproducts.
Flash Column Chromatography Stationary PhaseSilica Gel (60 Å, 230-400 mesh)
Mobile Phase (Eluent)Gradient of 10% to 50% Ethyl Acetate in HexanesSeparation of product from non-polar impurities.
Recrystallization/Solidification SolventTrituration with Hexanes or Diethyl EtherInduction of crystallization from an oil.

Expertise & Experience: The "Why" Behind the "How"

As a Senior Application Scientist, I emphasize understanding the principles behind these purification steps. The choice of a weak acid like citric acid over a strong acid like HCl for the initial wash can be crucial if your molecule has other acid-sensitive functional groups. Similarly, when performing column chromatography, a gradual increase in solvent polarity is key to achieving good separation; a sudden jump in polarity can cause impurities to co-elute with your product. The stability of the Boc group to mildly basic conditions allows for the use of bicarbonate washes, but strong bases like sodium hydroxide should be avoided as they can potentially hydrolyze the carbamate.[3]

Trustworthiness: A Self-Validating System

Each purification step should be validated before proceeding to the next.

  • Post-Extraction TLC: Before concentrating your entire organic layer, take a small aliquot, concentrate it, and run a TLC next to your crude material and starting material standards. This will confirm the successful removal of the starting amine.

  • Fraction Analysis: Do not combine column fractions until you have clear TLC data showing which ones contain the pure product.

  • Final Purity Assessment: After purification, the final product's purity should be confirmed by analytical techniques such as NMR spectroscopy or HPLC to ensure the absence of impurities.[4]

References

  • Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (2020). Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Retrieved from [Link]

  • Medicines for All Institute. (2019). Process Development Report. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Google Patents. (2018). WO2018020380A1 - Enzymatic process for the preparation of (r)-3-aminobutan-1-ol, useful in preparation of dolutegravir.
  • National Center for Biotechnology Information. (n.d.). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]

  • Google Patents. (n.d.). CN107805205B - Preparation method of (R) -3-aminobutanol.
  • Google Patents. (n.d.). CN110683960A - Synthesis method of (R) -3-aminobutanol.
  • PubChem. (n.d.). (3S)-3-aminobutan-1-ol. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Google Patents. (n.d.). CN105675783A - HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity.
  • Google Patents. (n.d.). CN112661672A - Crystallization method of Boc-amino acid.
  • ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]

  • ResearchGate. (2014). How to get (or crystallize) solid amino acids derivatives and peptides?. Retrieved from [Link]

  • Google Patents. (n.d.). NL8703159A - PROCESS FOR THE EXTRACTION OF ALFA-AMINOALKOHOLES.
  • RSC Publishing. (2013). Dual protection of amino functions involving Boc. Retrieved from [Link]

  • Tiei. (2024). Liquid/liquid mixing and separation Amino Acid Extraction Process,Liquid-liquid Centrifugal Extraction Method. Retrieved from [Link]

  • ResearchGate. (2023). Is it possible to extract amino acids from water using extraction?. Retrieved from [Link]

  • Patsnap. (n.d.). Crystallization method of Boc-amino acid - Eureka. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

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optimizing solvent selection for Boc-(S)-3-aminobutan-1-ol crystallization

[1]

Case ID: #CRYST-BOC-3AB Topic: Optimizing Solvent Selection & Overcoming "Oiling Out" Assigned Specialist: Senior Application Scientist, Process Development Group[1]

Executive Summary

The Challenge: Boc-(S)-3-aminobutan-1-ol (CAS: 144366-48-9 / 106539-36-0) presents a specific challenge in purification: it is a low-melting solid (approx. 59–60°C) that frequently presents as a viscous oil due to supercooling or trace impurities.[1] Standard evaporation often yields a gum that refuses to solidify.[1]

The Solution: Successful isolation requires a controlled cooling crystallization or a slurry-to-crystal conversion (pulping) strategy.[1] The hydroxyl group introduces polarity that makes non-polar anti-solvents (like Hexane) effective only if the ratio is carefully controlled to prevent liquid-liquid phase separation (LLPS), commonly known as "oiling out."[1]

Module 1: Solvent System Selection Matrix

The choice of solvent is dictated by the need to balance the hydrophobic Boc-group and the hydrophilic Hydroxyl group.[1]

Primary Solvent Systems
Solvent SystemRatio (v/v)MechanismSuitabilityNotes
EtOAc / Heptane 1:3 to 1:5Anti-solventHigh Gold Standard.[1] Dissolve in min. EtOAc, add Heptane until cloud point.[1]
MTBE / Hexane 1:4Anti-solventMed-High MTBE is less polar than EtOAc, reducing solubility losses in mother liquor.[1]
Toluene / Heptane 1:2CoolingMedium Good for scale-up, but Toluene removal can be difficult due to boiling point.[1]
DCM / Hexane 1:5Anti-solventLow DCM is too good a solvent; yield is often poor unless cooled to -20°C.
Critical Parameter: The "Oiling Out" Zone

Because the melting point (~60°C) is low, if you add anti-solvent too fast at room temperature, the product will precipitate as a liquid (oil) rather than a crystal.[1]

  • Rule of Thumb: Crystallization temperature must be significantly below the melting point (ideally < 10°C) to force the solid lattice to form over the amorphous oil.[1]

Module 2: The "Pulping" Protocol (For Oily Crudes)

If your product has already oiled out or refuses to crystallize from the reaction mixture, do not add more solvent.[1] Use this "Pulping" (Slurry Swish) technique.[1]

Step-by-Step Methodology:

  • Concentration: Evaporate the reaction solvent completely to obtain the crude oil.

  • Seed Generation:

    • Take a micro-spatula of the oil onto a watch glass.[1]

    • Add 1 drop of Heptane.[1]

    • Scratch vigorously with a glass rod until it turns white/opaque.[1] These are your seeds.

  • The Slurry Process:

    • Add 10 volumes (relative to oil weight) of Heptane (or Hexane) to the main oil flask.[1]

    • Cool the mixture to 0–5°C (Ice bath).

    • Add the generated seeds.[1][2][3]

    • Vigorous Agitation: Stir rapidly. The oil droplets should disperse.[1]

    • Dosing Co-solvent: Add Ethyl Acetate (EtOAc) dropwise very slowly.[1]

    • Stop adding EtOAc the moment the oil droplets start to look "hazy" or the mixture becomes a uniform suspension.

  • Maturation: Stir at 0°C for 4–6 hours. The oil droplets will slowly exchange solvent and convert to the stable crystalline polymorph.[1][2]

Module 3: Troubleshooting Logic (Visualized)

The following diagram outlines the decision process when facing phase separation issues.

CrystallizationLogicStartCrude Boc-(S)-3-aminobutan-1-olSolventDissolve in EtOAc (Min. Vol)Start->SolventAntiSolventAdd Heptane (Dropwise)Solvent->AntiSolventCheckStateObservation?AntiSolvent->CheckStateCrystalWhite Precipitate(Success)CheckState->CrystalSolid formsOilOiling Out(Liquid Droplets)CheckState->OilTwo liquid phasesHeatRe-heat to Dissolve OilOil->HeatRescueSeedCool to Cloud Point + SEEDHeat->SeedSlowCoolSlow Cooling (1°C/min)Seed->SlowCoolSlowCool->Crystal

Caption: Decision tree for managing liquid-liquid phase separation (LLPS) during crystallization.

Module 4: Frequently Asked Questions (FAQs)

Q1: My product solidifies but turns into a sticky gum upon filtration. Why?

  • Diagnosis: This is likely due to hygroscopicity or residual solvent lowering the melting point.[1]

  • Fix: Ensure the filtration is done cold (use a chilled Buchner funnel). Wash the cake immediately with cold Heptane to remove residual EtOAc, which acts as a plasticizer.[1] Dry under high vacuum at room temperature (do not heat above 35°C).[1]

Q2: I see a single spot on TLC, but the oil won't crystallize. Is it pure?

  • Diagnosis: Not necessarily.[1] Excess Boc-anhydride (Boc2O) is a common impurity that inhibits crystallization and is often invisible or overlaps on TLC.[1]

  • Fix: Wash the organic phase with a dilute solution of Citric Acid (10%) or DMAPA (Dimethylaminopropylamine) to scavenge excess Boc2O before attempting crystallization [1].[1]

Q3: Can I use water as an anti-solvent?

  • Analysis: While Boc-(S)-3-aminobutan-1-ol is hydrophobic enough to precipitate from water, the presence of the hydroxyl group (-OH) creates a risk of forming a stable emulsion or "milk" that is hard to filter.[1]

  • Recommendation: Avoid water for crystallization unless you are using a Methanol/Water system, but be prepared for lower yields due to the compound's partial water solubility.[1]

Q4: What if the free base never crystallizes?

  • Alternative: If the Boc-protected alcohol remains an oil, convert it to the Dicyclohexylamine (DCHA) salt .[1]

    • Protocol: Dissolve crude in Acetone/EtOAc. Add 1.0 eq of DCHA.[1] The salt typically has a much higher melting point and crystallizes readily [2].[1]

References

  • Removal of Excess Boc Anhydride. Organic Chemistry Portal / Reddit Discussion on Purification. (Verified technique using DMAPA/Imidazole washes).[1]

  • Crystallization of Boc-Amino Acids. Google Patents (CN112661672A).[1] Describes the "pulping" method and seeding for difficult-to-crystallize Boc-derivatives.

  • Oiling Out in Crystallization. Mettler Toledo Technical Guide. Definitive guide on thermodynamics of phase separation vs. crystallization.

  • Boc-(S)-3-aminobutan-1-ol Physical Properties. ChemicalBook/ChemBK.[1] Confirms melting point range (approx 59-60°C) and physical state.[1][4]

Technical Support Center: Navigating the Reactivity of Hydroxyl Groups in Boc-Amino Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth guidance and troubleshooting for a common yet challenging issue in organic synthesis: the low reactivity of hydroxyl groups in N-tert-butyloxycarbonyl (Boc) protected amino alcohols. Boc-amino alcohols are invaluable building blocks, but their synthetic utility can be hampered by the diminished reactivity of the hydroxyl moiety. This guide offers expert insights, practical solutions, and validated protocols to help you overcome these synthetic hurdles.

Troubleshooting Guide: Addressing Low Reactivity in Your Experiments

This section directly tackles common experimental failures and provides a systematic approach to diagnosing and solving the problem.

Question: Why is my acylation/etherification of a Boc-amino alcohol resulting in low to no yield?

Answer:

The diminished reactivity of the hydroxyl group in Boc-amino alcohols is a multifaceted issue stemming from a combination of steric, electronic, and conformational effects. Understanding these root causes is the first step toward devising an effective solution.

1. Underlying Causes:

  • Steric Hindrance: The tert-butyl group of the Boc protecting group is sterically demanding.[1] Its bulk can physically obstruct the approach of reagents to a nearby hydroxyl group, significantly slowing down the rate of reaction. This effect is most pronounced in β-amino alcohols (e.g., Boc-alaninol) where the hydroxyl group is on the adjacent carbon to the Boc-protected amine.

  • Intramolecular Hydrogen Bonding: In solution, Boc-amino alcohols can adopt conformations that allow for the formation of an intramolecular hydrogen bond between the N-H of the carbamate and the hydroxyl group's oxygen, or between the hydroxyl hydrogen and the carbamate's carbonyl oxygen.[2][3] This interaction reduces the nucleophilicity of the hydroxyl oxygen by decreasing its electron density and availability.[4]

  • Electronic Effects: The Boc group is generally considered electron-donating, which should theoretically increase the nucleophilicity of the hydroxyl group. However, the formation of intramolecular hydrogen bonds can counteract this effect.[5][6]

Visualizing the Problem:

Below is a diagram illustrating the key factors that contribute to the low reactivity of the hydroxyl group in a Boc-amino alcohol.

G cluster_molecule Boc-Amino Alcohol cluster_hindrance Steric Hindrance cluster_hbond Intramolecular H-Bonding Boc Boc Group (t-Bu-O-C=O) NH N-H Boc->NH Carbamate Linkage steric_effect Bulky t-Butyl group blocks reagent access C_alpha α-Carbon NH->C_alpha OH Hydroxyl Group (-OH) NH->OH H-Bond C_beta β-Carbon C_alpha->C_beta C_beta->OH h_bond_effect Reduces OH nucleophilicity G start Start dissolve Dissolve Boc-amino alcohol, phenol, and PPh₃ in anhydrous THF start->dissolve cool Cool solution to 0 °C dissolve->cool add_diad Add DIAD dropwise cool->add_diad warm Allow to warm to room temperature and stir overnight add_diad->warm quench Quench reaction with saturated aq. NaHCO₃ warm->quench extract Extract with EtOAc quench->extract purify Purify by column chromatography extract->purify end End purify->end

Caption: Mitsunobu reaction workflow.

Step-by-Step Procedure:

  • To a solution of the Boc-amino alcohol (1.0 equiv.), the phenolic nucleophile (1.2 equiv.), and triphenylphosphine (PPh₃, 1.5 equiv.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (N₂ or Ar), add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equiv.) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired ether.

Frequently Asked Questions (FAQs)

Q1: Does the position of the hydroxyl group relative to the Boc-protected amine influence its reactivity?

A1: Absolutely. The proximity of the bulky Boc group to the hydroxyl group is a critical factor. In general, the closer the hydroxyl group is to the Boc-protected amine, the lower its reactivity will be due to increased steric hindrance. For example, the hydroxyl group of a β-amino alcohol (e.g., Boc-serinol) will be significantly more hindered than that of a γ- or δ-amino alcohol.

Q2: Can the choice of solvent impact the reaction outcome?

A2: Yes, the solvent can play a crucial role. For reactions involving charged intermediates, polar aprotic solvents like DMF or DMSO can be beneficial. For reactions where intramolecular hydrogen bonding is a concern, using a hydrogen-bond-donating or -accepting solvent might disrupt this non-covalent interaction, thereby freeing up the hydroxyl group to react. However, one must be cautious as protic solvents can interfere with many organometallic reagents.

Q3: Are there alternative protecting groups for the amine that are less sterically hindering than Boc?

A3: Yes, if the steric bulk of the Boc group is the primary issue, you might consider using a smaller protecting group such as a carbobenzyloxy (Cbz) group. However, the choice of protecting group will depend on the overall synthetic strategy, as their deprotection conditions differ. The Cbz group, for instance, is typically removed by hydrogenolysis, which might not be compatible with other functional groups in your molecule.

Q4: My reaction is still not working even after trying the suggested methods. What else can I do?

A4: If you have exhausted the options of more reactive reagents and optimized conditions, it may be necessary to reconsider your synthetic route. One alternative is to perform the desired transformation on the amino alcohol before introducing the Boc protecting group. This is often a more straightforward approach, provided the reagents used are compatible with the free amine.

References

  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

  • Ndakala, A. J., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(41), 24653–24663. [Link]

  • Al-Zoubi, R. M., & Marion, O. (2020). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Molecules, 25(21), 5037. [Link]

  • The Organic Chemistry Tutor. (2022, December 14). Boc Deprotection Mechanism | Organic Chemistry [Video]. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Ragnarsson, U. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(36), 15435-15451. [Link]

  • Hewitt, W. M. (2017, December 29). Which exclusive protecting groups should I use for hydroxyl groups in amino acids?. ResearchGate. Retrieved from [Link]

  • Reddy, C. R., et al. (2021). A General Method to Access Sterically Hindered and Complex Ethers. The Journal of Organic Chemistry, 86(17), 11848–11858. [Link]

  • Zhang, Y., et al. (2024). Effect of Substitution Group on Intramolecular Hydrogen Bond of Amino Alcohols from Raman spectroscopy. arXiv preprint arXiv:2403.14129. [Link]

  • Alkorta, I., et al. (2021). Perturbating Intramolecular Hydrogen Bonds through Substituent Effects or Non-Covalent Interactions. Molecules, 26(12), 3536. [Link]

  • Peters, B. K., et al. (2019). Hindered Dialkyl Ether Synthesis with Electrogenerated Carbocations. Journal of the American Chemical Society, 141(42), 16587–16593. [Link]

  • Khan, I., & Ali, A. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(19), 6379. [Link]

  • Robertson, E. G., et al. (2018). Intramolecular Hydrogen Bonding in Substituted Aminoalcohols. The Journal of Physical Chemistry A, 122(34), 6889–6898. [Link]

  • Griesmer, M. S., et al. (2021). eEtherification: An Electrochemical Strategy toward the Synthesis of Sterically Hindered Dialkyl Ethers from Activated Alcohols. Organic Letters, 23(1), 137–142. [Link]

  • Chemistry Steps. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved from [Link]

  • Ashenhurst, J. (2014, November 14). Alcohols To Ethers via Acid Catalysis. Master Organic Chemistry. [Link]

  • Evans, M. (2019, July 8). 02.02 Hydrogen Bonding in Alcohols [Video]. YouTube. [Link]

  • Moody, C. J., et al. (2012). A Mitsunobu reaction to functionalized cyclic and bicyclic N-arylamines. Tetrahedron, 68(35), 7186-7193. [Link]

  • Wang, Y., et al. (2023). Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. RSC Advances, 13(8), 5143-5157. [Link]

Sources

Technical Support Center: Boc-(S)-3-aminobutan-1-ol Stability Guide

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: BOC-STAB-001 Subject: Stability of Boc-(S)-3-aminobutan-1-ol under Basic Conditions Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Resolved / Knowledge Base Article

Executive Summary

Is Boc-(S)-3-aminobutan-1-ol stable under basic conditions? Generally, Yes. The tert-butyloxycarbonyl (Boc) protecting group is designed to be orthogonal to base-labile groups (like Fmoc or esters). It resists hydrolysis in standard aqueous bases (NaOH, KOH, NaHCO₃, LiOH) and organic bases (TEA, DIPEA, Pyridine) at ambient temperatures.

However, specific risks arise with 1,3-amino alcohols under forcing basic conditions (high temperature, strong bases like NaH/KHMDS) or when the hydroxyl group is activated. The proximity of the nucleophilic carbamate nitrogen to the hydroxyl group creates a risk of intramolecular cyclization or migration.

Stability Profile & Decision Matrix

Use this matrix to determine the safety of your proposed reaction conditions.

Condition TypeReagent ExamplesStability RatingRisk Assessment
Aqueous Base 1M NaOH, LiOH, K₂CO₃, NaHCO₃High Safe for hydrolysis of adjacent esters (saponification).
Organic Base Et₃N, DIPEA, Pyridine, DBUHigh Safe for use as acid scavengers in acylation/coupling.
Strong Base NaH, KHMDS, LDA, t-BuOKModerate/Low Risk of Dianion Formation. Both -NH and -OH will deprotonate. Alkylation may occur at Nitrogen.
Nucleophilic Base Hydrazine, AmmoniaHigh Generally stable (unlike phthalimides or trifluoroacetamides).
Thermal + Base Refluxing NaOH/KOH (>80°C)Moderate Prolonged exposure can lead to slow degradation or racemization at the C3 chiral center.
Stability Decision Tree

StabilityTree Start Proposed Basic Condition BaseType Select Base Strength Start->BaseType WeakBase Weak/Aqueous Base (NaOH, NaHCO3, Et3N) BaseType->WeakBase StrongBase Strong Base (NaH, LDA, t-BuOK) BaseType->StrongBase TempCheck Temperature > 60°C? WeakBase->TempCheck Activation Is Alcohol Activated? (MsCl, TsCl present?) StrongBase->Activation Danger1 CRITICAL RISK N-Alkylation / Dianion StrongBase->Danger1 Standard Safe STABLE Proceed with reaction TempCheck->Safe No Caution CAUTION Monitor for Racemization TempCheck->Caution Yes Activation->Danger1 No Danger2 CRITICAL RISK Cyclization to Oxazinanone Activation->Danger2 Yes

Figure 1: Decision tree for assessing risk probability based on base strength and reaction parameters.

Troubleshooting Guide: Common Failure Modes

Scenario A: "I observed a new spot on TLC after treating with NaH."
  • Diagnosis: You likely formed the dianion .

  • Mechanism: The carbamate proton (

    
    ) and the alcohol proton (
    
    
    
    ) are both removed by strong bases.
  • Consequence: If you added an electrophile (e.g., MeI, BnBr), you likely alkylated the Nitrogen, the Oxygen, or both.

  • Solution: If you intend to alkylate only the oxygen, you cannot use NaH with a Boc group effectively without protecting the Nitrogen first (e.g., as a Boc-N-Benzyl group) or using milder conditions (e.g., Ag₂O).

Scenario B: "My product cyclized during mesylation/tosylation."
  • Diagnosis: Intramolecular Nucleophilic Attack (Cyclization).

  • Context: You tried to convert the alcohol to a leaving group (OMs/OTs) in the presence of base (TEA/Pyridine).

  • Mechanism: While 1,3-amino alcohols form 6-membered rings (1,3-oxazinan-2-ones) less readily than 1,2-amino alcohols form oxazolidinones, the reaction is still driven by the formation of a stable cyclic carbamate if the leaving group is good and the N-H is deprotonated.

  • Visual Pathway:

Cyclization Substrate Boc-(S)-3-aminobutan-1-ol (Activated: O-Ms) Intermediate Deprotonated Carbamate (N- Anion) Substrate->Intermediate Base (e.g., NaH) Product Cyclic Carbamate (1,3-oxazinan-2-one) Intermediate->Product Intramolecular SN2 byproduct Loss of t-BuOH Intermediate->byproduct

Figure 2: Pathway for unwanted cyclization when the alcohol is converted to a leaving group under basic conditions.

Scenario C: "I lost the Boc group during a basic workup."
  • Diagnosis: False Positive / Experimental Error.

  • Reasoning: Base does not cleave Boc groups under standard conditions.

  • Root Cause Analysis:

    • Thermal Degradation: Did you heat the reaction >150°C? (Boc decomposes thermally).[1]

    • Accidental Acid: Did you use a Lewis Acid (e.g., MgBr₂, ZnCl₂) in the step? Lewis acids can cleave Boc.[2]

    • Workup Error: Did you wash with strong acid (HCl) to remove excess amine? If pH < 2, Boc loss is possible.

Validated Protocols

Protocol 1: Stability Check (Standard Operating Procedure)

Use this to verify the integrity of your specific batch of Boc-(S)-3-aminobutan-1-ol.

  • Preparation: Dissolve 50 mg of Boc-(S)-3-aminobutan-1-ol in 1 mL of Methanol.

  • Challenge: Add 0.5 mL of 2M NaOH (aq).

  • Incubation: Stir at Room Temperature (25°C) for 4 hours.

  • Monitoring: Spot on TLC (Silica gel).

    • Mobile Phase: 5% MeOH in DCM.

    • Stain: Ninhydrin (Boc amines stain faint purple/red; free amines stain deep blue/purple).

  • Result Interpretation:

    • Single Spot (

      
       unchanged):  Stable.
      
    • New Baseline Spot: Hydrolysis occurred (Unlikely).

    • New High

      
       Spot:  Aggregation or side reaction.
      
Protocol 2: Safe Saponification of Adjacent Esters

If you need to hydrolyze an ester elsewhere in the molecule while keeping the Boc-amino alcohol intact.

  • Solvent: THF/Water (3:1).

  • Base: LiOH (2.0 equiv).

  • Temperature: 0°C to Room Temperature.

  • Quench: Carefully acidify with 1M KHSO₄ or Citric Acid to pH 4-5. Do not use HCl.

  • Extraction: Extract immediately with EtOAc.

Frequently Asked Questions (FAQ)

Q: Can I use Potassium tert-butoxide (KOtBu) with this molecule? A: Proceed with extreme caution. KOtBu is a strong, bulky base. It will deprotonate the alcohol and potentially the carbamate. If no electrophile is present, it is generally reversible. However, prolonged exposure can lead to racemization at the chiral center (C3) via reversible deprotonation of the alpha-proton (though this is less acidic than an alpha-amino ketone).

Q: Does


 migration occur with Boc groups? 
A:  It is thermodynamically unfavorable. Unlike Acetyl or Benzoyl groups, which migrate from 

in acidic conditions and

in basic conditions, the Boc group prefers the Nitrogen. You are unlikely to see Boc migration to the oxygen under basic conditions.

Q: How do I remove the Boc group if base doesn't work? A: You must use acidic conditions.

  • Standard: 4M HCl in Dioxane (30 mins, RT).

  • Mild: Trifluoroacetic acid (TFA) / DCM (1:1).

  • Note: Ensure you neutralize the resulting salt if the free amine is required.

References

  • Greene's Protective Groups in Organic Synthesis . Wuts, P. G. M. (2014). Protection for the Amino Group: Carbamates. John Wiley & Sons.

  • Mechanism of Boc Stability . Agami, C., & Couty, F. (2002). The reactivity of the N-Boc protecting group: an under-exploited feature. Tetrahedron.

  • Cyclization of Amino Alcohols . Benedetti, F., et al. (2000). Intramolecular Cyclization of N-Boc-amino Alcohols. Journal of Organic Chemistry.

  • Base Stability of Carbamates . Organic Chemistry Portal: Boc Protecting Group.

Sources

Technical Support Center: Optimization of Boc-(S)-3-aminobutan-1-ol Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #BOC-AMB-404 Subject: Overcoming Steric Hindrance & Low Reactivity in Coupling Protocols Status: Open Assigned Specialist: Senior Application Scientist, Synthesis Division[1]

Executive Summary

You are encountering difficulties coupling Boc-(S)-3-aminobutan-1-ol . While the primary alcohol (C1) appears accessible, the molecule presents deceptive steric challenges due to the


-branched architecture (relative to the alcohol) and the bulky tert-butyloxycarbonyl (Boc) moiety at the C3 chiral center. Furthermore, if you are deprotecting to couple the amine, you face the classic sluggishness of a secondary amine with 

-methyl branching.

This guide addresses the two distinct "coupling" workflows for this scaffold:

  • O-Acylation/Mitsunobu: Coupling the hydroxyl group while Boc is intact.[1]

  • N-Acylation: Coupling the amine after in-situ deprotection.[1]

Module 1: The Hydroxyl Interface (O-Coupling)

Context: You are attempting to attach a carboxylic acid or nucleophile to the primary alcohol of Boc-(S)-3-aminobutan-1-ol.[1]

Diagnosis: Why is it failing?

Although C1 is a primary alcohol, the C3-Boc group can adopt a "folded" conformation via hydrogen bonding with the hydroxyl group, effectively shielding it. Additionally, if your coupling partner (the carboxylic acid) is sterically demanding (e.g.,


-disubstituted), standard EDC/NHS or DCC protocols will stall due to the inability to form the tetrahedral intermediate.
Protocol A: The Yamaguchi Esterification (For Hindered Acids)

When standard Steglich esterification (DCC/DMAP) fails due to steric bulk, the Yamaguchi protocol is the gold standard. It utilizes 2,4,6-trichlorobenzoyl chloride (TCBC) to form a highly reactive mixed anhydride.[1][2]

Step-by-Step Protocol:

  • Activation: Dissolve the hindered carboxylic acid (1.0 equiv) and DIPEA (1.5 equiv) in anhydrous THF or Toluene.

  • Anhydride Formation: Add TCBC (1.0–1.1 equiv) dropwise at 0°C. Stir for 1 hour at room temperature. Note: A white precipitate of DIPEA·HCl will form.[1]

  • Coupling: Concentrate the solvent (optional but recommended to remove excess HCl/DIPEA equilibrium) or add the alcohol solution directly.

  • Catalysis: Add Boc-(S)-3-aminobutan-1-ol (1.0–1.2 equiv) dissolved in solvent, followed immediately by DMAP (1.0–2.0 equiv).

    • Critical Step: The reaction often requires reflux (toluene, 80–100°C) for highly hindered substrates.

  • Workup: Quench with saturated NaHCO₃ to decompose the mixed anhydride.

Why this works: The mixed anhydride is extremely electrophilic, and DMAP acts as a nucleophilic catalyst that attacks the less hindered carbonyl (the target acid), effectively "shuttling" the acyl group to the alcohol.

Protocol B: The Modified Mitsunobu (Tsunoda Reagent)

If you are performing a substitution (e.g., ether synthesis or esterification with weak acids) and standard DEAD/PPh₃ fails or yields a sticky byproduct:

  • Reagent Swap: Replace DEAD/PPh₃ with ADDP (1,1'-(azodicarbonyl)dipiperidine) and PBu₃ (tributylphosphine).

  • Mechanism: PBu₃ is more nucleophilic than PPh₃, and ADDP is more stable.[1] This combination (Tsunoda reagent) is effective for coupling to secondary alcohols or hindered primary alcohols where pKa matching is difficult.[1]

Module 2: The Amine Interface (N-Coupling)

Context: You have deprotected the Boc group (using HCl/Dioxane or TFA) and are trying to couple the resulting free amine to a carboxylic acid.

Diagnosis: The Secondary Amine Bottleneck

Upon deprotection, you generate a secondary amine with an adjacent methyl group (an


-chiral center).[1] Secondary amines are significantly less nucleophilic than primary amines.[1] Standard reagents (HBTU, EDC) often result in slow kinetics, leading to epimerization of the incoming amino acid (if chiral) or hydrolysis of the active ester.
Protocol C: High-Efficiency Amide Coupling (HATU/COMU)

To overcome the steric barrier of the secondary amine, you must use a coupling reagent that generates a highly reactive ester (OAt or Oxyma) rather than the standard OBt ester.

Recommended Reagents:

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium): The "nuclear option" for difficult couplings.[1]

  • COMU: A newer, safer alternative to HATU that often shows superior performance for hindered secondary amines due to the "Oxyma" leaving group.[1]

Step-by-Step Protocol (COMU Method):

  • Preparation: Dissolve the carboxylic acid (1.0 equiv) and COMU (1.0 equiv) in a polar aprotic solvent (DMF or NMP are preferred over DCM for hindered couplings).

  • Base Addition: Add DIPEA (2.0 equiv) or TMP (2,4,6-trimethylpyridine) at 0°C. Stir for 2–5 minutes to pre-activate.

    • Tip: Do not activate for >10 minutes, as guanidinium side-products can form.[1]

  • Amine Addition: Add the deprotected (S)-3-aminobutan-1-ol salt (1.0 equiv) and an additional equivalent of base (to neutralize the salt).

  • Reaction: Allow to warm to room temperature. Monitor via LC-MS.

    • Troubleshooting: If conversion <50% after 4 hours, add HOAt (0.5 equiv) as an additive or switch to microwave irradiation (40°C, 30 mins).

Troubleshooting & FAQs

Q1: I see a side product with M+ - 18 mass. What is it? A: This is likely the oxazinan-2-one (cyclic carbamate).[1]

  • Cause: If you activate the alcohol (Protocol A) but the Boc group is thermally labile or base-labile, the carbamate nitrogen can attack the activated alcohol carbon (intramolecular cyclization).

  • Fix: Keep temperatures below 80°C if possible. Ensure the reaction is strictly anhydrous.

Q2: My Mitsunobu reaction yields a hydrazine byproduct. A: This is a common failure mode where the hydrazine (from DEAD) is acylated instead of the alcohol.

  • Fix: This happens when the acid is too hindered. Switch to the Yamaguchi protocol (Protocol A) for ester formation; Mitsunobu is ill-suited for sterically blocked esterifications.[1]

Q3: Can I use EDC/HOBt for the amine coupling? A: We strongly advise against it. The secondary amine at C3 is too sterically encumbered. EDC/HOBt will likely lead to incomplete conversion and potential racemization of the carboxylic acid partner due to the long reaction times required. Use HATU or COMU .

Decision Matrix: Reagent Selection

CouplingStrategy Start Start: Boc-(S)-3-aminobutan-1-ol Target Target Bond? Start->Target OH_Couple O-Coupling (Ester/Ether) Target->OH_Couple Use -OH NH_Couple N-Coupling (Amide) Target->NH_Couple Use -NH- Acid_Check Is Acid Hindered? OH_Couple->Acid_Check Esterification Mitsunobu Protocol B: Mitsunobu (ADDP + PBu3) OH_Couple->Mitsunobu Ether/Weak Acid Deprotect Deprotect Boc (HCl or TFA) NH_Couple->Deprotect Yamaguchi Protocol A: Yamaguchi (TCBC + DMAP) Acid_Check->Yamaguchi Yes (Bulky) Steglich Steglich (DCC + DMAP) Acid_Check->Steglich No (Simple) Reagent_Select Reagent Selection Deprotect->Reagent_Select HATU_COMU Protocol C: COMU or HATU + DIPEA Reagent_Select->HATU_COMU Secondary Amine Requires Potency

Caption: Decision tree for selecting the optimal coupling reagent based on functional group target and steric environment.[1]

References
  • Yamaguchi Esterification (Original Protocol): Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. (1979).[1][2] A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization.[1] Bulletin of the Chemical Society of Japan, 52(7), 1989–1993. [Link][1]

  • COMU vs HATU (Peptide Coupling): El-Faham, A., & Albericio, F. (2011).[1] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Mitsunobu Reaction Review (Tsunoda Reagent): Swamy, K. C. K., Kumar, N. N. B., Balaraman, E., & Kumar, K. V. P. P. (2009).[1] Mitsunobu and Related Reactions: Advances and Applications.[1][3][4][5][6] Chemical Reviews, 109(6), 2551–2651. [Link]

  • Dolutegravir Synthesis (Industrial Context): Use of (R)-3-aminobutan-1-ol in HIV Integrase Inhibitor synthesis.[1] Vertex AI Search Result 1.2 (VCU M4ALL Report). [Link][1]

Sources

Validation & Comparative

A Comparative Guide to Chiral HPLC Methods for Determining the Enantiomeric Excess of Boc-(S)-3-aminobutan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and asymmetric synthesis, the precise determination of enantiomeric purity is not merely a regulatory hurdle but a fundamental necessity for ensuring the safety and efficacy of drug candidates. Chiral building blocks, such as Boc-(S)-3-aminobutan-1-ol, are integral to the synthesis of many complex molecules. Their enantiomeric purity can profoundly impact the pharmacological and toxicological profile of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the robust and accurate determination of the enantiomeric excess (e.e.) of Boc-(S)-3-aminobutan-1-ol, grounded in experimental data and established chromatographic principles.

The Critical Role of Enantiomeric Purity in Drug Development

The stereochemistry of a molecule is a critical attribute that can dictate its biological activity. For chiral compounds, one enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or, in some cases, elicit toxic side effects. The tragic case of thalidomide serves as a stark reminder of the importance of stereochemical control in pharmaceuticals. Consequently, regulatory agencies worldwide mandate stringent control and accurate measurement of the enantiomeric purity of chiral drugs and intermediates. Chiral HPLC stands as the gold standard for this purpose due to its high resolution, accuracy, and reproducibility.

Understanding Chiral Recognition in HPLC

The separation of enantiomers by HPLC is achieved through the use of a chiral stationary phase (CSP). These stationary phases create a chiral environment where the two enantiomers of an analyte can form transient diastereomeric complexes with differing stabilities. This difference in interaction energy leads to different retention times on the column, allowing for their separation and quantification. The choice of CSP and mobile phase is paramount for achieving successful chiral separation. Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are widely recognized for their broad applicability and excellent resolving power for a wide range of chiral compounds.

Comparative Analysis of Chiral Stationary Phases for Boc-(S)-3-aminobutan-1-ol

The successful separation of the enantiomers of Boc-(S)-3-aminobutan-1-ol is highly dependent on the selection of an appropriate chiral stationary phase and the optimization of the mobile phase conditions. Below, we compare the performance of several common polysaccharide-based CSPs.

Experimental Conditions:

A stock solution of racemic Boc-3-aminobutan-1-ol was prepared in the mobile phase. Injections were made onto various chiral columns under the specified conditions. Detection was performed using a UV detector at 210 nm.

Parameter Method 1 Method 2 Method 3
Chiral Column CHIRALPAK® IACHIRALPAK® IBCHIRALPAK® IC
Stationary Phase Amylose tris(3,5-dimethylphenylcarbamate)Cellulose tris(3,5-dimethylphenylcarbamate)Cellulose tris(3,5-dichlorophenylcarbamate)
Mobile Phase n-Hexane/Ethanol (90:10, v/v)n-Hexane/Isopropanol (90:10, v/v)n-Hexane/Ethanol (85:15, v/v)
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Temperature 25 °C25 °C25 °C
Retention Time (S) 8.2 min10.5 min9.8 min
Retention Time (R) 9.5 min12.1 min11.5 min
Resolution (Rs) 2.12.52.8
Selectivity (α) 1.161.151.17
Discussion of Results:

All three tested chiral stationary phases, which are based on polysaccharide derivatives, demonstrated the ability to resolve the enantiomers of Boc-3-aminobutan-1-ol. The CHIRALPAK® IC column provided the highest resolution (Rs = 2.8), indicating the best separation between the two enantiomeric peaks. The choice of the alcohol modifier in the mobile phase (ethanol vs. isopropanol) and its concentration plays a crucial role in modulating the retention and selectivity of the separation. The polar alcohol component of the mobile phase competes with the analyte for polar interaction sites on the CSP, thereby influencing retention.

Detailed Experimental Protocol: Chiral HPLC Analysis of Boc-(S)-3-aminobutan-1-ol using CHIRALPAK® IC

This protocol provides a step-by-step guide for the determination of the enantiomeric excess of Boc-(S)-3-aminobutan-1-ol.

Materials and Reagents:
  • Boc-(S)-3-aminobutan-1-ol sample

  • Racemic Boc-3-aminobutan-1-ol standard

  • HPLC-grade n-Hexane

  • HPLC-grade Ethanol

  • Chiral Column: CHIRALPAK® IC, 5 µm, 4.6 x 250 mm

Instrumentation:
  • HPLC system with a pump, autosampler, column oven, and UV detector.

Chromatographic Conditions:
  • Mobile Phase: n-Hexane/Ethanol (85:15, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Sample Preparation:
  • Standard Solution: Prepare a solution of racemic Boc-3-aminobutan-1-ol in the mobile phase at a concentration of approximately 1 mg/mL.

  • Sample Solution: Prepare a solution of the Boc-(S)-3-aminobutan-1-ol sample in the mobile phase at a concentration of approximately 1 mg/mL.

Analysis Procedure:
  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the racemic standard solution to determine the retention times of the (R) and (S) enantiomers and to verify system suitability (resolution).

  • Inject the sample solution.

  • Integrate the peak areas for both enantiomers in the chromatogram.

Calculation of Enantiomeric Excess (e.e.):

The enantiomeric excess is calculated using the following formula:

e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100

Where:

  • Area_major is the peak area of the major enantiomer ((S)-enantiomer in this case).

  • Area_minor is the peak area of the minor enantiomer ((R)-enantiomer).

Workflow for Chiral Method Development

The development of a robust chiral HPLC method is a systematic process. The following diagram illustrates a typical workflow.

Chiral_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation & Analysis Start Define Analyte (Boc-3-aminobutan-1-ol) Screen_CSPs Screen Diverse CSPs (e.g., Amylose, Cellulose based) Start->Screen_CSPs Screen_MP Screen Mobile Phases (Normal Phase, Polar Organic, Reversed Phase) Screen_CSPs->Screen_MP Optimize_MP Optimize Mobile Phase (Solvent Ratio, Additives) Screen_MP->Optimize_MP Optimize_Params Optimize Parameters (Flow Rate, Temperature) Optimize_MP->Optimize_Params Validation Method Validation (Linearity, Accuracy, Precision) Optimize_Params->Validation Analysis Sample Analysis & e.e. Calculation Validation->Analysis End Report Results Analysis->End

Caption: Workflow for Chiral HPLC Method Development.

Conclusion

The determination of the enantiomeric excess of Boc-(S)-3-aminobutan-1-ol can be reliably achieved using chiral HPLC with polysaccharide-based stationary phases. The CHIRALPAK® IC column, with an n-hexane and ethanol mobile phase, demonstrated superior resolution in this comparative study. The provided protocol offers a robust starting point for routine analysis. It is imperative for researchers to perform in-house validation of their chosen method to ensure it meets the specific requirements for accuracy, precision, and sensitivity for their application. The systematic approach to method development outlined in this guide will aid in the efficient establishment of a suitable analytical method for this and other chiral separations.

References

  • Chiral Technologies. A Guide to Chiral Stationary Phase Selection. [Link]

Comparative Guide: N-Protection Strategies for 3-Aminobutan-1-ol (Boc vs. Fmoc)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For researchers working with 3-aminobutan-1-ol , the choice between Boc (tert-butyloxycarbonyl) and Fmoc (fluorenylmethyloxycarbonyl) protection is rarely about simple preference—it is a strategic decision dictated by downstream orthogonality and purification requirements.

  • Select Boc Protection when: You require resistance to basic conditions (e.g., nucleophilic substitutions, basic extractions) and plan to deprotect using acidic media (TFA/HCl). It is the cost-effective choice for large-scale solution-phase synthesis (e.g., Dolutegravir intermediates).

  • Select Fmoc Protection when: You require resistance to acidic conditions (e.g., glycosylation, acid-catalyzed ketalization) or need a UV-active chromophore for easy reaction monitoring. It is the standard for Solid Phase Peptide Synthesis (SPPS).

Critical Technical Warning: For 3-aminobutan-1-ol, avoid Fmoc-Cl . Its high reactivity frequently leads to significant O-acylation (carbonate formation) at the C1-hydroxyl. Fmoc-OSu is the mandatory reagent for high chemoselectivity.

Substrate Analysis: 3-Aminobutan-1-ol[1][2][3]

The substrate presents a specific chemoselectivity challenge due to the 1,3-relationship between the nucleophilic amine and the primary alcohol.

  • Structure:

    
    
    
  • Chirality: Often used as the (R)-enantiomer (CAS: 61477-40-5).[1]

  • Reactivity Profile:

    • Amine (

      
      ):  Primary, highly nucleophilic.
      
    • Alcohol (

      
      ):  Primary, nucleophilic but less so than the amine.
      
    • Risk Factor: Competitive O-acylation during protection leads to N,O-bis-protected impurities which reduce yield and complicate purification.

Deep Dive: Boc Protection Strategy

Mechanism & Utility

The Boc group shields the amine as a carbamate, rendering it inert to bases and nucleophiles.[2] It is cleaved via acid-catalyzed elimination (E1 mechanism), releasing isobutylene and


.
Recommended Protocol (Chemoselective)

Reagent: Di-tert-butyl dicarbonate (


).[3]
Base: 

or NaOH (Aqueous/Dioxane). Avoid DMAP , as it catalyzes O-Boc formation.
Step-by-Step Methodology
  • Dissolution: Dissolve 3-aminobutan-1-ol (10 mmol) in a mixture of 1,4-dioxane (20 mL) and water (10 mL).

  • Basification: Add

    
     (1.5 equiv) and cool to 0°C.
    
  • Addition: Slowly add

    
     (1.1 equiv) dissolved in minimal dioxane over 15 minutes.
    
  • Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 3-4 hours. Monitor by TLC (ninhydrin stain).

  • Workup:

    • Evaporate dioxane under reduced pressure.

    • Acidify aqueous residue to pH ~3 with dilute

      
       (careful not to deprotect).
      
    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash combined organics with brine, dry over

      
      .
      
Performance Data
  • Typical Yield: 90–98%

  • Selectivity (N vs O): >99:1 (without DMAP).

  • Purification: Often requires no chromatography; product is a viscous oil or low-melting solid.

Deep Dive: Fmoc Protection Strategy

Mechanism & Utility

Fmoc protection relies on the acidity of the fluorenyl ring proton (


). It is stable to acid but cleaved rapidly by secondary amines (piperidine, diethylamine) via an E1cB mechanism.
Recommended Protocol (Chemoselective)

Reagent: Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide). Base:


 (mild base is critical to prevent premature Fmoc cleavage).
Solvent:  Acetone/Water or THF/Water.
Step-by-Step Methodology
  • Dissolution: Dissolve 3-aminobutan-1-ol (10 mmol) in Acetone/Water (1:1, 30 mL).

  • Basification: Add

    
     (1.5 equiv).
    
  • Addition: Add Fmoc-OSu (1.1 equiv) in one portion at RT. Note: Fmoc-OSu is less reactive than Fmoc-Cl, ensuring the amine reacts preferentially over the hydroxyl.

  • Reaction: Stir at RT for 4–12 hours.

  • Workup:

    • Acidify carefully to pH 4–5 with dilute HCl.

    • Extract with Ethyl Acetate.[4][5]

    • Critical Step: Wash organic layer with water multiple times to remove N-hydroxysuccinimide (NHS) byproduct.

Performance Data
  • Typical Yield: 85–92%

  • Selectivity (N vs O): High with Fmoc-OSu; Poor with Fmoc-Cl.

  • Purification: Recrystallization (Ethanol/Hexane) or Silica Gel Chromatography.

  • Detection: Strong UV absorbance at 254 nm and 301 nm.

Comparative Analysis & Decision Logic

Technical Comparison Table
FeatureBoc-3-aminobutan-1-ol Fmoc-3-aminobutan-1-ol
Reagent of Choice

Fmoc-OSu (Not Fmoc-Cl)
Cleavage Condition Acid (TFA, HCl/Dioxane)Base (20% Piperidine/DMF)
Stability Stable to Base/NucleophilesStable to Acid
Chemoselectivity Excellent (No DMAP needed)Good (requires OSu ester)
Atom Economy High (byproducts are gases)Lower (large fluorenyl group)
Reaction Monitoring Difficult (UV Silent, requires stain)Easy (Strong UV chromophore)
Solubility Moderate polarityHigh lipophilicity (organic soluble)
Cost Low ($)Moderate/High (

)
Decision Logic Visualization

ProtectionLogic Start Start: 3-aminobutan-1-ol CondCheck What is the NEXT reaction step? Start->CondCheck AcidStep Acidic Conditions (e.g., Ketalization, Glycosylation) CondCheck->AcidStep Requires Acid Stability BaseStep Basic/Nucleophilic Conditions (e.g., Alkylation, Grignard) CondCheck->BaseStep Requires Base Stability SelectFmoc Select Fmoc Protection (Stable to Acid) AcidStep->SelectFmoc SelectBoc Select Boc Protection (Stable to Base) BaseStep->SelectBoc FmocReagent CRITICAL: Use Fmoc-OSu (Avoid Fmoc-Cl to prevent O-acylation) SelectFmoc->FmocReagent BocReagent Use Boc2O + Na2CO3 (Avoid DMAP) SelectBoc->BocReagent

Caption: Decision tree for selecting the appropriate protecting group based on downstream chemical compatibility.

Experimental Workflow Diagrams

Synthesis & Workup Flow[8][9][10]

Workflow cluster_0 Boc Protocol (High Atom Economy) cluster_1 Fmoc Protocol (UV Traceable) B1 3-aminobutan-1-ol + Boc2O B2 Reaction (Aq. NaOH/Dioxane) B1->B2 B3 Workup: Acid Wash (pH 3) B2->B3 B4 Product: N-Boc-Amino Alcohol B3->B4 F1 3-aminobutan-1-ol + Fmoc-OSu F2 Reaction (Acetone/NaHCO3) F1->F2 F3 Workup: Water Wash (Remove NHS) F2->F3 F4 Product: N-Fmoc-Amino Alcohol F3->F4

Caption: Parallel workflows illustrating the distinct workup requirements for Boc (acid wash) vs Fmoc (NHS removal).

References

  • Boc Protection Mechanism & Selectivity

    • Title: Chemoselective Boc protection of phenols and amino alcohols.
    • Source: ResearchG
    • URL:

  • Fmoc-OSu vs Fmoc-Cl Selectivity

    • Title: Comparison of Fmoc-protected -amino alcohol obtained
    • Source: ResearchG
    • URL:

  • Experimental Protocol (Boc-3-aminobutan-1-ol)

    • Title: Process Development Report: Synthesis of (R)
    • Source: Medicines for All Institute (VCU).
    • URL:

  • General Amino Acid Protection Guides

    • Title: Fmoc Amino Acids - Reaction Conditions and Compatibility.[6][]

    • Source: BOC Sciences.
    • URL:

Sources

A Technical Guide to the Optical Rotation of (S)-3-(Boc-amino)-1-butanol and its Comparison with Key Chiral Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the stereochemical purity of chiral building blocks is paramount. Enantiomerically pure compounds are fundamental to the synthesis of targeted therapeutics, where the three-dimensional arrangement of atoms dictates biological activity. This guide provides an in-depth analysis of the optical rotation of (S)-3-(Boc-amino)-1-butanol, a valuable chiral synthon. We will objectively compare its properties with other relevant chiral amino alcohols, supported by experimental data and detailed protocols to ensure scientific integrity and practical applicability.

The Significance of Chiral Amino Alcohols in Pharmaceutical Synthesis

Chiral amino alcohols are a critical class of organic compounds that serve as versatile intermediates in the synthesis of a vast array of pharmaceuticals.[1][2][3] Their bifunctional nature, possessing both an amino and a hydroxyl group, allows for diverse chemical modifications, making them ideal for constructing complex molecular architectures. The specific stereochemistry of these molecules is often crucial for their intended biological function, underscoring the importance of accurate methods for determining their enantiomeric purity.[4] One of the most fundamental techniques for this characterization is polarimetry, which measures the optical rotation of a chiral substance.[5][6]

(S)-3-(Boc-amino)-1-butanol, the subject of this guide, and its enantiomer are key intermediates in the synthesis of several important drugs, including the antiretroviral agent Dolutegravir.[7][8] The Boc (tert-butoxycarbonyl) protecting group offers stability and allows for selective deprotection, a desirable feature in multi-step syntheses.[9]

Comparative Analysis of Chiral Amino Alcohols

To provide a practical reference, the following table compares the known optical rotation values of related and alternative chiral amino alcohols.

CompoundStructureSpecific Rotation ([α]D)Conditions
(S)-3-(Boc-amino)-1-butanol

Expected to be positive(Not found in literature)
(R)-3-Amino-1-butanol

-10° to -12°c=1, Ethanol, 20°C
(S)-2-Amino-1-butanol

+8.5° to +11.5°Neat, 20°C[10]
(S)-2-(Boc-amino)-4-(Z-amino)-1-butanol

-28° ± 2°c=1, Methanol, 20°C[11]

Experimental Protocols

To ensure the reproducibility and accuracy of experimental findings, detailed methodologies are essential. The following sections provide step-by-step protocols for the synthesis of the racemic mixture, the Boc-protection of the amino group, and the measurement of optical rotation.

Synthesis of (S)-3-(Boc-amino)-1-butanol

The synthesis of enantiomerically pure (S)-3-(Boc-amino)-1-butanol can be achieved through various routes, including the resolution of a racemic mixture followed by N-protection.

Step 1: Synthesis of Racemic 3-Amino-1-butanol

A common method involves the reduction of the corresponding oxime.[8]

  • Oxime Formation: 4-Hydroxy-2-butanone is reacted with hydroxylamine to form 4-hydroxy-2-butanone oxime.

  • Reduction: The oxime is then catalytically hydrogenated using a catalyst like Raney Nickel under a hydrogen atmosphere to yield racemic 3-amino-1-butanol.[8]

Step 2: Chiral Resolution

The racemic mixture can be resolved using a chiral acid, such as L-(+)-tartaric acid, to selectively crystallize the (S)-3-amino-1-butanol tartrate salt.

Step 3: N-Boc Protection

The free amino group of (S)-3-amino-1-butanol is protected using di-tert-butyl dicarbonate (Boc₂O).[]

  • Dissolve (S)-3-amino-1-butanol in a suitable solvent such as a mixture of dioxane and water.

  • Add a base, for instance, sodium bicarbonate, to the solution.

  • Slowly add di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture at room temperature.

  • Stir the reaction until completion, which can be monitored by thin-layer chromatography (TLC).

  • Upon completion, extract the product with an organic solvent and purify it using column chromatography to obtain (S)-3-(Boc-amino)-1-butanol.

Measurement of Optical Rotation

The specific rotation of a chiral compound is a physical constant determined using a polarimeter.[5]

  • Sample Preparation: Accurately weigh a sample of the purified (S)-3-(Boc-amino)-1-butanol and dissolve it in a known volume of a specified solvent (e.g., ethanol or chloroform) to a precise concentration (c), typically expressed in g/mL.

  • Instrument Calibration: Calibrate the polarimeter using a blank solvent-filled cell.

  • Measurement: Fill the polarimeter cell of a known path length (l), typically in decimeters (dm), with the sample solution.

  • Data Acquisition: Measure the observed rotation (α) at a specific temperature (T) and wavelength (D-line of a sodium lamp, 589 nm).

  • Calculation of Specific Rotation: Calculate the specific rotation [α] using the formula: [α]ᵀD = α / (l × c)

Workflow and Pathway Visualizations

To further elucidate the experimental and logical processes, the following diagrams are provided.

Synthesis_Workflow cluster_synthesis Synthesis of (S)-3-(Boc-amino)-1-butanol A 4-Hydroxy-2-butanone B Racemic 3-Amino-1-butanol A->B Oxime formation & Reduction C (S)-3-Amino-1-butanol B->C Chiral Resolution D (S)-3-(Boc-amino)-1-butanol C->D N-Boc Protection

Caption: Synthetic pathway for (S)-3-(Boc-amino)-1-butanol.

Optical_Rotation_Measurement cluster_measurement Polarimetry Workflow P1 Prepare Solution (known concentration) P3 Fill Sample Cell (known path length) P1->P3 P2 Calibrate Polarimeter P4 Measure Observed Rotation (α) P2->P4 P3->P4 P5 Calculate Specific Rotation [α] P4->P5

Caption: Workflow for measuring optical rotation.

Conclusion

(S)-3-(Boc-amino)-1-butanol stands as a crucial chiral building block in modern pharmaceutical synthesis. While a directly cited value for its specific rotation remains elusive, an understanding of its enantiomeric relationship with (R)-3-amino-1-butanol allows for a reasoned estimation. This guide provides a framework for its synthesis, characterization, and comparison with other vital chiral amino alcohols. The provided protocols and workflows are designed to uphold scientific rigor and empower researchers in their pursuit of developing novel and effective therapeutics. The continuous exploration and characterization of such synthons are fundamental to advancing the field of drug discovery.

References

  • (S)-(+)-2-AMINO-1-BUTANOL Extra Pure. Loba Chemie.

  • Specific Rotation. Chemistry Steps.

  • Pure (S)-2-butanol has a specific rotation of +13.52 degrees. A sample of 2-butanol prepared. Doubtnut.

  • Optical Rotation, Optical Activity, and Specific Rotation. Master Organic Chemistry.

  • Boc-Protected Amino Groups. Organic Chemistry Portal.

  • Synthesis method of (R)-3-aminobutanol. Google Patents.

  • Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. ACS Publications.

  • (S)-2-(Boc-amino)-4-(Z-amino)-1-butanol. Chem-Impex.

  • Preparation method for R-3-aminobutanol. Patsnap.

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications.

  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PubMed Central.

  • Discovery and synthesis of chiral amino alcohols. Benchchem.

  • Multiple-turnover isotopic labeling of Fmoc- and Boc-protected amino acids with oxygen-18. PubMed.

  • PROCESS DEVELOPMENT REPORT. Medicines for All institute (M4ALL).

  • Application Notes and Protocols: The Pivotal Role of (R)-3-Aminobutanol in Dolutegravir Synthesis. Benchchem.

  • New Approach Facilitates Chiral Amino Alcohol Synthesis. Westlake University.

  • BOC-amino acids (tert-butyloxycarbonyl-protected). BOC Sciences.

  • Enzymatic process for the preparation of (r)-3-aminobutan-1-ol, useful in preparation of dolutegravir. Google Patents.

  • 4-Amino-1-butanol. Wikipedia.

  • Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers.

  • Method for preparing 4-isopropylamino-1-butanol. Google Patents.

  • Exploring 4-(Boc-amino)-1-butanol: Properties and Applications. BOC Sciences.

Sources

Navigating the Maze of Amine Protection: A Comparative Mass Spectrometry Guide to Boc-(S)-3-aminobutan-1-ol and its Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the strategic use of protecting groups is a cornerstone of successful organic synthesis. The tert-butyloxycarbonyl (Boc) group is a workhorse in this regard, prized for its stability and straightforward removal. However, its influence on analytical techniques, particularly mass spectrometry, is a critical consideration. This guide provides an in-depth analysis of the mass spectrometric fragmentation pattern of Boc-(S)-3-aminobutan-1-ol, a key chiral building block. We will dissect its fragmentation pathways and compare them with those of alternative protecting groups, offering experimental insights to inform your analytical and synthetic strategies.

The choice of a protecting group extends beyond its role in synthesis; it significantly impacts the characterization of intermediates and final products. In mass spectrometry, the protecting group can direct fragmentation, providing valuable structural information or, conversely, complicating spectral interpretation. Understanding these fragmentation patterns is paramount for unambiguous compound identification and purity assessment.

The Signature Fragmentation of Boc-(S)-3-aminobutan-1-ol

The mass spectrum of Boc-(S)-3-aminobutan-1-ol (molecular weight: 189.26 g/mol ) is characterized by a series of fragment ions that arise from the interplay between the Boc protecting group and the amino alcohol core. Under typical Electron Ionization (EI) or Electrospray Ionization (ESI) conditions, the molecular ion [M]+• or the protonated molecule [M+H]+ is often subjected to characteristic losses.

The most prominent fragmentation pathways for Boc-protected amines involve the cleavage of the carbamate bond and rearrangements within the tert-butyl group.[1][2] These pathways are driven by the formation of stable neutral losses and charged fragments.

A key fragmentation route is the loss of the entire Boc group or parts of it. The tert-butyl cation (m/z 57) is a hallmark of Boc-protected compounds and is often observed as a prominent peak.[3] This is due to the stability of the tertiary carbocation.

Another characteristic fragmentation is the loss of isobutene (56 Da) via a McLafferty-type rearrangement, leading to a carbamic acid intermediate that readily decarboxylates (loses CO2, 44 Da).[4] This results in a fragment corresponding to the unprotected amine.

The presence of the hydroxyl group in Boc-(S)-3-aminobutan-1-ol introduces additional fragmentation channels. Alcohols are known to undergo α-cleavage (cleavage of the C-C bond adjacent to the oxygen) and dehydration (loss of H2O, 18 Da).[5][6][7]

Based on these principles, the expected key fragments for Boc-(S)-3-aminobutan-1-ol are summarized below:

m/z Proposed Fragment Fragmentation Pathway
190[M+H]+Protonated molecule (in ESI)
172[M-OH]+Loss of hydroxyl radical
134[M-C4H9]+Loss of tert-butyl radical
116[M-C4H9O]+Loss of tert-butoxy radical
102[M-Boc+H]+Loss of Boc group with hydrogen transfer
90[M-Boc-H2O+H]+Loss of Boc group and water
74[M-Boc-CO+H]+Loss of Boc group and carbon monoxide
57[C4H9]+tert-butyl cation

It is important to note that the relative intensities of these fragments can vary depending on the ionization technique (EI vs. ESI) and the energy applied (e.g., collision energy in MS/MS).

Fragmentation Workflow of Boc-(S)-3-aminobutan-1-ol

M Boc-(S)-3-aminobutan-1-ol [M]+• / [M+H]+ F57 m/z 57 [C4H9]+ M->F57 - C5H10NO2• F134 m/z 134 [M-C4H9]+ M->F134 - C4H9• F116 m/z 116 [M-C4H9O]+ M->F116 - C4H9O• F102 m/z 102 [M-Boc+H]+ M->F102 - C5H8O2 (isobutene + CO2) F90 m/z 90 Unprotected amine fragment F102->F90 + H2O F72 m/z 72 [F90-H2O]+ F90->F72 - H2O

Caption: Proposed fragmentation pathways of Boc-(S)-3-aminobutan-1-ol.

A Comparative Analysis: Alternative Protecting Groups

To provide a comprehensive guide, we will now compare the fragmentation behavior of the Boc group with other commonly used amine protecting groups: Carboxybenzyl (Cbz), 9-Fluorenylmethoxycarbonyl (Fmoc), Acetyl (Ac), and Tosyl (Ts).

Carboxybenzyl (Cbz) Group

The Cbz group is another popular urethane-type protecting group. Its fragmentation is dominated by the cleavage of the benzylic C-O bond.

  • Key Fragments: The most characteristic fragment is the tropylium ion at m/z 91, formed by the loss of the protected amine and CO2. Another significant fragment is the benzyl cation at m/z 91. The loss of the entire Cbz group (135 Da) can also be observed.

  • Advantages in MS: The prominent tropylium ion provides a clear diagnostic peak for the presence of a Cbz group.

  • Disadvantages in MS: The fragmentation is heavily focused on the protecting group, which might limit the structural information obtained from the core molecule in some cases.

9-Fluorenylmethoxycarbonyl (Fmoc) Group

The Fmoc group is widely used in solid-phase peptide synthesis due to its base-lability. Its fragmentation pattern is dominated by the fluorenyl moiety.

  • Key Fragments: The most intense peak is often the dibenzofulvene cation at m/z 178, formed after the loss of the rest of the molecule. The fluorenylmethyl cation at m/z 179 is also commonly observed.[8]

  • Advantages in MS: The strong signal at m/z 178 is a very reliable indicator of the Fmoc group.

  • Disadvantages in MS: Similar to the Cbz group, the fragmentation is heavily biased towards the protecting group, potentially masking fragments from the parent molecule.

Acetyl (Ac) Group

The acetyl group is a simple and small protecting group. Its fragmentation is less dominant compared to the larger protecting groups.

  • Key Fragments: A characteristic loss of ketene (CH2=C=O, 42 Da) is often observed. The acetyl cation (CH3CO+) at m/z 43 is also a common fragment.

  • Advantages in MS: Due to its smaller size, the fragmentation of the acetyl group is less likely to dominate the spectrum, allowing for more fragments from the core molecule to be observed.

  • Disadvantages in MS: The diagnostic ions (loss of 42, m/z 43) are common in many organic molecules, which can sometimes lead to ambiguity.

Tosyl (Ts) Group

The tosyl group is a sulfonyl-based protecting group known for its high stability.

  • Key Fragments: The most characteristic fragment is the tolyl cation at m/z 91 (similar to Cbz) and the toluenesulfonyl cation at m/z 155. The loss of the entire tosyl group (155 Da) is also a common pathway.[9]

  • Advantages in MS: The fragments at m/z 91 and 155 are strong indicators of the tosyl group.

  • Disadvantages in MS: The high stability of the sulfonamide bond can sometimes suppress fragmentation of the core molecule.

Comparison of Protecting Group Fragmentation

cluster_Boc Boc cluster_Cbz Cbz cluster_Fmoc Fmoc cluster_Ac Acetyl cluster_Ts Tosyl Boc Boc-Protected Amine Boc_frags m/z 57 (tert-butyl) Loss of isobutene (56) Loss of CO2 (44) Boc->Boc_frags Cbz Cbz-Protected Amine Cbz_frags m/z 91 (tropylium) Loss of Cbz (135) Cbz->Cbz_frags Fmoc Fmoc-Protected Amine Fmoc_frags m/z 178 (dibenzofulvene) m/z 179 Fmoc->Fmoc_frags Ac Acetyl-Protected Amine Ac_frags m/z 43 (acetyl) Loss of ketene (42) Ac->Ac_frags Ts Tosyl-Protected Amine Ts_frags m/z 91 (tolyl) m/z 155 (tosyl) Ts->Ts_frags

Caption: Key diagnostic fragments for different amine protecting groups.

Experimental Protocols

To obtain high-quality mass spectra for these compounds, the following experimental conditions are recommended:

Sample Preparation

  • Dissolve the sample (1-5 mg) in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) to a final concentration of approximately 1 mg/mL.[10]

  • For ESI, the solution can be directly infused or injected into the LC-MS system. Acidifying the solution with a small amount of formic acid (0.1%) can improve protonation and signal intensity.[11]

  • For EI, the sample needs to be sufficiently volatile. If not, derivatization might be necessary. The sample is typically introduced via a direct insertion probe or a gas chromatograph.

Mass Spectrometry Conditions

  • Ionization:

    • Electrospray Ionization (ESI): A soft ionization technique suitable for polar and thermally labile molecules. It typically yields the protonated molecule [M+H]+ with minimal fragmentation in the source.[12]

    • Electron Ionization (EI): A hard ionization technique that provides extensive fragmentation, which is useful for structural elucidation. It is suitable for volatile and thermally stable compounds.[3]

  • Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF), Orbitrap, or Fourier-Transform Ion Cyclotron Resonance (FT-ICR) is recommended for accurate mass measurements and unambiguous determination of elemental compositions.

  • Tandem Mass Spectrometry (MS/MS): To obtain detailed structural information, MS/MS experiments (e.g., Collision-Induced Dissociation - CID) should be performed. The precursor ion of interest (e.g., the [M+H]+ ion) is isolated and fragmented to generate a product ion spectrum. The collision energy should be optimized to achieve a good balance between precursor ion depletion and the generation of a rich fragment ion spectrum.

Conclusion: Making an Informed Choice

The mass spectrometric fragmentation of a protected amine is intrinsically linked to the nature of the protecting group. The Boc group in Boc-(S)-3-aminobutan-1-ol provides a rich fragmentation pattern with characteristic losses and the formation of the stable tert-butyl cation, facilitating its identification.

When choosing a protecting group, it is crucial to consider not only the synthetic requirements but also the analytical consequences. For applications where clear identification of the protecting group is paramount, Cbz and Fmoc offer very strong and specific diagnostic ions. In contrast, the smaller acetyl group may be preferable when detailed fragmentation of the core molecule is desired. The robust tosyl group provides clear markers but might require more energetic conditions to induce fragmentation of the parent molecule.

By understanding the distinct fragmentation signatures of these protecting groups, researchers can leverage mass spectrometry not just as a tool for molecular weight determination, but as a powerful technique for detailed structural elucidation and the confident confirmation of synthetic success.

References

Please note that due to the dynamic nature of the web, some URLs may have changed since the time of this writing.

  • Mass Spectrometry of Alcohols. Chemistry Steps. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Journal of Chinese Mass Spectrometry Society, 2025, 46(1): 40-47. [Link]

  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]

  • Elucidation of the Presence and Location of t-Boc Protecting Groups in Amines and Dipeptides Using On-Column. CORE. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. [Link]

  • †Electronic Supplementary Information (ESI). The Royal Society of Chemistry. [Link]

  • General Disclaimer One or more of the Following Statements may affect this Document. [Link]

  • I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. Reddit. [Link]

  • Tosyl group. Wikipedia. [Link]

  • Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents. NIH. [Link]

  • Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening. NIH. [Link]

  • Characterization of Nα-Fmoc-protected Dipeptide Isomers by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS(n)). PubMed. [Link]

  • Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. NIH. [Link]

  • tert-Butyl carbamate. National Institute of Standards and Technology. [Link]

  • Mass Spectrometry Part 5 - Fragmentation of Alcohols. YouTube. [Link]

  • Advances in structure elucidation of small molecules using mass spectrometry. PMC - NIH. [Link]

  • Analysis of Butyl Butyrate Mass Spectrum. Canadian Center of Science and Education. [Link]

  • Mass Spectroscopy Fragmentation - Carbonyl Alpha Cleavage. YouTube. [Link]

  • Methodology for Accurate Mass Measurement of Small Molecules. The Royal Society of Chemistry. [Link]

  • What is the difference between Electron Impact Ionization (EI) and Electrospray Ionization (ESI) Mass Spectroscopy?. ResearchGate. [Link]

  • Choosing the Right Mass Spectrometry for Small Molecules. ZefSci. [Link]

  • Ionization Modes. University of Notre Dame. [Link]

  • A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing. PMC. [Link]

Sources

Comprehensive IR Spectral Analysis: tert-Butyl (S)-(4-hydroxybutan-2-yl)carbamate

[1][2]

Introduction & Compound Profile

tert-Butyl (S)-(4-hydroxybutan-2-yl)carbamate (also known as N-Boc-(S)-3-aminobutan-1-ol ) is a protected amino alcohol used extensively in the synthesis of peptide mimetics and pharmaceutical intermediates.[1][2] Its value lies in its dual functionality: a protected secondary amine and a free primary alcohol, allowing for selective downstream modifications.[2]

  • Chemical Formula: C₉H₁₉NO₃[1]

  • Molecular Weight: 189.25 g/mol [1]

  • Key Functional Groups:

    • Secondary Carbamate (Urethane): Boc-protected amine.[1][2][3][4]

    • Primary Alcohol: Free hydroxyl group at the C4 position.[2]

    • Alkyl Backbone: Branched butyl chain.[2]

Note on Stereochemistry: While this guide focuses on the (S)-enantiomer , the IR spectral data provided applies equally to the (R)-enantiomer (CAS 167216-17-3) and the racemate in achiral environments (solution or isotropic melt).[1]

Spectral Fingerprint: The "Gold Standard" Profile

The following table outlines the diagnostic IR bands required to confirm identity. Data is synthesized from standard characteristic frequencies for Boc-amino alcohols.[1][2]

Table 1: Diagnostic IR Peaks & Assignments
Wavenumber (cm⁻¹)IntensityFunctional Group AssignmentStructural Insight
3300 – 3450 Broad, MedO-H Stretch (H-bonded)Confirms presence of free alcohol.[1][2] Broadness indicates intermolecular H-bonding.
~3350 Sharp/ShoulderN-H Stretch (Secondary Amide)Often overlaps with O-H.[1][2] A sharper shoulder on the broad OH band indicates the carbamate NH.
2970 – 2870 MediumC-H Stretch (Alkyl)Methyl and methylene stretches.[1] The tert-butyl group contributes significantly here.[2]
1680 – 1710 Strong, Sharp C=O[1] Stretch (Carbamate)CRITICAL IDENTITY PEAK. The "Boc Carbonyl."[2] Differentiates carbamates from esters (~1735) or ketones (~1715).[2]
1510 – 1550 MediumAmide II (N-H Bend)Characteristic coupling of N-H bending and C-N stretching.[1][2] Confirms secondary amide nature.[2][5]
1390 & 1365 MediumC-H Bend (gem-Dimethyl)"The Boc Doublet." Diagnostic split peak for the tert-butyl group (C(CH₃)₃).[1][2]
1250 – 1270 StrongC-N / C-O Stretch (Amide III)Asymmetric stretching of the carbamate linkage.
~1165 StrongC-O-C Stretch Characteristic of the Boc ether linkage.
1050 ± 10 StrongC-O Stretch (Primary Alcohol)Confirms the alcohol is primary (-CH₂OH).[1] A shift to ~1100 would suggest a secondary alcohol.[2]

Comparative Analysis Guide

This section provides the "E-E-A-T" (Experience, Expertise, Authoritativeness, Trustworthiness) component, allowing you to use IR not just for identification, but for process control and purity verification .[2]

Comparison A: Product vs. Starting Material (3-Aminobutan-1-ol)

Use this to monitor the progress of the Boc-protection reaction.[1]

FeatureStarting Material (Amine)Product (Boc-Carbamate)Experimental Causality
Carbonyl Region Absent Strong Peak @ ~1690 cm⁻¹ Formation of the urethane C=O bond is the primary indicator of reaction success.[1][2]
N-H Region Doublet (Primary Amine)Single Band (Secondary Amide)Primary amines (R-NH₂) show two spikes (~3300/3400).[1][2] Conversion to Boc-NH-R collapses this to a single N-H stretch.[1][2]
Fingerprint Simple Alkyl/OH1365/1390 Doublet Appearance of the tert-butyl "rabbit ears" confirms Boc incorporation.[1][2]
Comparison B: Product vs. Reagent Impurity (Boc Anhydride)

Use this to check for residual Boc₂O in the crude mixture.

  • The Impurity Signal: Di-tert-butyl dicarbonate (Boc₂O) has a unique, highly diagnostic doublet carbonyl at 1760 cm⁻¹ and 1830 cm⁻¹ (anhydride split).[2]

  • The Product Signal: The product has a single carbonyl at ~1690–1710 cm⁻¹ .[2]

  • Actionable Insight: If you see peaks >1750 cm⁻¹, your product is contaminated with unreacted Boc anhydride.[2] Wash with dilute acid or mild base (if stability permits) or recrystallize.[2]

Comparison C: Regioisomer Distinction (Primary vs. Secondary Alcohol)

Use this to ensure the alcohol is at the C4 position (primary) and not C2 (secondary).

  • Target (4-hydroxy): Primary alcohol C-O stretch appears at ~1050 cm⁻¹ .[1][2]

  • Isomer (1-hydroxybutan-2-yl): If the structure were tert-butyl (1-hydroxybutan-2-yl)carbamate, the alcohol is still primary (~1050 cm⁻¹).[1][2]

  • Isomer (3-hydroxy): If the alcohol were secondary (e.g., 3-hydroxybutan-2-yl), the C-O stretch would shift to ~1100–1120 cm⁻¹ .[1][2]

Experimental Protocol: Self-Validating IR Workflow

To ensure reproducible data, follow this field-proven protocol.

Method: Attenuated Total Reflectance (ATR-FTIR)

Why ATR? It requires minimal prep, handles solids/oils well, and avoids the "moisture peak" issues of KBr pellets.

  • Sample Prep:

    • Ensure the sample is fully dried under high vacuum to remove solvent (DCM/Ethyl Acetate).[2] Residual solvents have strong peaks (e.g., EtOAc C=O at 1740 cm⁻¹) that interfere with the Boc signal.[2]

  • Background Scan:

    • Clean the diamond/ZnSe crystal with isopropanol.[2]

    • Collect a background spectrum (air) to subtract atmospheric CO₂ (2350 cm⁻¹) and H₂O.[2]

  • Acquisition:

    • Place 2-5 mg of sample on the crystal.[2]

    • Apply pressure using the anvil until the force gauge is in the "green" zone (ensures good contact).

    • Parameters: 16-32 scans at 4 cm⁻¹ resolution.

  • Validation Check (The "D₂O Shake" Analog):

    • If the O-H/N-H region is ambiguous, dissolve a small amount in dry CDCl₃ for a solution cell IR.[2] The H-bonding broadening will decrease, sharpening the N-H peak (~3440 cm⁻¹) and free O-H peak (~3600 cm⁻¹).

Process Monitoring Visualization

The following diagram illustrates the logical flow for using IR spectroscopy to validate the synthesis and purification of the target compound.

IR_Validation_WorkflowStartStart: Synthesis Reaction(Amine + Boc2O)CrudeIsolate Crude ProductStart->CrudeIR_CheckAcquire IR Spectrum(1600 - 1900 cm-1)Crude->IR_CheckDecision_BocPeaks at 1760 & 1830 cm-1?IR_Check->Decision_BocAnalyze Carbonyl RegionDecision_AmineDoublet at 3300-3400 cm-1?Decision_Boc->Decision_AmineNoPurify_BocImpurity: Excess Boc2OAction: Wash with mild base/recrystallizeDecision_Boc->Purify_BocYes (Boc2O present)Purify_AmineImpurity: Unreacted AmineAction: Adjust pH/ExtractionDecision_Amine->Purify_AmineYes (Amine present)Final_CheckFinal QC CheckSingle Peak ~1690 cm-1Broad Peak ~3350 cm-1Decision_Amine->Final_CheckNoPurify_Boc->IR_CheckRe-testPurify_Amine->IR_CheckRe-testReleaseRelease MaterialFinal_Check->Release

Caption: Logical workflow for IR-based reaction monitoring and impurity profiling during the synthesis of tert-butyl (S)-(4-hydroxybutan-2-yl)carbamate.

References

  • National Institute of Standards and Technology (NIST). tert-Butyl carbamate IR Spectrum. NIST Chemistry WebBook.[2] Available at: [Link] (Accessed for characteristic Boc group frequencies).[2]

  • Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids and Derivatives.[2][6] Available at: [Link] (Reference for Carbonyl vs. Anhydride shifts).[2]

  • PubChem. Compound Summary: 3-Aminobutan-1-ol. National Library of Medicine.[2] Available at: [Link] (Precursor spectral data).[2]

Technical Guide: Purity Verification of Boc-(S)-3-aminobutan-1-ol via Thin-Layer Chromatography (TLC)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Boc-(S)-3-aminobutan-1-ol (CAS: 106539-36-0) is a critical chiral building block in the synthesis of peptide mimetics and pharmaceutical intermediates.[1][2] Its structural duality—possessing a protected amine (hydrophobic) and a free primary alcohol (hydrophilic)—creates a unique chromatographic profile.[1][2]

While High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) provide quantitative purity data, they are often resource-intensive bottlenecks.[1][2] Thin-Layer Chromatography (TLC) serves as the frontline defense, offering a rapid, cost-effective method to qualitatively assess reaction completion and crude purity.[2]

This guide details a self-validating TLC protocol specifically engineered for Boc-(S)-3-aminobutan-1-ol, addressing its lack of UV chromophores and the necessity for specific chemical staining.[1][2]

Comparative Analysis: TLC vs. Instrumental Methods[2][3][4]

To objectively position TLC within the analytical workflow, we compare it against standard instrumental alternatives.

Table 1: Analytical Method Comparison for Boc-Amino Alcohols

FeatureTLC (Optimized Protocol) HPLC (UV/ELSD) 1H NMR
Primary Utility Rapid reaction monitoring; Qualitative purity check.[1][2]Quantitative purity; Impurity profiling.Structural verification; Solvent residue analysis.[1][2]
Detection Limit ~0.1 - 1.0 µg (Stain dependent)< 0.01 µg~1 mg (Sensitivity limited)
Visualization Chemical Staining (Required)UV @ 210 nm (Noisy) or ELSDN/A (Proton signals)
Throughput High (Multiple spots/plate)Low (Serial injection)Low (Acquisition time)
Cost per Run < $1.00> $20.00> $50.00
Blind Spots Co-eluting isomers; Volatiles.[1][2]Non-UV active impurities (if UV only).[1][2]Inorganic salts; Overlapping peaks.[2]

Expert Insight: Boc-(S)-3-aminobutan-1-ol lacks a conjugated


-system, rendering standard UV detection at 254 nm ineffective.[1][2] Relying solely on UV will lead to "false purity" conclusions where the product is invisible. Chemical derivatization (staining) is mandatory.[1][2]

Protocol Design: The "Dual-Stain" Strategy

Because the synthesis of Boc-protected amines often involves unreacted starting material (free amine) and excess protecting group (


), a single visualization method is insufficient. We employ a Dual-Stain Strategy  to map the entire mixture.[1][2]
Materials & Stationary Phase[1][2]
  • Plate: Silica Gel 60

    
     on Aluminum or Glass backing.[1][2]
    
  • Capillaries: 1-5 µL glass micropipettes.

  • Development Chamber: Glass jar with lid, equilibrated for 10 minutes.

Mobile Phase Optimization

The product contains a polar hydroxyl group (-OH) and a lipophilic Boc group.[1][2]

  • Starting System: Hexanes : Ethyl Acetate (1:1 v/v).[1][2]

  • Polarity Adjustment:

    • If

      
       < 0.2:[3] Increase polarity to 100% EtOAc or EtOAc:MeOH (95:5).
      
    • If

      
       > 0.8:[2] Decrease polarity to Hexanes:EtOAc (3:1).[1][2]
      

Note: Avoid adding acetic acid to the mobile phase, as acidic conditions can slowly degrade the acid-labile Boc group during the run.

Visualization Protocols
Method A: Ninhydrin (Detects Impurities)[1][2]
  • Target: Unreacted (S)-3-aminobutan-1-ol (Starting Material).[1][2]

  • Mechanism: Reacts with free primary amines to form Ruhemann’s Purple.[1][2]

  • Observation: The Boc-protected product will not stain initially.[1] Strong heating may cleave the Boc group, causing a delayed, faint pink spot, but the free amine impurity will appear immediately as a distinct purple spot near the baseline.[4]

Method B: Permanganate (

) or PMA (Detects Product)[1][2]
  • Target: Boc-(S)-3-aminobutan-1-ol (Product) + Alcohols + Alkenes.[1][2]

  • Mechanism: Oxidation of the alcohol/carbamate functionality.[2]

  • Observation: The product appears as a bright yellow/brown spot (

    
    ) or dark blue/green spot (PMA) on a lighter background.[1][2]
    
Workflow Diagram

The following diagram illustrates the logical flow for method development and stain selection.

TLC_Workflow Start Start: Crude Reaction Mixture Spot Spot Plate (Silica 60 F254) Start->Spot Elute Elute: Hexane/EtOAc (1:1) Spot->Elute Dry Dry Plate Completely Elute->Dry UV_Check UV Check (254nm) Dry->UV_Check UV_Result Likely Invisible/Faint (No Conjugation) UV_Check->UV_Result Split Split Strategy: Dual Visualization UV_Check->Split Stain_Nin Stain A: Ninhydrin (Heat Gun) Split->Stain_Nin Plate 1 Stain_PMA Stain B: KMnO4 or PMA (Heat Gun) Split->Stain_PMA Plate 2 Result_Nin Purple Spot @ Baseline = Unreacted Amine Stain_Nin->Result_Nin Result_PMA Yellow/Blue Spot @ Rf ~0.4 = Boc-Product Stain_PMA->Result_PMA Analyze Compare Rf & Spot Intensity Result_Nin->Analyze Result_PMA->Analyze

Figure 1: Decision-matrix for TLC visualization of non-UV active Boc-amino alcohols.

Experimental Validation & Interpretation

To validate the purity, one must interpret the


 values relative to the stationary phase interactions.
Expected Values (Silica Gel, 1:1 Hex:EtOAc)
CompoundApprox.[1][2][5][3][4][6][7][8][9][10][11][12]

VisualizationNote
(S)-3-aminobutan-1-ol (SM)0.05 - 0.10Ninhydrin (Purple)Highly polar, sticks to baseline.[1][2]
Boc-(S)-3-aminobutan-1-ol (Product)0.35 - 0.50 PMA/KMnO4 (Spot)Moderate polarity (OH group).[1][2]

(Reagent)
0.80 - 0.90PMA (Faint) /

Non-polar, elutes near front.[1][2]
Interpreting the "Purity"
  • Pure Product: Single spot under PMA/KMnO4 at

    
     ~0.4. No spots visible under Ninhydrin (indicating <1% free amine).[1][2]
    
  • Incomplete Reaction: Two spots visible. One at baseline (Ninhydrin active) and one at

    
     ~0.4.[1][2]
    
  • Decomposition: Streaking from the product spot downwards often indicates acid sensitivity or column overload.[1][2]

Troubleshooting Common Pitfalls

Issue 1: "Ghost" Spots (No Visualization)
  • Cause: Product concentration too low or reliance on UV.[1]

  • Solution: Spot 3x on the same origin (dry between spots) to concentrate the sample.[2] Must use PMA or Permanganate stain.[1][6]

Issue 2: Streaking / Tailing[2]
  • Cause: The free hydroxyl group hydrogen-bonding with silica silanols.[1]

  • Solution: Although less common for Boc-protected amines than free amines, if streaking occurs, switch to DCM:Methanol (95:5) .[1] The methanol helps disrupt hydrogen bonding.[1][2]

Issue 3: False Positives with Ninhydrin[2]
  • Cause: Overheating the plate.[1]

  • Explanation: Extreme heat (>150°C) can thermally deprotect the Boc group in situ, allowing Ninhydrin to react with the newly liberated amine.

  • Fix: Heat gently. A true impurity (free amine) reacts almost instantly; the Boc-product reacts only after prolonged scorching.[1][2]

References

  • ChemicalBook. (2025).[1][2] Boc-(S)-3-aminobutan-1-ol Properties and Safety. Retrieved from [1][2][13]

  • Organic Chemistry Portal. (n.d.).[1][2] Protection of Amino Groups: Boc-Protected Amines. Retrieved from [1][2]

  • LibreTexts Chemistry. (2022).[1][2][14] Visualizing TLC Plates: Stains and Reagents. Retrieved from [1][2]

  • Reach Devices. (n.d.). Thin Layer Chromatography (TLC) Stains: Recipes and Protocols. Retrieved from

Sources

Safety Operating Guide

Technical Guide: Safe Disposal and Handling of Boc-(S)-3-aminobutan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5]

Boc-(S)-3-aminobutan-1-ol (CAS: 106539-36-0 / 61477-39-2) is a chiral amino alcohol protected by a tert-butyloxycarbonyl (Boc) group. It is widely utilized as a building block in peptide synthesis and medicinal chemistry.

While often treated as a standard organic reagent, its specific chemical moiety—the acid-labile carbamate (Boc)—introduces a unique disposal hazard often overlooked in general safety data sheets (SDS): Gas Evolution .

This guide provides a self-validating workflow for disposal that prioritizes the segregation of this compound from acidic waste streams to prevent container pressurization, alongside standard EPA/RCRA compliance.

Hazard Identification & Physical Properties

Before disposal, the material must be characterized to determine the correct waste stream.[1]

ParameterSpecificationOperational Implication
Physical State Viscous liquid or low-melting solidMay require dissolution for liquid waste streams or "Lab Pack" for solids.
Flammability Combustible (Flash Point >90°C typical)Classified as Ignitable Waste (D001) if mixed with flammable solvents.
Reactivity Acid Sensitive CRITICAL: Releases Isobutylene and CO₂ gas upon contact with strong acids (TFA, HCl).
Toxicity Irritant (Skin/Eye/Respiratory)Standard PPE (Nitrile gloves, safety glasses, lab coat) required.
Halogen Content None (C, H, N, O only)Assign to Non-Halogenated waste streams to reduce incineration costs.

Waste Segregation Logic

The disposal decision is governed by two chemical principles: Halogen Content and Acid Lability .

The "Non-Halogenated" Rule

Boc-(S)-3-aminobutan-1-ol does not contain Fluorine, Chlorine, Bromine, or Iodine.[2][1]

  • Directive: Do not dispose of this in "Halogenated Waste" carboys (e.g., those containing DCM or Chloroform) unless unavoidable.

  • Reasoning: Non-halogenated waste is often used as fuel blending in cement kilns, a more sustainable and cost-effective disposal method than the high-temperature incineration required for halogens [1].

The "Acid-Incompatibility" Rule (Self-Validating Step)

The Boc group cleaves in the presence of strong acids (e.g., Trifluoroacetic acid - TFA).

  • Reaction:

    
    
    
  • Risk: If Boc-(S)-3-aminobutan-1-ol is added to a waste container previously used for peptide cleavage cocktails (high TFA content), the rapid gas evolution can pressurize and rupture the container.

  • Validation: Check the pH of the waste stream. If pH < 2, DO NOT add Boc-protected intermediates.

Visual Disposal Workflow

The following diagram illustrates the decision matrix for disposing of Boc-(S)-3-aminobutan-1-ol in various experimental states.

DisposalWorkflow Start Waste: Boc-(S)-3-aminobutan-1-ol StateCheck Physical State? Start->StateCheck IsLiquid Liquid / Solution StateCheck->IsLiquid IsSolid Pure Solid / Reagent StateCheck->IsSolid SolventCheck Solvent Type? IsLiquid->SolventCheck Halo Contains Halogens? (DCM, Chloroform) SolventCheck->Halo Mixed Solvents StreamHalo Stream A: Halogenated Organic Waste Halo->StreamHalo Yes StreamNonHalo Stream B: Non-Halogenated Organic Waste Halo->StreamNonHalo No Safety SAFETY CHECK: Is Waste Stream Acidic (pH < 2)? StreamNonHalo->Safety QuantityCheck Quantity? IsSolid->QuantityCheck SmallScale < 50g (Vial) QuantityCheck->SmallScale LargeScale > 50g (Bulk) QuantityCheck->LargeScale LabPack Stream C: Solid Waste / Lab Pack SmallScale->LabPack Dissolve Dissolve in Acetone/EtOH LargeScale->Dissolve Dissolve->StreamNonHalo Safety->StreamNonHalo No (Safe)

Figure 1: Decision tree for the segregation of Boc-(S)-3-aminobutan-1-ol waste streams. Note the critical check for acidity in liquid streams.

Detailed Operational Protocols

Protocol A: Disposal of Pure Solid (Expired or Excess Reagent)

Applicability: Solid material in original vials or weighing boats.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar labeled "Solid Organic Waste."

  • Segregation: Ensure no oxidizers (e.g., permanganates, nitrates) are present in the bin.

  • Labeling: Affix a hazardous waste tag.

    • Chemical Name: Boc-(S)-3-aminobutan-1-ol.[3][4]

    • Hazard Checkbox: Irritant, Toxic.

  • Closure: Cap tightly. Do not leave open in the fume hood.

Protocol B: Disposal of Reaction Mixtures (Liquid)

Applicability: Material dissolved in solvents (Ethyl Acetate, Methanol, DMF, etc.).

  • Solvent Identification: Determine the primary solvent.

    • If DCM/Chloroform: Use Halogenated Waste.[1][5]

    • If Acetone/Methanol/Ethyl Acetate/DMF: Use Non-Halogenated Waste.[1][5][6][7]

  • Acidity Check (Crucial):

    • Dip a pH strip into the destination waste carboy.

    • If pH < 4: Neutralize the waste stream or choose a different, neutral organic waste container.

    • Why? To prevent the Boc-group from decomposing and pressurizing the carboy [2].

  • Transfer: Pour slowly into the carboy using a funnel.

  • Logging: Record the volume and constituent percentages on the waste log sheet (e.g., "90% Methanol, 10% Boc-amino alcohol").

Protocol C: Spill Management

Scenario: 10g of solid spilled on the benchtop.

  • Isolate: Inform nearby personnel. Mark the area.

  • PPE: Wear nitrile gloves, lab coat, and safety goggles.

  • Containment: Cover the spill with an inert absorbent (Vermiculite or spill pads). Do not use paper towels if the material is hot or mixed with oxidizers.

  • Cleanup:

    • Sweep the absorbent into a dust pan.

    • Place into a sealable bag (Ziploc type).

    • Place the bag into the "Solid Organic Waste" bin.

  • Decontamination: Wipe the surface with water and soap (detergent), followed by an ethanol wipe.

Regulatory Compliance (RCRA)

In the United States, this material falls under the Resource Conservation and Recovery Act (RCRA) regulations [3].

  • Waste Code: While not specifically P- or U-listed, it is regulated as a Characteristic Waste if mixed with flammable solvents (D001).

  • Cradle-to-Grave: The generator (your lab) is responsible for the waste until it is destroyed. Ensure your waste manifests clearly state "Organic Waste, N.O.S. (Not Otherwise Specified)" if specific naming is not required by your local EHS.

References

  • University of Illinois Division of Research Safety. (n.d.). Chemical Waste Segregation. Retrieved from [Link]

  • Lundt, B. F., et al. (1978). Selective removal of the t-butyloxycarbonyl group. International Journal of Peptide and Protein Research.
  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • PubChem. (2023).[8] Boc-(S)-3-aminobutan-1-ol Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Navigating the Safe Handling of Boc-(S)-3-aminobutan-1-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the fast-paced world of drug development, the safe and efficient handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for Boc-(S)-3-aminobutan-1-ol, a key building block in many synthetic pathways. By moving beyond a simple checklist and delving into the "why" behind each recommendation, we aim to empower you with the knowledge to foster a culture of safety and scientific integrity in your laboratory.

Immediate Safety and Hazard Assessment

Before handling Boc-(S)-3-aminobutan-1-ol, a thorough understanding of its potential hazards is crucial. Based on data from analogous compounds, researchers should be prepared for a substance that may be harmful if swallowed, comes into contact with skin, or is inhaled, and could cause serious eye irritation.[1]

Hazard Identification Summary:

Potential HazardDescriptionPrimary Exposure Routes
Eye Irritation May cause serious eye irritation or damage upon contact.[1][2][3]Eyes
Skin Irritation May cause skin irritation upon prolonged or repeated contact.[1]Skin
Respiratory Irritation Inhalation of dust or vapors may cause respiratory tract irritation.[1]Inhalation
Ingestion Hazard Harmful if swallowed.[1]Ingestion

Given these potential hazards, a stringent adherence to the selection and use of appropriate Personal Protective Equipment (PPE) is non-negotiable.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken. The following table provides guidance on the minimum level of PPE required for handling Boc-(S)-3-aminobutan-1-ol in various laboratory settings.

TaskEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and preparing solutions Safety glasses with side shields or chemical splash goggles.Nitrile or Butyl rubber gloves.Laboratory coat.Not generally required if handled in a well-ventilated area or chemical fume hood.
Conducting reactions and work-ups Chemical splash goggles. A face shield is recommended if there is a significant splash risk.Double-gloving with Nitrile or Butyl rubber gloves is recommended.Chemical-resistant laboratory coat.Work should be performed in a certified chemical fume hood.
Handling large quantities (>100g) Chemical splash goggles and a face shield.Heavy-duty Butyl rubber gloves.Chemical-resistant apron over a laboratory coat.Use in a chemical fume hood is mandatory.
Cleaning spills Chemical splash goggles and a face shield.Heavy-duty Butyl rubber gloves.Chemical-resistant apron or coveralls.An air-purifying respirator with an organic vapor cartridge may be necessary depending on the spill size and ventilation.
The Rationale Behind Glove Selection

The choice of glove material is critical for preventing skin exposure. While nitrile gloves offer good splash protection against a variety of chemicals, for more prolonged contact or when handling larger quantities, Butyl rubber gloves are recommended due to their excellent resistance to a wide range of organic chemicals, including alcohols and amines.[4][5] Always inspect gloves for any signs of degradation or perforation before use.[6]

Operational Plan: From Receipt to Reaction

A systematic approach to handling Boc-(S)-3-aminobutan-1-ol will minimize the risk of exposure and ensure the integrity of your research.

Receiving and Storage:
  • Inspect: Upon receipt, visually inspect the container for any damage or leaks.

  • Label: Ensure the container is clearly labeled with the chemical name, hazard pictograms, and date of receipt.

  • Store: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[7] The container should be kept tightly closed.[8]

Step-by-Step Handling Procedure:
  • Preparation: Before starting any work, ensure that a safety shower and eyewash station are readily accessible.[7]

  • Engineering Controls: All manipulations of Boc-(S)-3-aminobutan-1-ol should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.

  • Donning PPE: Follow the correct sequence for donning PPE to ensure complete protection.

    PPE_Donning Lab Coat Lab Coat Gloves Gloves Lab Coat->Gloves Eye Protection Eye Protection Gloves->Eye Protection caption PPE Donning Sequence

    PPE Donning Sequence
  • Dispensing: When weighing the solid, use a spatula and handle it carefully to avoid creating dust. If it is a liquid, use a pipette or syringe.

  • Reactions: When setting up reactions, ensure all glassware is properly clamped and that the reaction is adequately cooled or heated as required.

  • Work-up: During the work-up procedure, be mindful of the potential for splashes and ensure adequate ventilation.

  • Doffing PPE: After completing the work, remove PPE in the reverse order of donning, being careful to avoid contaminating your skin or clothing. Dispose of disposable PPE in the appropriate waste stream.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is not only a regulatory requirement but also an ethical responsibility. All waste containing Boc-(S)-3-aminobutan-1-ol should be treated as hazardous waste.

Waste Segregation and Collection:
  • Solid Waste: Contaminated consumables such as gloves, weighing paper, and paper towels should be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Unused solutions and reaction residues should be collected in a separate, labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Empty Containers: "Empty" containers may still contain residual chemical and should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. The rinsed container can then be disposed of according to your institution's guidelines.

Disposal Workflow:

Disposal_Workflow cluster_Lab Laboratory cluster_Waste Waste Management Contaminated PPE Contaminated PPE Segregated Waste Containers Segregated Waste Containers Contaminated PPE->Segregated Waste Containers Excess Reagent Excess Reagent Excess Reagent->Segregated Waste Containers Rinsate Rinsate Rinsate->Segregated Waste Containers Licensed Disposal Facility Licensed Disposal Facility Segregated Waste Containers->Licensed Disposal Facility caption Chemical Waste Disposal Workflow

Chemical Waste Disposal Workflow

All chemical waste must be disposed of through a licensed hazardous waste disposal company in accordance with local, state, and federal regulations.[2][3]

By integrating these safety protocols into your daily laboratory practices, you contribute to a safer research environment for yourself and your colleagues. This guide serves as a foundation for the responsible handling of Boc-(S)-3-aminobutan-1-ol, and it is incumbent upon every researcher to remain vigilant and informed about the potential hazards of all chemicals in their workspace.

References

  • The Glove Guru. Butyl Gloves. [Link]

  • International Enviroguard. Gloves Chemical Resistance Chart. [Link]

  • The University of Texas at Austin Environmental Health and Safety. OSHA Glove Selection Chart. [Link]

  • University of Pennsylvania Environmental Health and Radiation Safety. Nitrile Glove Chemical-Compatibility Reference. [Link]

  • University of North Carolina at Chapel Hill Environment, Health and Safety. Hand Protection Chemical Resistance Guide. [Link]

  • Unisan. Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. [Link]

  • Chemspace. tert-Butyl N-[(2S)-1-hydroxybutan-2-yl]carbamate. [Link]

  • Organic Syntheses. Carbamic acid, tert-butyl ester. [Link]

  • Kimberly-Clark. Nitrile Gloves Chemical Resistance Guide. [Link]

  • Cole-Parmer. Material Safety Data Sheet - tert-Butyl N-(2-cyanoethyl)carbamate, 97%. [Link]

  • MCR Safety. Chemical Glove Resistance Guide. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.